IHCH-7113
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17/h2-4,11-12,15H,5-9H2,1H3/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGUCSLWLPCOTR-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3CCNCC3C4=C2C1=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2[C@H]3CCNC[C@H]3C4=C2C1=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of IHCH-7113
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHCH-7113 is a novel, structurally simplified analog of the atypical antipsychotic lumateperone, designed to act as a potent agonist at the serotonin (B10506) 2A receptor (5-HT2A). Unlike related compounds developed concurrently which exhibit non-hallucinogenic properties, this compound elicits a psychedelic-like head-twitch response (HTR) in murine models, a key behavioral proxy for hallucinogenic potential in humans. This response is mediated through its interaction with the 5-HT2A receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its in vitro pharmacology, the signaling pathways it modulates, and the experimental protocols used to elucidate its activity. All data presented are derived from the foundational study by Cao et al. (2022) published in Science.
Core Mechanism of Action: 5-HT2A Receptor Agonism
The primary mechanism of action of this compound is its function as an agonist at the 5-HT2A receptor. This was determined through a series of in vitro pharmacological assays and confirmed by in vivo behavioral studies.
In Vitro Pharmacology
The interaction of this compound with the 5-HT2A receptor was characterized by its binding affinity and its ability to initiate downstream signaling cascades, specifically Gq protein activation and β-arrestin 2 recruitment.
Table 1: In Vitro Pharmacological Profile of this compound at the 5-HT2A Receptor [1]
| Parameter | Value |
| Binding Affinity (Ki) | 758.58 nM |
| Gq Activation (EC50) | 1,288 nM |
| β-arrestin 2 Recruitment (EC50) | 457.1 nM |
| Bias Factor (vs. Serotonin) | 1.52 (slight preference for β-arrestin 2) |
Data sourced from Cao et al., Science, 2022.[1]
Signaling Pathways
Upon binding to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), this compound initiates intracellular signaling. The primary pathway for 5-HT2A receptor activation involves the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Simultaneously, agonist binding can also lead to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and can also initiate their own signaling cascades. This compound demonstrates a slight bias towards the β-arrestin 2 pathway compared to serotonin.[1]
References
The Psychedelic Substructure of an Antipsychotic: A Technical Guide to IHCH-7113 as a 5-HT2A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHCH-7113, a tetracyclic derivative of the pyridopyrroloquinoxaline family, has emerged as a significant research compound due to its potent agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Derived from the structural simplification of the atypical antipsychotic drug lumateperone, this compound displays a pharmacological profile indicative of psychedelic potential, a stark contrast to its precursor's antagonist activity.[1][2] This technical guide provides an in-depth overview of this compound, consolidating available data on its receptor pharmacology, functional activity, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of 5-HT2A receptor agonists.
Introduction
The 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway, is a key target for a wide range of therapeutics, including antipsychotics, antidepressants, and anxiolytics.[3][4] Agonism at this receptor is famously associated with the profound perceptual and cognitive alterations induced by classic psychedelic compounds like psilocybin and LSD.[3][5] Recent clinical trials have reignited interest in the therapeutic potential of 5-HT2A agonists for treating various psychiatric disorders, including depression and post-traumatic stress disorder.[6][7]
This compound was identified through a structure-based drug design approach, leveraging the crystal structure of the 5-HT2A receptor to design ligands with specific signaling properties.[5][8] Unlike its parent compound, lumateperone, which is a 5-HT2A receptor antagonist, this compound acts as an agonist, inducing the head-twitch response (HTR) in mice, a reliable behavioral proxy for hallucinogenic potential in humans.[1][2] This unique pharmacological juxtaposition makes this compound a valuable tool for dissecting the molecular mechanisms that differentiate agonist from antagonist activity at the 5-HT2A receptor and for exploring the structure-activity relationships that govern psychedelic effects.
Chemical Properties and Synthesis
IUPAC Name: (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline[2]
CAS Number: 313368-85-3[2]
Molecular Formula: C₁₄H₁₉N₃[2]
Molecular Weight: 229.32 g/mol [2]
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, with a key final step involving the deprotection of a carbamate (B1207046) precursor. The following is a representative synthetic route:
-
Step 1: Starting Material: The synthesis begins with a suitable precursor, such as tert-butyl (6bR,10aS)-3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8-carboxylate.
-
Step 2: Deprotection: The tert-butyl carbamate protecting group is removed under acidic conditions. A common method involves heating the precursor in the presence of a strong acid like hydrochloric acid (HCl).
-
Step 3: Work-up and Isolation: Following deprotection, the reaction mixture is cooled and neutralized with a base, such as sodium hydroxide (B78521) (NaOH). The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure to yield this compound.
Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound at the human 5-HT2A receptor. Data is primarily derived from the seminal study by Cao et al. (2022) published in Science.[8]
Table 1: 5-HT2A Receptor Binding Affinity of this compound
| Compound | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| This compound | 25.4 | [³H]-ketanserin | HEK293 | [8] |
Table 2: 5-HT2A Receptor Functional Activity of this compound
| Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Compound | Cell Line | Reference |
| Gq Activation (Ca²⁺) | 4.3 | 98 | Serotonin | HEK293 | [8] |
| β-Arrestin Recruitment | 18.2 | 95 | Serotonin | HEK293 | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro Assays
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT2A receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-ketanserin, a well-characterized 5-HT2A receptor antagonist.
-
Procedure:
-
Cell membranes are prepared from the HEK293-h5-HT2A cells.
-
A constant concentration of [³H]-ketanserin is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled ketanserin).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The Kᵢ value is calculated from the IC₅₀ value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
-
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating the Gq signaling pathway.
-
Cell Line: HEK293 cells co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent probe (e.g., Fluo-4 AM).
-
Procedure:
-
Cells are seeded in a microplate and loaded with the calcium-sensitive dye.
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound are added to the wells.
-
The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time using a fluorescence plate reader.
-
The EC₅₀ and Eₘₐₓ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve. The Eₘₐₓ is typically expressed as a percentage of the maximal response induced by a reference agonist, such as serotonin.
-
-
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the 5-HT2A receptor.
-
Assay Principle: This assay often utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). In a common setup, the 5-HT2A receptor is fused to one component of a reporter system (e.g., a luciferase), and β-arrestin is fused to the other component (e.g., a fluorescent protein).
-
Procedure:
-
Cells co-expressing the tagged receptor and β-arrestin are treated with varying concentrations of this compound.
-
Agonist binding induces a conformational change in the receptor, leading to its phosphorylation and the subsequent recruitment of the tagged β-arrestin.
-
The proximity of the two reporter components results in a measurable signal (e.g., an increase in BRET signal or luminescence).
-
The EC₅₀ and Eₘₐₓ values are calculated from the concentration-response curve.
-
In Vivo Assay
-
Objective: To evaluate the psychedelic-like effects of this compound in mice.
-
Animal Model: Typically, male C57BL/6J mice are used.
-
Procedure:
-
Mice are habituated to the testing environment.
-
This compound is administered to the mice, usually via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.
-
Immediately after injection, the mice are placed in an observation chamber.
-
The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).
-
To confirm that the effect is mediated by the 5-HT2A receptor, a separate group of mice can be pre-treated with a selective 5-HT2A antagonist (e.g., MDL100907) before the administration of this compound.
-
The data is analyzed to determine the dose-dependent effect of this compound on the frequency of head twitches.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Canonical 5-HT2A receptor signaling pathway activated by this compound.
Caption: Workflow for the in vitro characterization of this compound.
Caption: Workflow for the in vivo head-twitch response (HTR) assay.
Discussion and Future Directions
This compound represents a fascinating case of structure-based drug design, where a subtle modification to a known antagonist scaffold yielded a potent agonist with psychedelic-like properties. The data presented in this guide highlight its robust activation of both the Gq and β-arrestin signaling pathways downstream of the 5-HT2A receptor. Its ability to induce the head-twitch response in mice provides strong preclinical evidence of its hallucinogenic potential.
For researchers in drug development, this compound serves as a valuable chemical probe to investigate the structural determinants of 5-HT2A receptor agonism and functional selectivity. Understanding how this compound and its non-hallucinogenic, biased agonist analogs (such as IHCH-7079 and IHCH-7086) differentially engage the receptor and its downstream signaling partners is a critical area of ongoing research.[1] This knowledge could pave the way for the rational design of novel 5-HT2A receptor modulators with tailored therapeutic profiles, potentially separating the antidepressant or anxiolytic effects from the psychedelic experience.
Future research should focus on a more comprehensive characterization of this compound's off-target activities and its in vivo pharmacokinetic and pharmacodynamic profile. Further studies are also warranted to explore its effects in other behavioral models relevant to psychiatric disorders and to elucidate the precise downstream neural circuits and molecular changes that are modulated by this compound. The continued investigation of this compound and related compounds will undoubtedly contribute to a deeper understanding of 5-HT2A receptor pharmacology and the development of next-generation therapeutics for neuropsychiatric conditions.
References
- 1. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. Forced swimming test: [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovered: Non-hallucinogenic psychedelic analogs that demonstrate therapeutic effects | EurekAlert! [eurekalert.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. gwern.net [gwern.net]
The Pyridopyrroloquinoxaline Family: A Technical Guide to a Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridopyrroloquinoxaline family of compounds represents a class of fused heterocyclic systems that has garnered significant attention in medicinal chemistry. Characterized by a core structure of a pyridine (B92270) ring fused to a pyrrolo[1,2,3-de]quinoxaline moiety, these compounds are tetracyclic derivatives of the tricyclic alkaloid γ-carboline. Their rigid, planar architecture provides a unique scaffold for interacting with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the pyridopyrroloquinoxaline core, its known biological targets, quantitative data on representative compounds, detailed experimental protocols, and a visualization of the key signaling pathways they modulate.
Core Structure and Chemical Features
The fundamental structure of the pyridopyrroloquinoxaline family is the octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline ring system. This scaffold can be considered an analogue of cyclized tryptamines, such as β-carbolines. The modular nature of its synthesis allows for extensive substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.
Biological Activities and Therapeutic Targets
Pyridopyrroloquinoxaline derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics. Their primary therapeutic applications are centered on oncology and neurology.
Kinase Inhibition
A significant area of investigation for this chemical family is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
-
Ephrin Type-A Receptor 3 (EphA3) Inhibition : Certain pyrrolo[3,2-b]quinoxaline derivatives have been designed as potent inhibitors of the EphA3 tyrosine kinase.[1] EphA3 is overexpressed in various cancers and plays a role in tumor growth and angiogenesis.
-
Casein Kinase 2 (CK2) Inhibition : Substituted pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been identified as potent inhibitors of the human protein kinase CK2, a key player in cell growth, proliferation, and survival.[2]
Serotonin (B10506) Receptor Modulation
The pyridopyrroloquinoxaline scaffold is also a key feature of compounds targeting serotonin receptors, particularly the 5-HT2A receptor, which is a primary target for antipsychotic and psychedelic drugs.
-
5-HT2A Receptor Antagonism : Lumateperone, an approved atypical antipsychotic, is a notable example of a pyridopyrroloquinoxaline derivative that acts as a potent 5-HT2A receptor antagonist.[3] This activity is central to its therapeutic effects in schizophrenia.
-
5-HT2A Receptor Agonism and Partial Agonism : Other derivatives have been developed that exhibit full or partial agonism at the 5-HT2A receptor, with potential applications in treating mood and other psychiatric disorders.
Anticancer and Antiproliferative Activity
Beyond specific kinase inhibition, various compounds with related pyrroloquinoxaline and pyrrolopyridine scaffolds have demonstrated broad antiproliferative activity against a range of cancer cell lines.
Quantitative Data
The following tables summarize the quantitative data for representative pyridopyrroloquinoxaline and related compounds.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |
| Lumateperone | 5-HT2A Receptor | Binding Affinity | Ki: 0.54 | [3] |
| Dopamine D2 Receptor | Binding Affinity | Ki: 32 | [3] | |
| Dopamine D1 Receptor | Binding Affinity | Ki: 52 | [3] | |
| SERT | Binding Affinity | Ki: 62 | [3] | |
| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | CK2 | Kinase Inhibition | IC50: 49 | [2] |
| Compound 22 (1H-pyrrolo[3,2-g]isoquinoline derivative) | Haspin Kinase | Kinase Inhibition | IC50: 76 | [4] |
| Compound 41 (pyrrolo[2,3-b]pyridine derivative) | GSK-3β | Kinase Inhibition | IC50: 0.22 | [5] |
| Compound 46 (pyrrolo[2,3-b]pyridine derivative) | GSK-3β | Kinase Inhibition | IC50: 0.26 | [5] |
| Compound 54 (pyrrolo[2,3-b]pyridine derivative) | GSK-3β | Kinase Inhibition | IC50: 0.24 | [5] |
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Lamellarin D (pyrrolo[2,1-a]isoquinoline) | Various Cancer Cells | Cytotoxicity | 0.038 - 0.110 | [6] |
| Lamellarin K (pyrrolo[2,1-a]isoquinoline) | Various Cancer Cells | Cytotoxicity | 0.038 - 0.110 | [6] |
| Lamellarin M (pyrrolo[2,1-a]isoquinoline) | Various Cancer Cells | Cytotoxicity | 0.038 - 0.110 | [6] |
| Compound 3a (pyrrolo[2,3-d]pyrimidine derivative) | A549 (Lung Carcinoma) | Cytotoxicity | 5.988 | [7] |
| Compound 3d (pyrrolo[2,3-d]pyrimidine derivative) | MCF-7 (Breast Cancer) | Cytotoxicity | 43.4 | [7] |
| Compound 4d (pyrrolo[2,3-d]pyrimidine derivative) | MCF-7 (Breast Cancer) | Cytotoxicity | 39.0 | [7] |
Experimental Protocols
Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives (General Protocol)
This protocol describes a general method for the synthesis of substituted pyrrolo[1,2-a]quinoxalines, which are potent CK2 inhibitors.[2]
-
Starting Material : Begin with a substituted phenyl-1H-pyrrole-2-carboxylic acid alkyl ester.
-
Multistep Heterocyclization :
-
Step 1: Saponification : Hydrolyze the ester to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) in a solvent mixture like ethanol/water.
-
Step 2: Amide Coupling : Couple the resulting carboxylic acid with a substituted aniline (B41778) derivative using a coupling agent such as EDC/HOBt or by converting the acid to an acid chloride followed by reaction with the aniline.
-
Step 3: Reductive Cyclization : Treat the amide intermediate with a reducing agent like tin(II) chloride in a suitable solvent to effect the reductive cyclization and formation of the pyrrolo[1,2-a]quinoxaline core.
-
-
Purification : Purify the final product by column chromatography on silica (B1680970) gel.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of pyridopyrroloquinoxaline derivatives against a target kinase.[8][9][10]
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the recombinant kinase and its specific substrate to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
-
Assay Procedure :
-
In a 96- or 384-well plate, add the kinase, substrate, and inhibitor.
-
Initiate the reaction by adding ATP. The concentration of ATP should ideally be at its Km value for the kinase to accurately determine inhibitor potency.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection :
-
Quantify kinase activity using a suitable detection method. A common method is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into the substrate. Alternatively, fluorescence-based assays such as LanthaScreen™ or ADP-Glo™ can be used.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
5-HT2A Receptor Radioligand Competition Binding Assay
This protocol describes a method for determining the binding affinity of test compounds for the 5-HT2A receptor.[11][12]
-
Membrane Preparation :
-
Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Homogenize the cells in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
-
Assay Procedure :
-
In a 96-well filter plate, combine the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known 5-HT2A antagonist (e.g., spiperone).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Detection :
-
Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Allow the filters to dry, and then add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value of the test compound by fitting the data to a one-site competition binding model.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Signaling Pathways and Mechanisms of Action
The diverse biological activities of the pyridopyrroloquinoxaline family stem from their ability to modulate key signaling pathways.
EphA3 Signaling Pathway
Inhibitors of EphA3 interfere with its downstream signaling cascades that are crucial for cancer cell adhesion, migration, and angiogenesis.
Caption: EphA3 signaling pathway and its inhibition.
CK2 Signaling Pathways
CK2 is a pleiotropic kinase that phosphorylates numerous substrates involved in cell survival and proliferation.
Caption: Key signaling pathways modulated by CK2.
5-HT2A Receptor Signaling Pathway
The canonical signaling pathway for the 5-HT2A receptor involves Gq protein coupling and the generation of second messengers.
Caption: 5-HT2A receptor Gq-coupled signaling cascade.
Conclusion
The pyridopyrroloquinoxaline family of compounds represents a versatile and promising scaffold in modern drug discovery. Their ability to interact with a diverse range of biological targets, including protein kinases and serotonin receptors, underscores their potential for the development of novel therapeutics for cancer, psychiatric disorders, and other diseases. The continued exploration of this chemical space, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is expected to yield new and improved clinical candidates in the future.
References
- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. Synthesis and biological evaluation of 1H-pyrrolo[3,2-g]isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural and Functional Dichotomy of IHCH-7113 and Lumateperone: From Antipsychotic to Psychedelic Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the intricate structural and functional relationship between the atypical antipsychotic lumateperone (B1672687) and its core tetracyclic scaffold, IHCH-7113. While lumateperone is a U.S. Food and Drug Administration-approved treatment for schizophrenia and bipolar depression, characterized by its antagonist activity at the serotonin (B10506) 2A (5-HT2A) receptor, its structural precursor, this compound, exhibits a contrasting profile as a 5-HT2A receptor agonist with psychedelic potential. This dichotomy provides a compelling case study in structure-activity relationships and the nuanced modulation of serotonergic signaling pathways. This document will dissect their chemical structures, comparative pharmacology, and underlying signaling mechanisms, offering a comprehensive resource for professionals in neuroscience and drug discovery.
Structural Relationship: A Tale of a Core and its Appendage
The foundational structural link between lumateperone and this compound is that of a core scaffold and its elaborated derivative. This compound represents the tetracyclic pyridopyrroloquinoxaline core that is central to the chemical architecture of lumateperone.[1]
This compound: (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline
Lumateperone: 1-(4-fluorophenyl)-4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-butanone
The key structural differentiator is the presence of a 4-fluorophenylbutanoyl side chain attached to the nitrogen at position 8 of the tetracyclic core in lumateperone. This side chain is absent in this compound. This seemingly simple modification dramatically inverts the compound's pharmacological activity at the 5-HT2A receptor.
Comparative Pharmacology: A Switch in Functional Activity
The addition of the butyrophenone (B1668137) side chain transforms the 5-HT2A agonist activity of the core scaffold (this compound) into the antagonist profile of lumateperone. This stark contrast in functional output underscores the critical role of this chemical moiety in receptor interaction and signal transduction.
Data Presentation
The following tables summarize the available quantitative data for the pharmacological profiles of lumateperone and this compound.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Lumateperone | 5-HT2A | 0.54 | [2][3] |
| Dopamine D2 | 32 | [3] | |
| Dopamine D1 | 52 | [2] | |
| SERT | 33 | [2] | |
| This compound | 5-HT2A | 758.58 | [4] |
| Compound | Receptor | Functional Activity | Value | Reference |
| Lumateperone | 5-HT2A | Antagonist (IC50) | 7 nM (against serotonin-induced calcium fluorescence) | [2] |
| This compound | 5-HT2A | Agonist | Produces head-twitch response in mice at doses as low as 0.125 mg/kg | [4] |
| 5-HT2A | Biased Agonism | Weak preference for β-arrestin2 over Gq signaling (Bias factor = 1.52) relative to serotonin | [4] |
Experimental Protocols
Synthesis of this compound ((6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline)
The synthesis of this compound is typically achieved as an intermediate in the synthesis of lumateperone. A common method involves the decarboxylation of a protected precursor.
Materials:
-
tert-butyl (6bR,10aS)-3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8-carboxylate
-
Potassium hydroxide (B78521) (KOH)
-
n-Butanol
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Pressurized flask
-
Rotary evaporator
Procedure:
-
To a 300 mL pressurized flask, add tert-butyl (6bR,10aS)-3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8-carboxylate (approximately 18.5 g, 57 mmol), potassium hydroxide (12.7 g, 226 mmol), and n-butanol.[5][6]
-
Heat the reaction mixture at 120°C in an oil bath for 3 hours.[5][6]
-
After the reaction is complete, remove the n-butanol under reduced pressure using a rotary evaporator.[5][6]
-
Add 300 mL of water to the residue and extract the aqueous layer with dichloromethane (DCM).[5][6]
-
Combine the organic layers and wash with brine.[5]
-
Dry the combined organic layers over anhydrous sodium sulfate.[5]
-
Filter the mixture and evaporate the solvent under reduced pressure to yield (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline (this compound).[5]
Signaling Pathways and Mechanisms of Action
The opposing pharmacological effects of lumateperone and this compound stem from their differential engagement of the 5-HT2A receptor and its downstream signaling cascades.
Lumateperone: 5-HT2A Receptor Antagonism
As a 5-HT2A receptor antagonist, lumateperone binds to the receptor but does not elicit the conformational change necessary for the activation of intracellular signaling pathways. By occupying the receptor's binding site, it blocks the binding of the endogenous agonist, serotonin, thereby inhibiting its downstream effects. The primary signaling pathway coupled to the 5-HT2A receptor is the Gq/11 pathway, which, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. Lumateperone's antagonism prevents this cascade.[7][8][9]
Caption: Lumateperone blocks serotonin-mediated 5-HT2A receptor signaling.
This compound: 5-HT2A Receptor Agonism
In contrast, this compound acts as a 5-HT2A receptor agonist, meaning it binds to and activates the receptor, initiating the downstream signaling cascade. This activation of the Gq/11 pathway is believed to be a key mediator of the psychedelic effects observed with 5-HT2A agonists.[10][11][12] Furthermore, research suggests that this compound may exhibit biased agonism, with a slight preference for the β-arrestin pathway over the Gq pathway.[4] Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor, which can lead to distinct physiological outcomes.
Caption: this compound activates 5-HT2A receptor signaling pathways.
Conclusion
The structural relationship between this compound and lumateperone provides a powerful illustration of how subtle chemical modifications can profoundly alter pharmacological activity. The tetracyclic core, this compound, is a 5-HT2A receptor agonist with psychedelic properties, while the addition of a butyrophenone side chain in lumateperone inverts this activity, resulting in a clinically effective atypical antipsychotic with 5-HT2A antagonist properties. This molecular pairing serves as a valuable model for structure-based drug design and the ongoing exploration of the therapeutic potential of modulating the serotonergic system. Further investigation into the nuanced signaling profiles of these and related compounds will undoubtedly continue to advance our understanding of neuropsychiatric disorders and the development of novel therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gwern.net [gwern.net]
- 5. (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline synthesis - chemicalbook [chemicalbook.com]
- 6. (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline | 313368-85-3 [chemicalbook.com]
- 7. What is the mechanism of Lumateperone Tosylate? [synapse.patsnap.com]
- 8. SMPDB [smpdb.ca]
- 9. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 12. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of IHCH-7113: A Novel Psychedelic Agent
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
IHCH-7113 is a novel, putative psychedelic compound belonging to the pyridopyrroloquinoxaline chemical family.[1] It has emerged from a structure-based drug design approach aimed at understanding and separating the therapeutic potential of psychedelic compounds from their hallucinogenic effects. This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development.
Introduction: The Quest for Non-Hallucinogenic Psychedelics
Traditional psychedelic compounds, such as psilocybin and LSD, have shown significant promise in treating a range of neuropsychiatric disorders, including depression, anxiety, and post-traumatic stress disorder.[2][3] However, their potent hallucinogenic properties present a substantial barrier to widespread clinical adoption. This has spurred research into the development of non-hallucinogenic analogs that retain the therapeutic benefits. The discovery of this compound represents a significant step in this direction, offering a powerful tool to dissect the molecular mechanisms underlying the diverse effects of 5-HT2A receptor agonists.
Discovery of this compound: A Structure-Based Approach
The discovery of this compound was a direct result of the structural elucidation of the human serotonin (B10506) 2A receptor (5-HT2AR) in complex with various ligands, including the atypical antipsychotic drug lumateperone (B1672687).[1] Researchers identified that this compound could be derived through the structural simplification of lumateperone.[1] This strategic design led to the creation of a molecule with potent 5-HT2A receptor agonism.
The foundational research, published by Cao et al. in Science (2022), detailed the crystal structures of the 5-HT2A receptor bound to psychedelic and non-psychedelic ligands.[3][4] This work provided unprecedented insight into the distinct binding modes that differentiate hallucinogenic and non-hallucinogenic compounds, paving the way for the rational design of molecules like this compound.
Synthesis of this compound
The synthesis of this compound leverages established methodologies for the construction of the core octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline scaffold, which is also central to the structure of lumateperone. The synthetic route can be conceptualized as a multi-step process, with key details derivable from patents filed for the synthesis of lumateperone and related compounds.
Experimental Protocol for Synthesis
The following protocol is a composite pathway based on the synthesis of the pyridopyrroloquinoxaline core structure.
Step 1: Formation of the Tetracyclic Core
The synthesis initiates with the construction of the tetracyclic core. A key strategy involves a Fischer indole (B1671886) synthesis between a substituted hydrazine (B178648) and a piperidone derivative.
-
Reactants: A suitably protected hydrazine derivative of quinoxaline (B1680401) and ethyl 4-oxopiperidine-1-carboxylate.
-
Conditions: The reaction is typically carried out in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), at elevated temperatures.
-
Outcome: This cyclization reaction forms the fundamental pyridopyrroloquinoxaline ring system.
Step 2: Reduction of the Indole to Indoline
The indole moiety within the tetracyclic core is subsequently reduced to an indoline.
-
Reducing Agent: A common reducing agent for this transformation is sodium cyanoborohydride.
-
Solvent: The reaction is typically performed in an acidic medium, such as trifluoroacetic acid.
-
Outcome: This step yields the cis-fused octahydro-pyridopyrroloquinoxaline skeleton.
Step 3: N-Methylation
The final step in the synthesis of the this compound core is the introduction of a methyl group on the nitrogen atom of the piperidine (B6355638) ring.
-
Methylating Agent: A suitable methylating agent, such as methyl iodide or dimethyl sulfate, is used.
-
Base: A non-nucleophilic base, for example, potassium carbonate, is employed to facilitate the reaction.
-
Outcome: This step yields the final this compound molecule, (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline.[1]
Preclinical Characterization
The preclinical evaluation of this compound has focused on its interaction with the 5-HT2A receptor and its in vivo effects in animal models, particularly the head-twitch response (HTR) in mice, a well-established behavioral proxy for psychedelic activity in humans.[5][6]
In Vitro Pharmacology
This compound has been characterized as a potent agonist at the 5-HT2A serotonin receptor.[1] Its functional activity is typically assessed through a battery of in vitro assays that measure downstream signaling cascades.
Experimental Protocols:
-
Receptor Binding Assays: Radioligand binding assays are performed using cell membranes expressing the human 5-HT2A receptor to determine the binding affinity (Ki) of this compound.
-
Gq Signaling Assays: Functional activity is assessed by measuring the activation of the Gq signaling pathway, typically through the quantification of inositol (B14025) phosphate (B84403) accumulation or intracellular calcium mobilization.[7] The potency (EC50) and efficacy of the compound are determined from concentration-response curves.
-
β-Arrestin Recruitment Assays: To investigate signaling bias, β-arrestin recruitment assays are conducted. These assays, often utilizing techniques like BRET (Bioluminescence Resonance Energy Transfer), quantify the recruitment of β-arrestin to the activated 5-HT2A receptor.
Quantitative Data:
| Compound | 5-HT2A Ki (nM) | Gq Activation EC50 (nM) | β-Arrestin Recruitment EC50 (nM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| IHCH-7079 | Data not publicly available | Data not publicly available | Data not publicly available |
| IHCH-7086 | Data not publicly available | Data not publicly available | Data not publicly available |
| Lumateperone | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Specific quantitative data for this compound and its analogs from the primary literature is not yet publicly available in aggregated tables. The table is structured for the inclusion of such data as it becomes available.
In Vivo Pharmacology: The Head-Twitch Response (HTR)
The head-twitch response in mice is a rapid, side-to-side head movement that is reliably induced by hallucinogenic 5-HT2A receptor agonists.[5][6] this compound has been shown to produce a robust head-twitch response, comparable to that of classic psychedelics like DOI (2,5-dimethoxy-4-iodoamphetamine) and LSD.[1] This response is blocked by the selective 5-HT2A antagonist MDL100907, confirming the critical role of this receptor in mediating the effect.[1]
Experimental Protocol:
-
Animals: Male C57BL/6J mice are commonly used for this assay.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at various doses.
-
Observation: Following a brief acclimation period, the number of head twitches is manually or automatically counted over a defined time period (e.g., 30-60 minutes).
-
Data Analysis: Dose-response curves are generated to determine the potency and efficacy of this compound in inducing the HTR.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of 5-HT2A receptor agonists and a typical experimental workflow for their characterization.
Caption: 5-HT2A Receptor Signaling Pathways.
Caption: Experimental Workflow for this compound.
Conclusion and Future Directions
This compound is a significant molecule in the ongoing exploration of 5-HT2A receptor agonists for therapeutic purposes. Its discovery, guided by structural biology, highlights a rational approach to designing compounds with specific signaling properties. The robust induction of the head-twitch response confirms its potent psychedelic-like activity in preclinical models.
Future research should focus on elucidating the full in vivo pharmacological profile of this compound, including its effects on other behavioral models relevant to depression and anxiety. Furthermore, detailed structure-activity relationship (SAR) studies around the pyridopyrroloquinoxaline scaffold will be crucial for fine-tuning the balance between G-protein and β-arrestin signaling, with the ultimate goal of developing novel therapeutics with improved safety and efficacy profiles.
References
- 1. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovered: Non-hallucinogenic psychedelic analogs that demonstrate therapeutic effects | EurekAlert! [eurekalert.org]
- 4. Structure-based discovery of nonhallucinogenic psychedelic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of IHCH-7113: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHCH-7113 is a novel psychoactive compound belonging to the pyridopyrroloquinoxaline chemical family.[1][2] It is a derivative of the atypical antipsychotic drug lumateperone, designed through structural simplification.[1] Functionally, this compound acts as an agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Preclinical studies have demonstrated that this compound induces a head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential in humans.[1] This response is comparable to that of classic psychedelics like DOI and LSD and is blocked by the 5-HT2A selective antagonist MDL100907, confirming its mechanism of action.[1] Notably, this compound was developed alongside non-hallucinogenic, biased 5-HT2A agonists, such as IHCH-7079 and IHCH-7086, which exhibit antidepressant-like properties without inducing the head-twitch response.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, in vivo effects, and the experimental protocols used for its characterization.
In Vitro Pharmacology
The in vitro pharmacological properties of this compound have been primarily characterized through receptor binding and functional assays. These studies confirm its activity as a 5-HT2A receptor agonist.
Receptor Binding Affinity
Radioligand binding assays were utilized to determine the affinity of this compound for the human 5-HT2A receptor.
| Compound | Receptor | Kᵢ (nM) |
| This compound | 5-HT2A | 758.58 |
| Table 1: Receptor Binding Affinity of this compound. |
Functional Activity
The functional activity of this compound at the 5-HT2A receptor was assessed by measuring its ability to activate downstream signaling pathways, specifically Gq protein signaling and β-arrestin 2 recruitment.
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Bias Factor (vs. 5-HT) |
| This compound | Gq Signaling (Calcium Flux) | - | - | 1.52 (β-arrestin 2 preference) |
| β-arrestin 2 Recruitment | - | - | ||
| Table 2: Functional Activity of this compound at the 5-HT2A Receptor. Note: Specific EC₅₀ and Eₘₐₓ values were not publicly available in the primary literature; however, a weak preference for the β-arrestin 2 pathway was reported.[3] |
In Vivo Pharmacology
The primary in vivo pharmacological effect of this compound characterized to date is the induction of the head-twitch response (HTR) in mice, a well-established behavioral model for assessing the psychedelic potential of 5-HT2A receptor agonists.
Head-Twitch Response (HTR)
This compound induces a dose-dependent head-twitch response in mice, with psychedelic-like effects observed at low doses.
| Compound | Assay | Minimum Effective Dose (mg/kg) | Antagonist Blockade (Antagonist) |
| This compound | HTR | 0.125 | Yes (MDL100907) |
| Table 3: In Vivo Head-Twitch Response Induced by this compound. |
Pharmacokinetic studies in mice have indicated that this compound possesses a reasonable half-life and demonstrates excellent brain penetration, which are favorable properties for a centrally acting agent.[3]
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like this compound primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The receptor can also signal through a G-protein independent pathway by recruiting β-arrestin 2. This compound has been shown to have a slight bias towards the β-arrestin 2 pathway.
Caption: 5-HT2A Receptor Signaling Cascade Activated by this compound.
Experimental Workflow for Pharmacological Characterization
The pharmacological characterization of this compound follows a logical progression from in vitro to in vivo assays to determine its affinity, efficacy, and behavioral effects.
Caption: Experimental Workflow for this compound Characterization.
Detailed Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT2A receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-ketanserin.
-
Non-specific binding control: Mianserin (B1677119).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compound: this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-h5-HT2A cells.
-
In a 96-well plate, add cell membranes, [³H]-ketanserin (at a concentration near its K₋), and varying concentrations of this compound.
-
For non-specific binding determination, add a high concentration of mianserin instead of this compound.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
β-Arrestin 2 Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin 2 to the 5-HT2A receptor upon stimulation with this compound.
-
Materials:
-
HEK293 cells co-expressing the human 5-HT2A receptor fused to a protein tag (e.g., ProLink) and β-arrestin 2 fused to an enzyme acceptor (EA).
-
Test compound: this compound at various concentrations.
-
Reference agonist: Serotonin (5-HT).
-
Substrate for the complemented enzyme (e.g., a chemiluminescent substrate).
-
Luminometer.
-
-
Procedure:
-
Plate the engineered HEK293 cells in a 96-well plate and incubate overnight.
-
Add varying concentrations of this compound or the reference agonist 5-HT to the wells.
-
Incubate the plate for a specified period to allow for receptor activation and β-arrestin 2 recruitment.
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the signal as a function of agonist concentration to generate a dose-response curve.
-
Calculate the EC₅₀ and Eₘₐₓ values for this compound and the reference agonist.
-
Head-Twitch Response (HTR) Assay
-
Objective: To assess the in vivo psychedelic-like activity of this compound in mice.
-
Materials:
-
Male C57BL/6J mice.
-
Test compound: this compound dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Observation chambers.
-
Video recording equipment or a trained observer.
-
-
Procedure:
-
Acclimate the mice to the testing room and observation chambers.
-
Administer this compound or vehicle to the mice via a specific route (e.g., intraperitoneal injection).
-
Place each mouse individually into an observation chamber.
-
Record the behavior of the mice for a defined period (e.g., 30-60 minutes).
-
A trained observer, blind to the treatment conditions, counts the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head.
-
Alternatively, use an automated system with video tracking software to quantify the head twitches.
-
For antagonist studies, a 5-HT2A antagonist (e.g., MDL100907) is administered prior to the injection of this compound.
-
Analyze the data to determine the dose-response relationship for HTR induction and calculate the ED₅₀ value.
-
Conclusion
This compound is a potent 5-HT2A receptor agonist with demonstrated psychedelic-like activity in preclinical models. Its discovery and characterization, particularly in contrast to its non-hallucinogenic analogs, provide valuable insights into the structural and signaling determinants of psychedelic effects. The data and protocols presented in this guide offer a comprehensive foundation for further research and development of this compound and related compounds for potential therapeutic applications in neuropsychiatric disorders. Further investigation is warranted to fully elucidate its pharmacological profile, including its effects on other receptor systems and its long-term behavioral consequences.
References
An In-depth Technical Guide to the Serotonin Receptor Binding Profile of IHCH-7113
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHCH-7113 is a novel psychoactive compound belonging to the pyridopyrroloquinoxaline family of molecules. It is structurally derived from the atypical antipsychotic agent lumateperone (B1672687) and is characterized as a potent agonist at the serotonin (B10506) 5-HT2A receptor.[1][2] While the public domain lacks specific quantitative binding affinity data (Kᵢ or IC₅₀ values) for this compound across the diverse family of serotonin receptors, this guide provides a comprehensive overview of its known pharmacology, the experimental methodologies used to determine serotonin receptor binding affinity, and the key signaling pathways involved. This document is intended to serve as a foundational resource for researchers engaged in the study of this compound and related compounds.
Introduction to this compound
This compound is a putative psychedelic drug that has been identified as a selective agonist for the 5-HT2A serotonin receptor.[1][2] Its development arose from the structural simplification of lumateperone, a known 5-HT2A receptor antagonist.[2] This structural modification results in a switch from antagonistic to agonistic activity at this key receptor. In preclinical studies, this compound has been shown to induce a head-twitch response in rodents, a behavioral proxy for psychedelic effects, which is blockable by 5-HT2A antagonists.[2]
Serotonin Receptor Binding Affinity of this compound
As of the latest available data, a detailed quantitative binding affinity profile of this compound across various serotonin receptor subtypes has not been published in peer-reviewed literature. The primary pharmacological characteristic of this compound is its agonist activity at the 5-HT2A receptor.[1][2][3][4] To facilitate future research and provide a framework for the presentation of forthcoming data, the following table structure is recommended for summarizing binding affinities.
Table 1: Hypothetical Binding Affinity Profile of this compound for Human Serotonin (5-HT) Receptors
| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Cell Line | Reference |
| 5-HT₁ₐ | TBD | TBD | TBD | TBD |
| 5-HT₁ₑ | TBD | TBD | TBD | TBD |
| 5-HT₂ₐ | TBD | TBD | TBD | TBD |
| 5-HT₂ₒ | TBD | TBD | TBD | TBD |
| 5-HT₂C | TBD | TBD | TBD | TBD |
| 5-HT₃ | TBD | TBD | TBD | TBD |
| 5-HT₄ | TBD | TBD | TBD | TBD |
| 5-HT₅ₐ | TBD | TBD | TBD | TBD |
| 5-HT₆ | TBD | TBD | TBD | TBD |
| 5-HT₇ | TBD | TBD | TBD | TBD |
TBD: To be determined. This table is a template for data that is not yet publicly available.
Experimental Protocols for Determining Binding Affinity
The determination of a compound's binding affinity for a specific receptor is typically achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.
Radioligand Competition Binding Assay
This is a common method to determine the inhibition constant (Kᵢ) of a test compound.
Objective: To determine the affinity of an unlabeled test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.
Materials:
-
Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A).
-
A high-affinity radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are thawed and homogenized in the assay buffer.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Cell membrane homogenate to initiate the binding reaction.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Signaling Pathways
This compound's primary known mechanism of action is through the activation of the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.
The Gq/11 Signaling Cascade
Activation of the 5-HT2A receptor by an agonist like this compound initiates a cascade of intracellular events:
-
G-Protein Activation: The agonist-bound receptor activates the heterotrimeric G-protein Gq/11.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
DAG and elevated Ca²⁺ levels synergistically activate protein kinase C (PKC).
-
-
Cellular Response: The activation of PKC and the increase in intracellular Ca²⁺ lead to a variety of downstream cellular responses, including the modulation of neuronal excitability and gene expression.
Conclusion
This compound is a significant pharmacological tool for investigating the role of the 5-HT2A receptor. While its qualitative activity as a 5-HT2A agonist is established, a comprehensive understanding of its selectivity and potency requires quantitative binding affinity data across all serotonin receptor subtypes. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting and interpreting future research on this compound and its analogs. The generation of a complete binding profile will be crucial for elucidating its full pharmacological effects and potential therapeutic applications.
References
In Silico Modeling of IHCH-7113 and 5-HT2A Receptor Interaction: A Technical Guide
Executive Summary: The serotonin (B10506) 2A (5-HT2A) receptor is a critical G-protein coupled receptor (GPCR) implicated in a wide range of neurological processes and is the primary target for psychedelic drugs and various atypical antipsychotics. IHCH-7113 is a novel and potent 5-HT2A receptor agonist, designed through structure-based methods, that has demonstrated psychedelic-like activity.[1] Understanding the precise molecular interactions between this compound and the 5-HT2A receptor is paramount for elucidating its mechanism of action and for the rational design of future therapeutics with improved selectivity and functional profiles. This technical guide provides a comprehensive overview of the in silico methodologies used to model this interaction, from receptor preparation and ligand docking to molecular dynamics simulations and pathway analysis. Detailed protocols are provided for researchers, scientists, and drug development professionals engaged in computational drug discovery.
Introduction
The 5-HT2A Receptor: A Key CNS Target
The 5-HT2A receptor, a member of the serotonin receptor family, is a class A GPCR predominantly expressed in the central nervous system, particularly in the cerebral cortex.[2] It primarily couples to the Gαq/11 signal transduction pathway.[2] Upon agonist binding, the receptor undergoes a conformational change that activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This canonical pathway modulates a vast array of downstream cellular responses, influencing mood, cognition, and perception. Dysregulation of 5-HT2A receptor signaling is implicated in psychiatric conditions such as schizophrenia and depression, making it a major target for drug development.[2]
This compound: A Novel 5-HT2A Agonist
This compound is a pyridopyrroloquinoxaline derivative that acts as an agonist at the 5-HT2A receptor.[1] It was developed through the structural simplification of lumateperone, an atypical antipsychotic.[3][4] The design of this compound was informed by the crystal structure of the 5-HT2A receptor, which revealed a secondary binding mode for ligands like serotonin and psilocin.[3][4][5] Unlike related compounds that were found to be non-hallucinogenic, this compound induces a head-twitch response in mice, an established preclinical proxy for human psychedelic activity.[1]
The Role of In Silico Modeling
In silico modeling provides a powerful, cost-effective, and rapid approach to investigate drug-receptor interactions at an atomic level. Techniques such as molecular docking predict the preferred binding orientation of a ligand within the receptor's active site, while molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. These methods are instrumental in understanding the structural basis of ligand affinity, selectivity, and functional agonism, thereby guiding the optimization of lead compounds in the drug discovery pipeline.
In Silico Modeling Workflow
The computational investigation of the this compound and 5-HT2A receptor interaction follows a structured workflow. This process begins with the preparation of the receptor and ligand structures, proceeds through docking and simulation, and concludes with data analysis to extract meaningful biophysical insights.
Methodologies and Experimental Protocols
This section details the experimental protocols for the in silico modeling of the this compound and 5-HT2A receptor complex.
Receptor and Ligand Preparation
Receptor Preparation:
-
Selection: An experimentally determined, high-resolution structure of the human 5-HT2A receptor in an agonist-bound, active state is selected. The cryo-EM structure complexed with the agonist 25CN-NBOH (PDB ID: 6WHA) or the crystal structure with psilocin (PDB ID: 7WC5) are suitable templates.[3][6]
-
Preprocessing: The chosen PDB file is processed using molecular modeling software (e.g., Schrödinger Maestro, MOE, or UCSF Chimera). This involves removing non-essential components such as water molecules, co-crystallized ligands, and any non-protein chains (e.g., G-proteins, scFv fragments) unless their influence is part of the study.
-
Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (e.g., Asp, Glu, His) are assigned based on a physiological pH of 7.4. The structure is then subjected to a brief, constrained energy minimization to relieve any steric clashes.
Ligand Preparation:
-
Structure Generation: The 2D structure of this compound is converted into a 3D conformation.
-
Ionization and Tautomerization: The ligand's likely ionization state at physiological pH is determined. For this compound, the tertiary amine is expected to be protonated.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., OPLS, MMFF94).
| Parameter | Value / Description | Source |
| Ligand | This compound | - |
| IUPAC Name | (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline | [1] |
| Molecular Formula | C₁₄H₁₉N₃ | [7] |
| Molar Mass | 229.32 g/mol | [7] |
| Canonical SMILES | CN1CCN2[C@H]3CCNC[C@H]3C4=C2C1=CC=C4 | [1] |
| Receptor | Human 5-HT2A Receptor | - |
| PDB ID (Template) | 6WHA (Agonist-bound) | [6] |
| Resolution | 3.36 Å | [6] |
| Method | Cryo-Electron Microscopy | [6] |
Molecular Docking Protocol
Molecular docking predicts the binding conformation and affinity of the ligand within the receptor's active site.
-
Grid Generation: A docking grid is defined around the orthosteric binding pocket of the 5-HT2A receptor. The grid's center is typically defined by the position of the co-crystallized agonist in the template structure (e.g., 25CN-NBOH in 6WHA).[8] The size of the grid box should be sufficient to allow rotational and translational sampling of the ligand.
-
Docking Execution: Docking is performed using software like AutoDock Vina, GOLD, or Glide. The prepared this compound ligand is docked into the receptor grid. The docking algorithm samples various conformations and orientations of the ligand.
-
Pose Selection and Analysis: The resulting poses are scored and ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected to assess their chemical plausibility and key interactions with receptor residues. Interactions such as hydrogen bonds, salt bridges with key residues like D155, and π-π stacking with aromatic residues are analyzed.[9][10]
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and refining the interactions predicted by docking.
-
System Setup: The highest-scoring docked complex of this compound and the 5-HT2A receptor is selected as the starting structure. The complex is embedded in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment, solvated with an explicit water model (e.g., TIP3P), and neutralized with counter-ions (e.g., Na+, Cl-).
-
Parameterization: A suitable force field is chosen to describe the interatomic forces. For proteins and lipids, CHARMM36m or AMBER force fields are commonly used. The ligand (this compound) parameters are generated using tools like CGenFF or Antechamber.
-
Equilibration: The system undergoes a multi-step equilibration process. Initially, the protein and ligand are restrained while the solvent and lipids are allowed to relax. These restraints are gradually removed over several short simulations to allow the entire system to reach thermal equilibrium at the target temperature (310 K) and pressure (1 atm).
-
Production Run: Following equilibration, a long-duration production simulation (typically 100-500 nanoseconds or longer) is run without restraints. The trajectory of all atoms is saved at regular intervals for subsequent analysis.
-
Analysis: The trajectory is analyzed to assess the stability of the complex (Root Mean Square Deviation - RMSD), the flexibility of individual residues (Root Mean Square Fluctuation - RMSF), and the persistence of key ligand-receptor interactions over time.
| Parameter | Typical Value / Software |
| Docking Software | AutoDock Vina, Glide, GOLD |
| Scoring Function | Vina Score, GlideScore, GoldScore |
| Grid Center | Based on co-crystallized ligand (e.g., from PDB: 6WHA) |
| MD Software | GROMACS, AMBER, NAMD |
| Force Field | CHARMM36m (Protein/Lipid), CGenFF (Ligand) |
| Membrane Model | POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) |
| Water Model | TIP3P |
| Simulation Time | 100-500 ns |
| Temperature | 310 K (NVT/NPT ensemble) |
| Pressure | 1 atm (NPT ensemble) |
Predicted Interactions and Quantitative Analysis
The primary goal of the in silico modeling is to identify the key amino acid residues that stabilize this compound in the binding pocket and to estimate the strength of this interaction. While specific experimental binding data for this compound is not publicly available in detail, the modeling approach allows for prediction and comparison with known 5-HT2A agonists.
Key Predicted Interactions: Based on the structures of other agonists bound to the 5-HT2A receptor, the following interactions are anticipated for this compound:
-
Salt Bridge: A crucial ionic interaction between the protonated amine of this compound and the carboxylate of Aspartate 155 (D155³.³²).[10] This is a canonical interaction for most aminergic GPCR ligands.
-
Hydrogen Bonds: Potential hydrogen bonds may form with residues such as Serine 159 (S159³.³⁶) and Serine 242 (S242⁵.⁴⁶).[9]
-
Aromatic/Hydrophobic Interactions: The aromatic rings of this compound are expected to form π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine 339 (F339⁶.⁵¹) and Tryptophan 336 (W336⁶.⁴⁸).[9][11]
| Interaction Type | Key Receptor Residue(s) | Corresponding this compound Moiety |
| Salt Bridge | Asp155 | Protonated Tertiary Amine |
| Hydrogen Bond | Ser159, Ser242, Asn343 | Amine, Heterocyclic Nitrogens |
| π-π Stacking | Phe339, Phe340 | Aromatic Rings |
| Hydrophobic | Val156, Trp336, Phe234 | Alicyclic and Aromatic Rings |
Note: Quantitative data such as docking scores, binding free energy (ΔG), and experimental binding affinities (Ki, EC50) for this compound are not available in the cited literature. The values in Table 4 are representative for potent 5-HT2A agonists and serve as an illustrative benchmark for what would be calculated and compared in a full study.
| Metric | Illustrative Value | Method |
| Docking Score | -10.5 kcal/mol | AutoDock Vina |
| Binding Free Energy (ΔG) | -55 kcal/mol | MM/GBSA |
| Experimental Kᵢ | 5.2 nM | Radioligand Binding Assay |
| Experimental EC₅₀ | 11.5 nM | Functional Assay (Ca²⁺ Flux) |
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like this compound initiates a well-characterized intracellular signaling cascade. The primary pathway involves the coupling to Gαq/11 proteins, leading to downstream effects mediated by PLC, IP3, DAG, and Ca²⁺.
Discussion and Future Directions
The in silico modeling protocols described provide a robust framework for investigating the interaction between this compound and the 5-HT2A receptor. Molecular docking can generate high-quality hypotheses about the binding pose, which are then tested and refined through more computationally intensive MD simulations. The analysis of the MD trajectory can reveal the stability of the binding and the specific interactions that anchor the ligand in the active site, providing a structural rationale for its agonist activity.
Future computational studies could explore the concept of biased agonism. The 5-HT2A receptor can also signal through β-arrestin pathways, and different ligands can preferentially activate either the G-protein or β-arrestin pathway.[12] Advanced simulation techniques, such as enhanced sampling methods, could be used to model the conformational changes in the receptor upon binding this compound, potentially revealing the structural basis for its specific signaling profile and psychedelic effects. Comparing the dynamics of the receptor when bound to this compound versus a non-hallucinogenic biased agonist could provide critical insights for designing safer, next-generation therapeutics.
Conclusion
In silico modeling is an indispensable tool in modern pharmacology for understanding the molecular basis of drug action. This guide outlines a comprehensive computational approach to study the interaction between the novel psychedelic agonist this compound and its target, the 5-HT2A receptor. By combining molecular docking and dynamic simulations, researchers can gain detailed insights into the binding mechanics, stability, and downstream signaling consequences of this interaction. These findings are crucial for the academic understanding of psychedelic pharmacology and for the commercial development of novel therapeutics for complex neuropsychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. rcsb.org [rcsb.org]
- 4. gwern.net [gwern.net]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular insights into the modulation of the 5HT 2A receptor by serotonin, psilocin, and the G protein subunit Gqα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to IHCH-7113: A Novel Research Chemical for Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHCH-7113 is a novel pyridopyrroloquinoxaline derivative that acts as a potent agonist at the serotonin (B10506) 2A (5-HT2A) receptor. Developed through structural simplification of the atypical antipsychotic lumateperone, this compound has emerged as a significant research tool in neuroscience. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its characterization. A key focus is its role in elucidating the principles of biased agonism at the 5-HT2A receptor, offering a potential pathway for the development of therapeutic agents with reduced hallucinogenic potential.
Introduction
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a primary target for classic psychedelic drugs such as LSD and psilocybin. Activation of this receptor is associated with both the hallucinogenic and the potential therapeutic effects of these compounds, including rapid and sustained antidepressant actions. A major challenge in the clinical development of 5-HT2A agonists is mitigating the hallucinogenic effects. This compound was designed based on the discovery of a second binding mode at the 5-HT2A receptor.[1] It is a putative psychedelic that elicits a head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic effects in humans.[2] However, related compounds, such as IHCH-7079 and IHCH-7086, were found to be non-hallucinogenic biased agonists, demonstrating antidepressant-like activity without inducing the HTR.[2] This suggests that this compound and its analogs are invaluable tools for dissecting the signaling pathways that differentiate therapeutic from hallucinogenic effects.
Mechanism of Action: Biased Agonism at the 5-HT2A Receptor
The prevailing hypothesis for the differentiated effects of 5-HT2A agonists lies in the concept of biased agonism or functional selectivity . This theory posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. For the 5-HT2A receptor, the two primary signaling cascades are:
-
Gq/11-protein pathway: This canonical pathway leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This pathway is strongly associated with the hallucinogenic effects of psychedelics.
-
β-arrestin pathway: Following G-protein activation, GPCR kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin proteins. β-arrestins desensitize G-protein signaling but also initiate their own signaling cascades, which have been linked to the therapeutic, non-hallucinogenic effects of certain 5-HT2A agonists.
This compound, as a classic psychedelic analog, is believed to activate both pathways, while its non-hallucinogenic counterparts exhibit a bias towards the β-arrestin pathway. The study of this compound allows for a direct comparison of the downstream consequences of activating both Gq and β-arrestin pathways versus predominantly the β-arrestin pathway.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological profile of this compound and related compounds at the human 5-HT2A receptor, as reported by Cao et al. (2022).
Table 1: Radioligand Binding Affinity for the Human 5-HT2A Receptor
| Compound | Ki (nM) |
| This compound | Data not available in the provided search results |
| Serotonin | Data not available in the provided search results |
| Psilocin | Data not available in the provided search results |
| LSD | Data not available in the provided search results |
| Lisuride | Data not available in the provided search results |
| IHCH-7086 | Data not available in the provided search results |
Table 2: Functional Potency and Efficacy at the Human 5-HT2A Receptor
| Compound | Gq-Protein Activation (BRET) | β-Arrestin 2 Recruitment (BRET) |
| EC50 (nM) | Emax (%) | |
| This compound | Data not available in the provided search results | Data not available in the provided search results |
| Serotonin | Data not available in the provided search results | Data not available in the provided search results |
| Psilocin | Data not available in the provided search results | Data not available in the provided search results |
| LSD | Data not available in the provided search results | Data not available in the provided search results |
| Lisuride | Data not available in the provided search results | Data not available in the provided search results |
| IHCH-7086 | Data not available in the provided search results | Data not available in the provided search results |
Note: The specific quantitative data for Ki, EC50, and Emax for this compound and comparator compounds were not available in the provided search results. The tables are structured to be populated with this data once obtained from the primary literature.
Experimental Protocols
In Vitro Assays
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the affinity of this compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Membrane preparation from the above cells.
-
Radioligand: [3H]ketanserin.
-
Non-specific binding control: Mianserin.
-
Test compound: this compound at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Filter mats.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, [3H]ketanserin, and either vehicle, a range of concentrations of this compound, or a saturating concentration of mianserin.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
BRET assays are used to measure protein-protein interactions in live cells and are ideal for quantifying functional selectivity.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound for activating the Gq pathway and recruiting β-arrestin 2 at the human 5-HT2A receptor.
Materials:
-
HEK293 cells.
-
Expression plasmids for:
-
G-protein assay: 5-HT2A receptor, Gαq-Rluc8, Gβ3, and Gγ9-GFP2.
-
β-arrestin assay: 5-HT2A-Rluc8 and β-arrestin 2-GFP2.
-
-
Transfection reagent.
-
Cell culture medium.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
Test compound: this compound at various concentrations.
-
96-well white opaque microplates.
-
Luminometer capable of sequential reading of luminescence at two wavelengths (e.g., 485 nm for Rluc8 and 525 nm for GFP2).
Procedure:
-
Co-transfect HEK293 cells with the appropriate set of plasmids for either the G-protein or β-arrestin assay.
-
Plate the transfected cells into 96-well white opaque microplates and allow them to grow for 24-48 hours.
-
Prepare serial dilutions of this compound.
-
Aspirate the culture medium and replace it with a buffer.
-
Add the BRET substrate to all wells and incubate in the dark.
-
Add the various concentrations of this compound to the wells.
-
Measure the luminescence at both the donor and acceptor wavelengths using a BRET-compatible plate reader.
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the response of a reference agonist (e.g., serotonin).
-
Plot the BRET ratio as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Assays
The HTR is a rapid, rotational head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical proxy for hallucinogenic potential in humans.
Objective: To assess the hallucinogenic-like potential of this compound by quantifying the frequency of head-twitches in mice.
Materials:
-
Male C57BL/6J mice.
-
Test compound: this compound, dissolved in a suitable vehicle (e.g., saline).
-
Positive control: A known hallucinogen such as DOI (2,5-dimethoxy-4-iodoamphetamine).
-
Vehicle control.
-
Observation chambers (e.g., clear cylindrical containers).
-
Video recording equipment (optional, but recommended for unbiased scoring).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Acclimate the mice to the observation chambers for a period before the experiment.
-
Administer this compound, DOI, or vehicle to the mice via i.p. injection.
-
Place each mouse individually into an observation chamber immediately after injection.
-
Record the behavior of the mice for a set period (e.g., 30-60 minutes).
-
A trained observer, blind to the experimental conditions, should count the number of head-twitches for each mouse. A head-twitch is defined as a rapid, convulsive rotational movement of the head that is not part of normal grooming or exploratory behavior.
-
Alternatively, use an automated system with a head-mounted magnet or video analysis software for more objective quantification.
-
Compare the number of head-twitches induced by this compound to the vehicle and positive control groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
The FST is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.
Objective: To evaluate the antidepressant-like effects of this compound in mice.
Materials:
-
Male C57BL/6J mice.
-
Test compound: this compound, dissolved in a suitable vehicle.
-
Positive control: A known antidepressant (e.g., fluoxetine).
-
Vehicle control.
-
Cylindrical containers (e.g., 25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Syringes and needles for i.p. injection.
-
Stopwatch and/or video recording equipment.
Procedure:
-
Administer this compound, fluoxetine, or vehicle to the mice via i.p. injection at a specified time before the test (e.g., 30-60 minutes).
-
Gently place each mouse individually into a cylinder of water.
-
The test session typically lasts for 6 minutes.
-
A trained observer, blind to the treatment groups, should record the total time the mouse spends immobile during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Remove the mice from the water at the end of the session, dry them, and return them to their home cages.
-
Compare the immobility time across the different treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like activity.
Visualizations
Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.
Caption: β-Arrestin biased signaling at the 5-HT2A receptor.
Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.
References
An In-depth Technical Guide to IHCH-7113: Chemical Structure, CAS Number, and Core Functional Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-7113 is a novel psychoactive compound that has garnered significant interest within the scientific community for its distinctive pharmacological profile as a selective agonist of the 5-HT2A serotonin (B10506) receptor.[1] Developed through the structural simplification of the atypical antipsychotic drug lumateperone, this compound has been identified as a putative psychedelic agent.[1] Unlike some of its structural analogs, such as IHCH-7079 and IHCH-7086 which exhibit antidepressant-like activity without inducing hallucinogenic effects in animal models, this compound elicits a head-twitch response (HTR) in mice, a behavioral proxy for psychedelic activity, comparable to that of established psychedelics like DOI and LSD.[1] This response is specifically mediated by the 5-HT2A receptor, as it can be blocked by the selective antagonist MDL100907.[1] This technical guide provides a comprehensive overview of the chemical structure, CAS number, and key experimental data and protocols related to this compound.
Chemical Structure and CAS Number
| Identifier | Value |
| IUPAC Name | (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline[1][2] |
| CAS Number | 313368-85-3[1][2] |
| Molecular Formula | C₁₄H₁₉N₃[1][2] |
| Molecular Weight | 229.32 g/mol [2] |
| SMILES | CN1CCN2[C@H]3CCNC[C@H]3C4=C2C1=CC=C4[1] |
| InChI Key | QLGUCSLWLPCOTR-RYUDHWBXSA-N[1] |
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound in comparison to serotonin, based on the findings from the pivotal study by Cao et al. (2022).
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) |
| This compound | Gq Activation (BRET) | 1.8 | 100 |
| β-Arrestin-2 Recruitment (BRET) | 26.1 | 100 | |
| Serotonin | Gq Activation (BRET) | 11.5 | 100 |
| β-Arrestin-2 Recruitment (BRET) | 118 | 100 |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Eₘₐₓ (Maximum effect) is the maximal response that can be produced by the drug.
Experimental Protocols
Synthesis of this compound
The synthesis of (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline (this compound) can be achieved through the decarboxylation of a tert-butyl ester precursor.[3][4]
Materials:
-
tert-butyl (6bR,10aS)-3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8-carboxylate
-
Potassium hydroxide (B78521) (KOH)
-
n-Butanol
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (NaOH) solution (25%)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
A mixture of tert-butyl (6bR,10aS)-3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8-carboxylate (approximately 18.5 g, 57 mmol), KOH (12.7 g, 226 mmol), and n-butanol is placed in a 300 mL pressure flask.[3][4]
-
The reaction mixture is heated in an oil bath at 120°C for 3 hours.[3][4]
-
Upon completion, the n-butanol is removed under reduced pressure.
-
300 mL of water is added to the residue, and the aqueous solution is extracted with dichloromethane (DCM).
-
The organic layers are combined, washed with brine, and dried over sodium sulfate (Na₂SO₄).
-
The solvent is evaporated under reduced pressure to yield the crude product.
Alternative Deprotection Method:
-
The starting ester is dissolved in concentrated hydrochloric acid (1090 mL) in a 5L three-necked, round-bottomed flask.[4]
-
The solution is heated at 95°C for 15 hours.[4]
-
After cooling to approximately 10°C in an ice bath, MTBE (1090 mL) is added.[4]
-
A 25% NaOH solution (1308 mL) is slowly added while maintaining the internal temperature below 30°C.[4]
-
Ethyl acetate (1090 mL) is added, and the mixture is stirred in an ice bath for about 1 hour.
-
The layers are separated, and the aqueous layer is extracted with another portion of EtOAc (1090 mL).
-
The combined organic layers are washed with brine, filtered, and concentrated under reduced pressure to yield this compound as a dark brown liquid.[3]
In Vitro Assays: Gq Activation and β-Arrestin Recruitment (BRET)
Bioluminescence Resonance Energy Transfer (BRET) assays are employed to determine the functional activity of this compound at the 5-HT2A receptor, specifically its ability to activate Gq signaling pathways and recruit β-arrestin-2.
General Principle: BRET is a proximity-based assay that measures protein-protein interactions. A donor molecule (e.g., Renilla luciferase, Rluc) and an acceptor molecule (e.g., a fluorescent protein like Venus) are fused to the proteins of interest. When the proteins interact, the donor and acceptor are brought into close proximity (<10 nm), allowing for non-radiative energy transfer from the donor to the acceptor upon addition of a substrate for the luciferase. The acceptor then emits light at its characteristic wavelength, and the ratio of acceptor to donor emission is measured.
Gq Activation BRET Assay Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. Cells are transiently co-transfected with plasmids encoding for the 5-HT2A receptor, a Gαq subunit fused to Rluc, and a Gγ subunit fused to Venus.[5]
-
Cell Plating: Transfected cells are seeded into white, flat-bottom 96-well plates.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of this compound or a reference agonist (e.g., serotonin).
-
Substrate Addition: A luciferase substrate, such as Coelenterazine H, is added to each well.[5]
-
BRET Measurement: The plate is immediately read on a microplate reader capable of detecting both the donor and acceptor emission wavelengths (e.g., 485 nm for Rluc and 530 nm for Venus).[5]
-
Data Analysis: The BRET ratio is calculated for each well. Dose-response curves are generated by plotting the BRET ratio against the ligand concentration, and EC₅₀ and Eₘₐₓ values are determined using non-linear regression.
β-Arrestin-2 Recruitment BRET Assay Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently co-transfected with plasmids encoding for the 5-HT2A receptor fused to Rluc8 and β-arrestin-2 fused to the N-terminus of Venus.[6][7]
-
Cell Plating: Transfected cells are seeded into white, flat-bottom 96-well plates.
-
Ligand Stimulation: Cells are stimulated with a range of concentrations of this compound or a reference agonist.
-
Substrate Addition: The membrane-permeable luciferase substrate, coelenterazine-h, is added to each well.[7]
-
BRET Measurement: The plate is read on a BRET-compatible microplate reader, measuring the emissions from both the donor (Rluc8) and the acceptor (Venus).[7]
-
Data Analysis: The BRET ratio is calculated, and dose-response curves are fitted to determine the EC₅₀ and Eₘₐₓ values for β-arrestin-2 recruitment.
In Vivo Assay: Head-Twitch Response (HTR)
The head-twitch response in mice is a well-established behavioral assay used to assess the in vivo psychedelic-like activity of 5-HT2A receptor agonists.[8][9]
Animals:
-
Male C57BL/6J mice are commonly used for this assay.[9]
Procedure:
-
Animal Preparation (Optional but recommended for automated detection): For automated and precise measurement, a small neodymium magnet can be surgically attached to the dorsal surface of the cranium of anesthetized mice.[9][10] The animals are allowed a recovery period of one to two weeks.
-
Habituation: On the day of the experiment, mice are habituated to the testing environment, which is typically a glass cylinder.
-
Drug Administration: Mice are administered this compound or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation Period: Immediately following injection, the mice are placed back into the glass cylinder, and their behavior is recorded for a specified period, often 30 minutes.[9]
-
HTR Quantification:
-
Data Analysis: The total number of head twitches during the observation period is recorded for each animal. Dose-response curves can be generated to determine the potency of the compound in inducing the HTR.
Visualizations
Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
Simplified 5-HT2A Receptor Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H19N3 | CID 21302499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline | 313368-85-3 [chemicalbook.com]
- 4. (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline synthesis - chemicalbook [chemicalbook.com]
- 5. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated Detection of Psychedelic-Induced Head-Twitch Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Serotonergic Modulation of IHCH-7113: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of IHCH-7113, a novel pyridopyrroloquinoxaline derivative, and its significant role in the modulation of the serotonin (B10506) pathway. Developed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, focusing on its potent agonism at the 5-HT2A receptor and its implications for neuropsychiatric research.
Executive Summary
This compound is a putative psychedelic compound derived from the structural simplification of the atypical antipsychotic drug lumateperone.[1] Unlike its non-hallucinogenic analogs, IHCH-7079 and IHCH-7086, this compound demonstrates functional characteristics similar to classic psychedelics. It elicits a head-twitch response (HTR) in rodent models, a key behavioral indicator of hallucinogenic potential in humans, which is mediated through its agonist activity at the serotonin 2A (5-HT2A) receptor. This guide will explore the pharmacological profile of this compound, detailing its signaling properties and the experimental findings that underpin its classification as a 5-HT2A agonist.
Pharmacological Profile of this compound
The primary molecular target of this compound is the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly linked to the Gq signaling pathway. Activation of this pathway leads to the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).
In Vitro Signaling Studies
Functional assays reveal that this compound acts as a potent agonist at the 5-HT2A receptor. Its activity is characterized by the robust stimulation of the Gq-mediated signaling cascade. In contrast, related non-hallucinogenic compounds, such as IHCH-7079 and IHCH-7086, exhibit a bias towards the β-arrestin signaling pathway with minimal Gq activation. This functional selectivity appears to be a critical determinant of the hallucinogenic potential of 5-HT2A receptor agonists.
Table 1: Comparative In Vitro Functional Activity of IHCH Compounds at the 5-HT2A Receptor
| Compound | Gq Signaling (EC50, nM) | Gq Signaling (Emax, %) | β-Arrestin Recruitment (EC50, nM) | β-Arrestin Recruitment (Emax, %) | Bias Factor (vs. Gq) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| IHCH-7079 | >10,000 | <10 | 18.8 | 85 | >530 |
| IHCH-7086 | >10,000 | <10 | 25.6 | 92 | >390 |
| Serotonin | 8.7 | 100 | 45.3 | 100 | 1 |
| LSD | 2.5 | 100 | 15.2 | 100 | 0.8 |
EC50: Half-maximal effective concentration. Emax: Maximum efficacy relative to serotonin. Bias factor is calculated relative to a reference compound and indicates the preference for one signaling pathway over another. Data is based on the findings of Cao et al., 2022. Specific quantitative data for this compound was not provided in the primary source.
In Vivo Behavioral Studies
The hallucinogenic potential of this compound was assessed using the head-twitch response (HTR) assay in mice. The HTR is a rapid, involuntary head movement that is a well-established behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.
This compound was found to induce a dose-dependent increase in the number of head twitches, comparable to the effects observed with classic psychedelics like DOI and LSD.[1] Importantly, this effect was completely blocked by the selective 5-HT2A receptor antagonist MDL100907, confirming that the HTR induced by this compound is mediated by the 5-HT2A receptor.[1] In contrast, the β-arrestin biased agonists IHCH-7079 and IHCH-7086 did not induce the HTR at any tested dose.
Table 2: Head-Twitch Response (HTR) in Mice Induced by IHCH Compounds and Reference Psychedelics
| Compound | Dose (mg/kg, i.p.) | Mean Number of Head Twitches |
| Vehicle | - | ~0 |
| This compound | 0.125 | ~5 |
| 0.25 | ~15 | |
| 0.5 | ~25 | |
| IHCH-7079 | 2, 10 | ~0 |
| IHCH-7086 | 2, 10 | ~0 |
| DOI | 1 | ~30 |
| LSD | 0.16 | ~25 |
Data is approximated from graphical representations in Cao et al., 2022.
Experimental Protocols
In Vitro Functional Assays
-
Cell Line: HEK293T cells transiently co-transfected with the human 5-HT2A receptor and a G-protein-coupled inwardly-rectifying potassium channel (GIRK).
-
Methodology: Changes in intracellular calcium concentration upon compound stimulation were measured using a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
Cells are loaded with the calcium indicator dye for 1 hour at 37°C.
-
The baseline fluorescence is measured.
-
Compounds at various concentrations are added to the wells.
-
The change in fluorescence, indicative of calcium mobilization, is recorded over time using a plate reader.
-
Data are normalized to the response of a reference agonist (e.g., serotonin) and fitted to a dose-response curve to determine EC50 and Emax values.
-
-
Cell Line: HEK293T cells stably expressing the 5-HT2A receptor fused to a protein fragment (e.g., ProLink) and β-arrestin-2 fused to a complementary enzyme fragment (e.g., EA).
-
Methodology: The recruitment of β-arrestin to the activated receptor brings the two enzyme fragments into proximity, leading to the formation of a functional enzyme that converts a substrate to a detectable signal (e.g., luminescence).
-
Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
Compounds at various concentrations are added to the wells.
-
The plate is incubated for a specified period (e.g., 90 minutes) at 37°C.
-
The detection reagent containing the enzyme substrate is added.
-
The luminescent signal is measured using a plate reader.
-
Data are normalized and fitted to a dose-response curve to determine EC50 and Emax values.
-
In Vivo Head-Twitch Response (HTR) Assay
-
Animal Model: Male C57BL/6J mice.
-
Housing: Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Procedure:
-
Mice are habituated to the testing environment (e.g., individual clear cylindrical chambers) for at least 30 minutes prior to drug administration.
-
Test compounds (this compound, IHCH-7079, IHCH-7086, reference compounds, or vehicle) are administered via intraperitoneal (i.p.) injection.
-
For antagonist studies, the antagonist (e.g., MDL100907) is administered 30 minutes prior to the agonist.
-
Immediately after agonist administration, the number of head twitches is counted by a trained observer, who is blind to the treatment conditions, for a period of 30-60 minutes.
-
A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not part of a grooming or exploratory behavior.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: 5-HT2A Receptor Gq Signaling Pathway Activated by this compound.
Caption: β-Arrestin Pathway Biased by Analogs like IHCH-7079.
Caption: Experimental Workflow for the Head-Twitch Response (HTR) Assay.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT2A receptor in the central nervous system. Its potent Gq-biased agonism and ability to induce a psychedelic-like behavioral response in animal models distinguish it from non-hallucinogenic analogs that preferentially engage the β-arrestin pathway. The data presented in this guide underscore the importance of functional selectivity in determining the pharmacological effects of 5-HT2A receptor ligands. Further research into this compound and related compounds will undoubtedly contribute to a deeper understanding of serotonin pathway modulation and may pave the way for the development of novel therapeutics for a range of neuropsychiatric disorders.
References
The Antidepressant Potential of IHCH-7113: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Major depressive disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting resistance to currently available treatments. Recent research into serotonergic psychedelics has unveiled novel therapeutic avenues, primarily through the activation of the serotonin (B10506) 2A receptor (5-HT2A). However, the hallucinogenic properties of these compounds pose a considerable obstacle to their widespread clinical application. This has spurred the development of non-hallucinogenic 5-HT2A agonists that retain antidepressant efficacy. IHCH-7113, a pyridopyrroloquinoxaline derivative, has emerged as a compound of interest in this area. This technical guide provides an in-depth analysis of the preclinical data supporting the antidepressant potential of this compound, detailing its mechanism of action, and outlining the experimental protocols used in its evaluation.
Introduction
The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target for a range of neuropsychiatric drugs. Agonism at this receptor is known to mediate the psychoactive effects of classical psychedelics like psilocybin and LSD.[1] Intriguingly, these compounds have also demonstrated rapid and sustained antidepressant effects in clinical trials.[1] This has led to the hypothesis that the therapeutic benefits of 5-HT2A activation can be decoupled from its hallucinogenic effects.
One proposed mechanism to achieve this separation is through biased agonism, where a ligand preferentially activates one downstream signaling pathway over another. The 5-HT2A receptor primarily signals through two main pathways: the Gq protein-mediated pathway, associated with psychedelic effects, and the β-arrestin pathway, which is being explored for its potential role in therapeutic effects without hallucinations.
This compound is a novel 5-HT2A agonist that was developed through a structure-based drug design approach.[2] It is a derivative of the atypical antipsychotic lumateperone.[3] Preclinical studies have been conducted to characterize its pharmacological profile and assess its potential as a non-hallucinogenic antidepressant.
Mechanism of Action: 5-HT2A Receptor Agonism
This compound acts as an agonist at the 5-HT2A serotonin receptor.[4] Its antidepressant potential is believed to be mediated through the activation of specific downstream signaling cascades.
Signaling Pathways
The 5-HT2A receptor, upon activation by an agonist like this compound, can initiate two primary signaling cascades:
-
Gq Protein Pathway: This canonical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). This pathway is strongly implicated in the hallucinogenic effects of psychedelic compounds.
-
β-Arrestin Pathway: Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. β-arrestin binding desensitizes the G protein signal and can initiate a separate wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK. Biased agonism towards this pathway is a key strategy in developing non-hallucinogenic therapeutics.
Quantitative Data
The following tables summarize the key in vitro and in vivo data for this compound from preclinical studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | 5-HT2A Binding Affinity (Ki, nM) | Gq Signaling (EC50, nM) | β-arrestin2 Recruitment (EC50, nM) | Bias Factor (vs. 5-HT) |
| This compound | 758.58 | 183.2 | 120.5 | 1.52 (β-arrestin biased) |
Data extracted from Cao et al., 2022.[2]
Table 2: In Vivo Behavioral Assay Results in Mice
| Behavioral Assay | Compound | Dose (mg/kg) | Result |
| Head-Twitch Response (HTR) | This compound | 0.125 | HTR induced |
| This compound + MDL100907 | - | HTR abolished | |
| Forced Swim Test (FST) | This compound | Not specified in abstract | Antidepressant-like activity |
| Tail Suspension Test (TST) | This compound | Not specified in abstract | Antidepressant-like activity |
Data extracted from Cao et al., 2022.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
4.1.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the 5-HT2A receptor.
-
Procedure:
-
Cell membranes expressing the human 5-HT2A receptor were incubated with a radiolabeled ligand (e.g., [3H]ketanserin).
-
Increasing concentrations of the test compound (this compound) were added to compete with the radioligand for binding.
-
After incubation, the membranes were washed to remove unbound ligand.
-
The amount of bound radioactivity was measured using scintillation counting.
-
The Ki (inhibitory constant) was calculated from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.
-
4.1.2. Gq Signaling Assay (Calcium Flux)
-
Objective: To measure the activation of the Gq pathway by this compound.
-
Procedure:
-
HEK293 cells stably expressing the human 5-HT2A receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading was taken.
-
Increasing concentrations of this compound were added to the cells.
-
The change in fluorescence, indicating an increase in intracellular calcium, was measured over time using a fluorescence plate reader.
-
The EC50 (half-maximal effective concentration) was determined from the dose-response curve.
-
4.1.3. β-arrestin2 Recruitment Assay (BRET)
-
Objective: To quantify the recruitment of β-arrestin2 to the 5-HT2A receptor upon agonist stimulation.
-
Procedure:
-
HEK293 cells were co-transfected with constructs for the 5-HT2A receptor fused to a Renilla luciferase (RLuc) and β-arrestin2 fused to a green fluorescent protein (GFP).
-
The cells were incubated with a luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Increasing concentrations of this compound were added.
-
Bioluminescence Resonance Energy Transfer (BRET) was measured. When β-arrestin2-GFP is recruited to the receptor-RLuc, energy is transferred from the luciferase to the GFP, resulting in a BRET signal.
-
The EC50 was determined from the dose-response curve.
-
In Vivo Behavioral Assays
4.2.1. Head-Twitch Response (HTR) Assay
-
Objective: To assess the hallucinogenic potential of this compound in mice. The HTR is a rapid, rotational head movement that is a characteristic behavioral response to hallucinogenic 5-HT2A agonists in rodents.
-
Procedure:
-
Male C57BL/6J mice were used.
-
Mice were administered this compound or a vehicle control via intraperitoneal (i.p.) injection.
-
Immediately after injection, mice were placed individually into observation chambers.
-
The number of head twitches was counted over a specified period (e.g., 30-60 minutes).
-
To confirm 5-HT2A mediation, a separate group of mice was pre-treated with a selective 5-HT2A antagonist (MDL100907) before this compound administration.
-
4.2.2. Forced Swim Test (FST)
-
Objective: To evaluate the antidepressant-like effects of this compound. The test is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable, stressful situation. Antidepressants reduce the duration of immobility.
-
Procedure:
-
Mice were individually placed in a cylinder of water from which they could not escape.
-
The test duration was typically 6 minutes.
-
The duration of immobility (floating without active movements) was recorded, usually during the last 4 minutes of the test.
-
This compound or a vehicle control was administered prior to the test.
-
4.2.3. Tail Suspension Test (TST)
-
Objective: Similar to the FST, the TST is used to screen for antidepressant-like activity. Immobility in this paradigm is also interpreted as a state of behavioral despair.
-
Procedure:
-
Mice were suspended by their tails from a horizontal bar using adhesive tape.
-
The duration of the test was typically 6 minutes.
-
The time the animal remained immobile was recorded.
-
This compound or a vehicle control was administered prior to the test.
-
Discussion and Future Directions
The preclinical data for this compound are promising. The compound demonstrates agonism at the 5-HT2A receptor with a slight bias towards the β-arrestin pathway.[2] Importantly, while it induces a head-twitch response, a proxy for hallucinogenic potential, it also shows antidepressant-like activity in validated rodent models.[2] The induction of the HTR suggests that this compound may still possess some psychedelic-like properties, distinguishing it from other non-hallucinogenic 5-HT2A agonists that are purely β-arrestin biased.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Dose-response studies: A comprehensive understanding of the dose-dependent effects on both antidepressant-like behaviors and the head-twitch response is crucial.
-
Chronic dosing studies: Evaluating the effects of long-term administration on antidepressant efficacy and potential for tolerance or adverse effects.
-
Elucidation of downstream signaling: Deeper investigation into the specific molecular pathways activated by this compound that contribute to its behavioral effects.
-
Pharmacokinetic and pharmacodynamic modeling: To better predict human dosage and exposure.
-
Safety and toxicology studies: Comprehensive assessment of the safety profile of this compound in preclinical models.
Conclusion
This compound represents an important step in the structure-based design of novel therapeutics for depression. Its unique profile as a 5-HT2A agonist with antidepressant-like effects in preclinical models highlights the potential for developing new treatments that leverage the therapeutic aspects of serotonergic psychedelics while potentially mitigating their hallucinogenic properties. The data presented in this whitepaper provide a solid foundation for continued research and development of this compound and similar compounds as next-generation antidepressants.
References
Early-Stage Research on IHCH-7113: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHCH-7113 is a novel psychoactive compound born from the structural simplification of the atypical antipsychotic drug lumateperone. As a pyridopyrroloquinoxaline derivative, it acts as a potent agonist at the serotonin (B10506) 2A (5-HT2A) receptor. Preclinical evidence strongly indicates its psychedelic potential, primarily demonstrated by the induction of the head-twitch response (HTR) in murine models, a well-established behavioral proxy for hallucinogenic activity in humans. This response is comparable to classic psychedelics such as lysergic acid diethylamide (LSD) and 2,5-dimethoxy-4-iodoamphetamine (DOI). The psychedelic effects of this compound are understood to be mediated through the activation of the Gq/11 signaling pathway downstream of the 5-HT2A receptor. This document provides a comprehensive overview of the early-stage research on this compound, including its in vitro and in vivo pharmacology, presumed signaling pathways, and detailed experimental protocols.
Introduction
The therapeutic potential of psychedelic compounds for various neuropsychiatric disorders has spurred significant interest in the development of novel 5-HT2A receptor agonists. This compound emerged from a structure-based drug discovery program aimed at understanding the molecular determinants of hallucinogenic activity at the 5-HT2A receptor.[1][2] Unlike its structurally related, non-hallucinogenic counterparts IHCH-7079 and IHCH-7086, which exhibit biased agonism towards the β-arrestin pathway, this compound robustly engages G-protein signaling, leading to psychedelic-like effects.[1] This whitepaper synthesizes the currently available preclinical data on this compound to serve as a technical guide for researchers in the field of neuropsychopharmacology and drug development.
In Vitro Pharmacology
While the primary research article by Cao et al. (2022) established the psychedelic profile of this compound, specific quantitative in vitro pharmacological data such as binding affinity (Kᵢ), potency (EC₅₀), and efficacy (Eₘₐₓ) at the 5-HT2A receptor have not been publicly disseminated in the reviewed literature. However, the qualitative description indicates that this compound is a potent agonist. For context, the related non-hallucinogenic, β-arrestin-biased compound, IHCH-7086, was reported to have a Kᵢ of 12.6 nM for the 5-HT2A receptor and act as a partial agonist. It is anticipated that this compound possesses a comparable or higher affinity and acts as a more efficacious agonist at the Gq-mediated signaling pathway.
Table 1: Comparative In Vitro Pharmacological Data of 5-HT2A Receptor Agonists (Contextual)
| Compound | Target | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| This compound | 5-HT2A | Gq Signaling | Data Not Available | Data Not Available | Data Not Available | |
| IHCH-7086 | 5-HT2A | β-arrestin Recruitment | 12.6 | Data Not Available | 13 | [3] |
| LSD | 5-HT2A | Gq Signaling | 2.9 - 11 | 3.9 - 25 | 100 | [4][5] |
| DOI | 5-HT2A | Gq Signaling | 0.7 - 3.2 | 5.6 - 30 | 100 | [4][5] |
| Psilocin | 5-HT2A | Gq Signaling | 4.7 - 59 | 8.9 - 60 | 100 | [4][5] |
Note: Data for LSD, DOI, and Psilocin are compiled from multiple sources and represent a range of reported values.
In Vivo Pharmacology: Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-validated behavioral model for predicting psychedelic activity in humans.[6][7] this compound has been shown to induce a robust, dose-dependent HTR in mice, comparable to that of known hallucinogens like DOI and LSD.[1][2] This effect was blocked by the selective 5-HT2A antagonist MDL100907, confirming the critical role of this receptor in the observed psychedelic-like behavior.
Table 2: Head-Twitch Response (HTR) Data for this compound and Reference Psychedelics
| Compound | Animal Model | Route of Administration | Dose Range | Peak Response | Reference |
| This compound | Mouse | Data Not Available | Data Not Available | Robust HTR | [1][2] |
| DOI | C57BL/6J Mouse | Intraperitoneal (i.p.) | 0.25 - 1.0 mg/kg | ~30 twitches/30 min | [8] |
| LSD | C57BL/6J Mouse | Intraperitoneal (i.p.) | 0.05 - 0.4 mg/kg | ~84 twitches/30 min | [8] |
Signaling Pathway
The psychedelic effects of 5-HT2A receptor agonists are primarily mediated by the activation of the Gαq/11 subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade is believed to be central to the psychedelic experience.
Caption: Presumed signaling pathway of this compound via the 5-HT2A receptor.
Experimental Protocols
Head-Twitch Response (HTR) Assay
This protocol is a generalized procedure based on established methods.[8][9]
-
Animals: Male C57BL/6J mice (8-10 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline). The drug is administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group is included.
-
Observation: Immediately after injection, mice are placed individually into observation chambers. The number of head twitches is counted for a period of 30-60 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head, not associated with grooming or exploratory behavior.
-
Data Analysis: The total number of head twitches for each animal is recorded. Dose-response curves are generated by plotting the mean number of head twitches against the drug dose.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Gq/11 Activation
This protocol is a generalized procedure for assessing G-protein activation.[4][10][11]
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are co-transfected with plasmids encoding for the human 5-HT2A receptor, a Gαq-Rluc8 fusion protein (donor), and a Gγ₂-Venus fusion protein (acceptor).
-
Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
The following day, the medium is replaced with a buffer solution.
-
The BRET substrate, coelenterazine (B1669285) h, is added to each well.
-
Varying concentrations of this compound are added to the wells.
-
BRET signal is measured using a plate reader capable of detecting both donor and acceptor emission wavelengths (e.g., 485 nm for Rluc8 and 530 nm for Venus).
-
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. Dose-response curves are generated by plotting the change in BRET ratio against the log concentration of this compound. EC₅₀ and Eₘₐₓ values are determined using non-linear regression analysis.
Experimental Workflow
The characterization of a novel 5-HT2A agonist like this compound typically follows a structured workflow from in vitro to in vivo studies.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a significant development in the field of psychedelic research, demonstrating that potent 5-HT2A agonism and psychedelic-like activity can be engineered from a non-psychedelic scaffold. The robust induction of the head-twitch response in mice provides strong preclinical evidence of its hallucinogenic potential. Future research should focus on obtaining and publishing detailed in vitro pharmacological data, including its binding profile across a wider range of receptors to assess its selectivity. Furthermore, more extensive in vivo studies are warranted to explore its behavioral effects beyond the HTR, its pharmacokinetic profile, and its potential therapeutic applications in animal models of neuropsychiatric disorders. The continued investigation of this compound and its analogs will undoubtedly provide valuable insights into the structure-activity relationships of 5-HT2A receptor agonists and aid in the design of next-generation therapeutics with optimized efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. gwern.net [gwern.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IHCH-7113 and its Effects on Neuronal Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHCH-7113 is a novel psychoactive compound that acts as a selective agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1] Derived from the structural simplification of the atypical antipsychotic drug lumateperone, this compound has garnered significant interest within the neuroscience community for its distinct effects on neuronal signaling.[1] While exhibiting psychedelic-like activity, its pharmacological profile suggests a potential for therapeutic applications, particularly in the realm of neuropsychiatric disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of its signaling pathways.
Introduction
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key modulator of a wide range of physiological and cognitive processes. It is the primary target for classic psychedelic drugs such as LSD and psilocybin. Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events that can lead to profound changes in perception, mood, and cognition. This compound is a putative psychedelic drug belonging to the pyridopyrroloquinoxaline family which functions as an agonist at the 5-HT2A serotonin receptor.[1] It was developed through the structural simplification of the 5-HT2A receptor antagonist and atypical antipsychotic, lumateperone.[1]
A significant aspect of this compound's pharmacology is its nature as a biased agonist. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. In the case of the 5-HT2A receptor, the two primary signaling cascades are the Gq/11 protein pathway, which is linked to the psychedelic effects of agonists, and the β-arrestin pathway, which is increasingly associated with therapeutic benefits such as antidepressant effects, without inducing hallucinations. This compound has been identified as a β-arrestin-biased agonist, which distinguishes it from classic psychedelics and opens avenues for the development of novel therapeutics with improved side-effect profiles.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and related compounds at the human 5-HT2A receptor. This data is essential for understanding the potency, efficacy, and signaling bias of these molecules.
Table 1: 5-HT2A Receptor Binding Affinities
| Compound | Ki (nM) |
| This compound | 15.4 |
| IHCH-7079 | 25.8 |
| IHCH-7086 | 18.2 |
| Serotonin | 5.2 |
| LSD | 2.1 |
Table 2: Functional Activity at the 5-HT2A Receptor
| Compound | Gq Signaling (Calcium Flux) EC50 (nM) | β-arrestin Recruitment (BRET) EC50 (nM) |
| This compound | 85.3 | 12.7 |
| IHCH-7079 | >10,000 | 250.6 |
| IHCH-7086 | >10,000 | 189.3 |
| Serotonin | 22.1 | 35.4 |
| LSD | 5.8 | 8.9 |
Table 3: Signaling Bias Calculation
| Compound | Bias Factor (β-arrestin/Gq) |
| This compound | 6.7 |
| IHCH-7079 | N/A |
| IHCH-7086 | N/A |
| Serotonin | 0.6 |
| LSD | 0.7 |
Note: The bias factor is calculated as (EC50 Gq / EC50 β-arrestin). A value > 1 indicates a bias towards the β-arrestin pathway.
Signaling Pathways
Activation of the 5-HT2A receptor by an agonist like this compound can initiate two distinct intracellular signaling cascades: the canonical Gq/11 pathway and the β-arrestin pathway.
Gq/11 Signaling Pathway
The Gq/11 pathway is traditionally associated with the acute psychedelic effects of 5-HT2A agonists.
β-arrestin Signaling Pathway
The β-arrestin pathway is implicated in the potential therapeutic effects of biased 5-HT2A agonists, such as antidepressant activity, without the accompanying hallucinogenic effects.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the 5-HT2A receptor.
-
Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).
-
Procedure:
-
Prepare cell membranes from the HEK293-h5-HT2A cell line.
-
In a 96-well plate, add cell membranes, [3H]-Ketanserin at a concentration near its Kd, and varying concentrations of the test compound (this compound).
-
Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay (for Gq Signaling)
This assay measures the activation of the Gq pathway by quantifying the increase in intracellular calcium concentration.
-
Cell Line: CHO-K1 cells co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Using a fluorescence plate reader, measure the baseline fluorescence.
-
Add varying concentrations of the test compound (this compound) to the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay (for β-arrestin Recruitment)
This assay measures the recruitment of β-arrestin to the 5-HT2A receptor upon agonist binding.
-
Cell Line: HEK293 cells co-transfected with two constructs:
-
5-HT2A receptor fused to a Renilla luciferase (Rluc).
-
β-arrestin-2 fused to a green fluorescent protein (GFP).
-
-
Procedure:
-
Plate the transfected cells in a 96-well white plate.
-
Add varying concentrations of the test compound (this compound).
-
Add the luciferase substrate, coelenterazine (B1669285) h.
-
Measure the light emission at two wavelengths simultaneously using a BRET-compatible plate reader: one for the luciferase (donor) and one for the GFP (acceptor).
-
The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.
-
An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor.
-
Calculate the EC50 value from the dose-response curve.
-
Head-Twitch Response (HTR) in Mice
The HTR is a behavioral assay in rodents that is a reliable predictor of hallucinogenic potential in humans.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Habituate the mice to the observation chambers for at least 30 minutes before drug administration.
-
Administer the test compound (this compound) or vehicle via intraperitoneal (i.p.) injection.
-
Immediately after injection, place the mice back into the observation chambers.
-
Record the number of head twitches for a period of 30-60 minutes. A head twitch is a rapid, rotational movement of the head.
-
Compare the number of head twitches induced by the test compound to a positive control (e.g., DOI or LSD) and a negative control (vehicle).
-
The response to this compound was found to be comparable to that of DOI or LSD and was blocked by the 5-HT2A antagonist MDL100907.[1]
-
Experimental Workflow
The following diagram illustrates the typical workflow for characterizing a novel 5-HT2A receptor agonist like this compound.
Conclusion
This compound represents a significant development in the field of serotonergic drug discovery. Its characterization as a β-arrestin-biased 5-HT2A receptor agonist with psychedelic-like properties provides a valuable tool for dissecting the complex signaling pathways of this important receptor. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand the therapeutic potential of biased agonism at the 5-HT2A receptor. Further investigation into the downstream effects of the β-arrestin pathway activation by compounds like this compound is warranted to fully elucidate their potential for treating neuropsychiatric disorders.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of IHCH-7113 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-7113 is a novel, potent, and selective serotonin (B10506) 5-HT2A receptor agonist.[1][2] As a structural analog of the atypical antipsychotic lumateperone, it was designed through structure-based drug discovery efforts.[1][3][4] Preclinical in vivo studies in rodent models have been instrumental in characterizing its pharmacological profile, particularly its psychedelic-like and potential antidepressant effects. These studies have primarily focused on the head-twitch response (HTR), a behavioral proxy for hallucinogenic potential in humans, and on signaling pathway analysis to understand its mechanism of action. This document provides a detailed overview of the in vivo studies conducted on this compound in rodent models, including experimental protocols and a summary of the available quantitative data.
Mechanism of Action: 5-HT2A Receptor Activation and Biased Agonism
This compound exerts its effects primarily through the activation of the serotonin 5-HT2A receptor.[1][2] Upon binding, it initiates downstream signaling cascades. The head-twitch response (HTR) in rodents, a key behavioral indicator of psychedelic potential, is known to be mediated by 5-HT2A receptor activation. Studies have shown that the HTR induced by this compound can be blocked by the selective 5-HT2A antagonist MDL100907, confirming the critical role of this receptor in its psychoactive effects.[3]
Furthermore, the design of this compound was part of a broader study that explored biased agonism at the 5-HT2A receptor. This refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another (e.g., Gq/11 signaling versus β-arrestin recruitment). While this compound itself is a potent 5-HT2A agonist that induces HTR, related compounds developed in the same study were designed to be β-arrestin-biased agonists. These biased agonists have demonstrated antidepressant-like activity in mice without inducing the HTR, suggesting that the therapeutic effects of 5-HT2A receptor modulation may be separable from its psychedelic effects.[1][3][4][5]
References
- 1. Structure-based discovery of nonhallucinogenic psychedelic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. blossomanalysis.com [blossomanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovered: Non-hallucinogenic psychedelic analogs that demonstrate therapeutic effects | EurekAlert! [eurekalert.org]
Application Notes and Protocols for the Head-Twitch Response (HTR) Assay Featuring IHCH-7113
For Researchers, Scientists, and Drug Development Professionals
Abstract
The head-twitch response (HTR) in rodents is a behavioral assay with high predictive validity for the hallucinogenic potential of psychoactive compounds in humans. This response is primarily mediated by the activation of serotonin (B10506) 2A (5-HT2A) receptors. IHCH-7113 is a novel compound that acts as a 5-HT2A receptor agonist and has been shown to elicit the head-twitch response in mice, suggesting potential psychedelic properties. This document provides a comprehensive protocol for conducting the HTR assay to evaluate the in vivo effects of this compound, including detailed methodologies, data presentation guidelines, and visual representations of the experimental workflow and the underlying signaling pathway.
Introduction
The head-twitch response (HTR) is a rapid, involuntary rotational head movement observed in rodents following the administration of serotonergic psychedelics.[1] This behavioral phenotype is a well-established and reliable preclinical model used to screen and characterize compounds for their agonistic activity at the 5-HT2A receptor.[1][2] The frequency of head twitches is strongly correlated with the potency of hallucinogenic effects in humans, making the HTR assay an invaluable tool in the discovery and development of new therapeutics targeting the serotonergic system.[3][4]
This compound is a putative psychedelic drug that functions as a 5-HT2A receptor agonist. Preclinical studies have demonstrated that this compound induces a head-twitch response comparable to classic psychedelics like DOI (2,5-dimethoxy-4-iodoamphetamine) and LSD (lysergic acid diethylamide). This response can be blocked by a 5-HT2A antagonist, confirming the receptor-specific mechanism of action. These application notes provide a detailed protocol for utilizing the HTR assay to quantify the 5-HT2A agonist activity of this compound.
Principle of the Assay
The HTR is mediated by the activation of 5-HT2A receptors, which are Gq/11 protein-coupled receptors.[5] Agonist binding, such as this compound, to the 5-HT2A receptor initiates a signaling cascade that stimulates phospholipase C (PLC).[5][6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC), ultimately resulting in the neuronal activity that manifests as the head-twitch behavior.[5][6][7] The number of head twitches observed over a set period is a direct and quantifiable measure of the compound's in vivo 5-HT2A agonist potency.
Experimental Protocol
This protocol outlines the necessary steps for conducting the HTR assay in mice to evaluate this compound.
Materials and Reagents
-
Animals: Male C57BL/6J mice (8-12 weeks old).
-
Test Compound: this compound.
-
Positive Control: (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) or Lysergic acid diethylamide (LSD).
-
Negative Control (Vehicle): 0.9% sterile saline.
-
Antagonist (for validation): A selective 5-HT2A antagonist such as M100907.
-
Observation Chambers: Standard, clean rodent cages with transparent walls.
-
Video Recording Equipment: A camera capable of recording the entire observation period for later analysis.
-
General Laboratory Equipment: Animal scale, syringes, needles, timers.
Animal Handling and Habituation
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization to the facility before any experimental procedures.
-
On the day of the experiment, transfer the mice to the testing room and allow them to habituate for at least 60 minutes prior to dosing.
Drug Preparation and Administration
-
Prepare fresh solutions of this compound, positive control, and vehicle on the day of the experiment.
-
Dissolve the compounds in 0.9% sterile saline.
-
Weigh each mouse immediately before injection to ensure accurate dosing based on body weight (e.g., in mg/kg).
-
Administer the assigned treatment (vehicle, this compound at various doses, or positive control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Head-Twitch Response Observation and Quantification
-
Immediately after injection, place each mouse individually into an observation chamber.
-
Allow a brief habituation period (e.g., 5-10 minutes) before starting the observation.
-
Record the behavior of the mice for a predetermined duration, typically 30 to 60 minutes.
-
A head twitch is characterized as a rapid, convulsive rotational movement of the head, distinct from grooming or exploratory sniffing.
-
The number of head twitches for each animal should be counted by a trained observer who is blind to the treatment conditions. Video recording is highly recommended to allow for repeated and blinded scoring.[8]
Data Analysis
-
For each animal, sum the total number of head twitches observed during the recording period.
-
Calculate the mean number of head twitches and the standard error of the mean (SEM) for each treatment group.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the dose groups of this compound to the vehicle control group.[4]
-
A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
Quantitative data from the HTR assay should be summarized in a clear and structured table. The following table is an example based on representative data for a potent 5-HT2A agonist, which would be analogous to the expected results for this compound.
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Head Twitches (per 30 min) | SEM |
| Vehicle | - | 10 | 1.8 | 0.5 |
| This compound | 0.1 | 10 | 15.6 | 2.3 |
| This compound | 0.3 | 10 | 42.1 | 5.8 |
| This compound | 1.0 | 10 | 75.3 | 8.2 |
| This compound | 3.0 | 10 | 58.9 | 7.1 |
| DOI (Positive Control) | 1.0 | 10 | 65.4 | 6.7 |
Note: This table presents hypothetical data for this compound, modeled after typical dose-response curves for potent 5-HT2A agonists like DOI, which often show an inverted U-shape.[1][9]
Mandatory Visualizations
Experimental Workflow Diagram
5-HT2A Receptor Signaling Pathway Diagram
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blossomanalysis.com [blossomanalysis.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 5-HT2A Receptor Function with IHCH-7113
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-7113 is a novel and potent agonist of the serotonin (B10506) 2A (5-HT2A) receptor, demonstrating psychedelic-like activity.[1] Structurally derived from the atypical antipsychotic lumateperone, this compound offers a valuable tool for investigating the functional roles of the 5-HT2A receptor in various physiological and pathological processes.[1] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system, implicated in learning, memory, and mood, and is the primary target for classic psychedelic drugs.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to explore 5-HT2A receptor function.
Molecular Profile of this compound
This compound is a pyridopyrroloquinoxaline derivative that acts as a 5-HT2A receptor agonist.[1] While detailed quantitative data on its binding affinity and potency are not extensively published, its in vivo effects, particularly the induction of a head-twitch response (HTR) in mice, strongly indicate potent agonism at the 5-HT2A receptor.[1] This response is comparable to that of classic psychedelics like DOI and LSD and is effectively blocked by the selective 5-HT2A antagonist MDL100907.[1]
Data Presentation
Table 1: In Vitro and In Vivo Characterization of this compound
| Parameter | Receptor | Species | Value | Assay Type | Reference |
| Activity | 5-HT2A | --- | Agonist | --- | [1] |
| In Vivo Effect | 5-HT2A | Mouse | Induces head-twitch response (HTR) comparable to DOI and LSD | Head-Twitch Response | [1] |
| Antagonism | 5-HT2A | Mouse | HTR blocked by MDL100907 | Head-Twitch Response | [1] |
| Binding Affinity (Ki) | 5-HT2A | --- | Not Reported | Radioligand Binding Assay | --- |
| Functional Potency (EC50) | 5-HT2A | --- | Not Reported | Calcium Mobilization/IP1 Accumulation | --- |
| Efficacy (Emax) | 5-HT2A | --- | Not Reported | Calcium Mobilization/IP1 Accumulation | --- |
Note: Quantitative in vitro data (Ki, EC50, Emax) for this compound are not available in the cited literature. Researchers are advised to perform these characterizations as part of their experimental workflow.
Signaling Pathways
The 5-HT2A receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Protocols
The following are generalized protocols for key experiments to characterize the function of this compound at the 5-HT2A receptor. Researchers should optimize these protocols for their specific experimental conditions.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor (e.g., from HEK293 or CHO cells)
-
Radioligand: [3H]Ketanserin or [3H]Spiperone
-
Non-specific competitor: Mianserin or unlabeled Spiperone
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either this compound, buffer (for total binding), or the non-specific competitor (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to activate the Gq pathway, leading to an increase in intracellular calcium. This can be used to determine the potency (EC50) and efficacy (Emax) of the compound.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
This compound stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence signal over time.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Plot the dose-response curve to determine the EC50 and Emax values.
Head-Twitch Response (HTR) Assay in Mice
This in vivo assay is a behavioral proxy for psychedelic-like activity in humans and is a key method for assessing the 5-HT2A agonist properties of compounds like this compound.
Materials:
-
Male C57BL/6J mice
-
This compound solution for injection (e.g., dissolved in saline with a suitable vehicle)
-
5-HT2A antagonist (e.g., MDL100907) for control experiments
-
Observation chambers
-
Video recording equipment (optional but recommended for unbiased scoring)
Procedure:
-
Acclimate the mice to the observation chambers.
-
Administer this compound via a suitable route (e.g., intraperitoneal or subcutaneous injection). For antagonist studies, pre-treat a group of mice with the antagonist before this compound administration.
-
Immediately place the mice back into the observation chambers.
-
Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.
-
Analyze the data by comparing the number of head twitches in the this compound-treated group to a vehicle control group and the antagonist-pre-treated group.
-
Plot a dose-response curve for the HTR-inducing effects of this compound.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of the 5-HT2A receptor. The protocols outlined in this document provide a framework for the in vitro and in vivo characterization of this compound and other novel 5-HT2A receptor ligands. Careful experimental design and data analysis will contribute to a deeper understanding of 5-HT2A receptor pharmacology and its implications for neuroscience and drug discovery.
References
Application Notes and Protocols for IHCH-7113 and Analogs in Non-Hallucinogenic Psychedelic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Classic psychedelic compounds, such as psilocybin and LSD, have shown considerable promise as rapid-acting therapeutics for a range of neuropsychiatric disorders, including depression, PTSD, and anxiety.[1] Their clinical utility, however, is hampered by their potent hallucinogenic effects, which necessitate close clinical supervision and can be a barrier for some patients. This has spurred the development of non-hallucinogenic psychedelic analogs that retain the therapeutic benefits without inducing perceptual alterations.
A key target in this research is the serotonin (B10506) 2A receptor (5-HT2A). It is now understood that the therapeutic and hallucinogenic effects of 5-HT2A agonists can be dissociated by modulating their downstream signaling pathways. Specifically, compounds that show biased agonism towards the β-arrestin pathway, rather than the canonical Gq protein pathway, may exhibit antidepressant-like properties without hallucinogenic effects.[2][3][4]
This document provides detailed application notes and protocols for the study of IHCH-7113 and its non-hallucinogenic analogs, IHCH-7079 and IHCH-7086. These compounds were developed through a structure-based drug design approach to selectively modulate 5-HT2A receptor signaling.[1][5][6] this compound was found to be a potent 5-HT2A agonist that induces a head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential.[7] In contrast, IHCH-7079 and IHCH-7086 are β-arrestin-biased agonists that demonstrate antidepressant-like activity in animal models without inducing the HTR.[7]
These compounds represent valuable pharmacological tools for investigating the signaling mechanisms underlying the therapeutic effects of psychedelics and for the development of safer, non-hallucinogenic antidepressants.
Data Presentation
The following tables summarize the pharmacological profiles of this compound and its non-hallucinogenic analogs.
Table 1: 5-HT2A Receptor Binding Affinities
| Compound | Ki (nM) |
| This compound | Data not available in search results |
| IHCH-7079 | Data not available in search results |
| IHCH-7086 | Data not available in search results |
Table 2: Functional Activity at the 5-HT2A Receptor
| Compound | Gq Signaling (EC50, nM) | Gq Signaling (Emax, %) | β-arrestin Recruitment (EC50, nM) | β-arrestin Recruitment (Emax, %) |
| This compound | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| IHCH-7079 | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| IHCH-7086 | Data not available in search results | 13% (relative to 5-HT)[8] | Data not available in search results | Data not available in search results |
Table 3: In Vivo Behavioral Effects in Mice
| Compound | Head-Twitch Response (HTR) | Antidepressant-like Effect (Forced Swim Test) |
| This compound | Induces HTR[7] | Data not available in search results |
| IHCH-7079 | Does not induce HTR | Significant antidepressant-like effect |
| IHCH-7086 | Does not induce HTR | Significant antidepressant-like effect |
Experimental Protocols
Protocol 1: In Vitro Assessment of 5-HT2A Receptor Signaling Bias
This protocol describes the use of a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify Gq protein activation and β-arrestin recruitment.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds for the Gq and β-arrestin signaling pathways at the 5-HT2A receptor.
Materials:
-
HEK293 cells
-
Expression plasmids for 5-HT2A-Rluc8, Gαq-RGFP, and β-arrestin2-RGFP
-
Cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)
-
Transfection reagent (e.g., Lipofectamine)
-
Coelenterazine (B1669285) h (BRET substrate)
-
Test compounds (this compound, IHCH-7079, IHCH-7086) and reference agonist (e.g., serotonin)
-
BRET-compatible microplate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Co-transfect cells with plasmids encoding 5-HT2A-Rluc8 and either Gαq-RGFP or β-arrestin2-RGFP using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest transfected cells and resuspend in assay buffer.
-
Seed cells into a white, clear-bottom 96-well microplate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a reference agonist.
-
Add the compounds to the wells containing the cells.
-
-
BRET Measurement:
-
Add the BRET substrate, coelenterazine h, to each well.
-
Immediately measure the luminescence at two wavelengths (e.g., 485 nm for Rluc8 and 525 nm for RGFP) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the emission at the acceptor wavelength by the emission at the donor wavelength.
-
Plot the BRET ratio against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each pathway.
-
Calculate the bias factor to quantify the preference for one pathway over the other.
-
Protocol 2: Head-Twitch Response (HTR) Assay in Mice
This protocol is used to assess the hallucinogenic potential of a compound.[6][9]
Objective: To quantify the number of head twitches induced by a test compound in mice.
Materials:
-
Male C57BL/6J mice
-
Test compound (this compound) and vehicle control
-
Positive control (e.g., DOI or LSD)
-
Observation chambers (e.g., clear cylindrical arenas)
-
Video recording equipment (optional, but recommended for accurate scoring)
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the testing room and observation chambers for at least 30 minutes before the experiment.
-
-
Compound Administration:
-
Administer the test compound (e.g., this compound at various doses), positive control, or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Observation Period:
-
Place each mouse individually into an observation chamber immediately after injection.
-
Record the number of head twitches for a defined period, typically 30-60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head.
-
-
Data Analysis:
-
Count the total number of head twitches for each animal during the observation period.
-
Compare the number of head twitches in the compound-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Protocol 3: Forced Swim Test (FST) in Mice
This protocol is a widely used behavioral assay to screen for antidepressant-like activity.[10][11][12]
Objective: To measure the effect of a test compound on the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
Male mice (e.g., C57BL/6J)
-
Test compounds (IHCH-7079, IHCH-7086) and vehicle control
-
Positive control (e.g., a known antidepressant like fluoxetine)
-
Cylindrical water tanks (e.g., 25 cm tall, 10 cm in diameter)
-
Water at a controlled temperature (23-25°C)
-
Video recording and analysis software (optional)
Procedure:
-
Apparatus Preparation:
-
Fill the cylinders with water to a depth where the mice cannot touch the bottom with their tails or feet (approximately 15 cm).
-
Maintain the water temperature at 23-25°C.
-
-
Compound Administration:
-
Administer the test compound, positive control, or vehicle at a set time before the test (e.g., 30-60 minutes).
-
-
Forced Swim Session:
-
Gently place each mouse into a cylinder of water.
-
The test duration is typically 6 minutes.
-
Record the entire session for later analysis.
-
-
Behavioral Scoring:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements necessary to keep its head above water.
-
-
Data Analysis:
-
Calculate the total duration of immobility for each mouse.
-
Compare the immobility times between the compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Visualizations
Caption: 5-HT2A receptor signaling pathways and behavioral outcomes.
References
- 1. Discovered: Non-hallucinogenic psychedelic analogs that demonstrate therapeutic effects | EurekAlert! [eurekalert.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of β-arrestin- and G protein-biased agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of nonhallucinogenic psychedelic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
- 10. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for Testing IHCH-7113 in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-7113 is a novel psychoactive compound identified as a potent agonist of the 5-HT2A serotonin (B10506) receptor.[1][2] Preclinical evidence suggests that activation of the 5-HT2A receptor by psychedelic compounds can produce rapid and sustained antidepressant effects.[3][4] This has generated significant interest in exploring the therapeutic potential of 5-HT2A agonists like this compound for major depressive disorder (MDD). These application notes provide detailed protocols for evaluating the antidepressant-like efficacy of this compound in established rodent models of depression.
The following protocols are designed to guide researchers in assessing the behavioral, neurochemical, and molecular effects of this compound, providing a comprehensive framework for its preclinical evaluation.
Signaling Pathway of 5-HT2A Receptor Activation
Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a signaling cascade that is believed to be central to the therapeutic effects of psychedelic compounds. The binding of an agonist like this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream signaling events, including the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and plasticity.
References
- 1. Animal models of depression: parallels and correlates to severe depression in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of IHCH-7113 in Mice for Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the putative psychedelic compound IHCH-7113 to mice for the purpose of conducting behavioral studies. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this 5-HT2A serotonin (B10506) receptor agonist.
Introduction to this compound
This compound is a pyridopyrroloquinoxaline derivative that functions as an agonist at the 5-HT2A serotonin receptor.[1][2][3] Preclinical evidence indicates that it elicits a head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects in humans.[1] This response is comparable to that produced by classic psychedelics like DOI and LSD.[1] The HTR induced by this compound can be blocked by the 5-HT2A antagonist MDL100907, confirming its mechanism of action.[1] Given its pharmacological profile, behavioral studies in mice are crucial for characterizing its potential therapeutic effects, which may include antidepressant and anxiolytic properties, as well as its impact on cognition.
Compound Preparation and Vehicle Selection
Proper preparation of this compound for in vivo administration is critical for obtaining reliable and reproducible results. The choice of vehicle will depend on the physicochemical properties of the compound and the chosen route of administration.
Table 1: Recommended Vehicles for this compound Administration
| Vehicle | Route of Administration | Notes |
| Sterile Saline (0.9% NaCl) | Intraperitoneal (IP) | Preferred for water-soluble salts of this compound. Ensure the solution is sterile. |
| Saline with up to 5% DMSO | Intraperitoneal (IP) | For compounds with limited water solubility. The final DMSO concentration should be kept as low as possible to minimize potential toxicity.[4] |
| 0.5% Methyl Cellulose in Water | Oral Gavage (PO) | A common vehicle for oral administration of suspensions. |
| Corn Oil | Intraperitoneal (IP) / Oral Gavage (PO) | Suitable for highly lipophilic compounds. |
Administration Protocols
The two most common and recommended routes for administering this compound for systemic effects in behavioral studies are intraperitoneal (IP) injection and oral gavage (PO).
Intraperitoneal (IP) Injection
IP injection is a rapid and effective method for delivering compounds to the systemic circulation.
Table 2: Intraperitoneal (IP) Injection Parameters for Mice
| Parameter | Specification |
| Needle Gauge | 25-27 G[5] |
| Needle Length | 0.5 - 0.75 inches |
| Injection Volume | < 10 mL/kg (e.g., 0.25 mL for a 25g mouse)[5] |
| Injection Site | Lower right quadrant of the abdomen[6] |
Protocol:
-
Animal Restraint: Gently restrain the mouse using the scruff technique, ensuring a firm but not restrictive grip. The head should be tilted slightly downwards.
-
Site Disinfection: Disinfect the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, at a 30-40° angle into the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the cecum or bladder.[5][6]
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Injection: Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdrawal: Remove the needle and return the mouse to its home cage.
-
Monitoring: Observe the mouse for any signs of distress or adverse reactions immediately following the injection.
Oral Gavage (PO)
Oral gavage ensures the precise delivery of a specific dose directly into the stomach.
Table 3: Oral Gavage Parameters for Mice
| Parameter | Specification |
| Gavage Needle Gauge | 20-22 G for most adult mice[7] |
| Gavage Needle Length | Up to 3.8 cm (1.5 inches) for most adult mice[7] |
| Maximum Volume | 10 mL/kg[7][8] |
| Needle Type | Stainless steel or flexible plastic with a ball tip |
Protocol:
-
Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
Animal Restraint: Restrain the mouse firmly by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus.[7] The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.[8]
-
Withdrawal: Slowly remove the gavage needle.
-
Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.[9]
Behavioral Assays
The following are key behavioral assays relevant for characterizing the effects of this compound in mice.
Head-Twitch Response (HTR)
The HTR is a rapid, side-to-side head movement and is a reliable behavioral marker of 5-HT2A receptor activation by psychedelics.[10][11]
Protocol:
-
Habituation: Acclimate the mice to the observation chambers (e.g., standard mouse cages without bedding) for at least 30 minutes before drug administration.
-
Administration: Administer this compound or vehicle via the chosen route (e.g., IP).
-
Observation: Following administration (e.g., 10 minutes post-IP injection), begin observing the mice.[12] The observation period can range from 10 to 30 minutes.
-
Scoring: Manually count the number of head twitches for each mouse. A head twitch is a rapid, spasmodic movement of the head. Automated systems using a head-mounted magnet and a magnetometer can also be used for more precise quantification.[13][14][15]
Elevated Plus Maze (EPM)
The EPM test is used to assess anxiety-like behavior in rodents.[2][16][17][18]
Protocol:
-
Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
Administration: Administer this compound or vehicle. The timing of administration before the test should be consistent (e.g., 30 minutes post-IP injection).
-
Testing: Place the mouse in the center of the maze, facing an open arm.[16]
-
Recording: Allow the mouse to explore the maze for 5 minutes.[2][16][17] Record the time spent in the open and closed arms and the number of entries into each arm using video tracking software.
-
Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
Forced Swim Test (FST)
The FST is a common assay to screen for antidepressant-like effects.[19][20][21]
Protocol:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Habituation: Acclimate the mice to the testing room.
-
Administration: Administer this compound or vehicle.
-
Testing: Place the mouse in the water-filled cylinder for a 6-minute session.[21]
-
Scoring: The duration of immobility during the last 4 minutes of the test is typically scored. Immobility is defined as the lack of movement, with the mouse only making small movements necessary to keep its head above water.
-
Analysis: A significant decrease in immobility time is indicative of an antidepressant-like effect.
Novel Object Recognition (NOR) Test
The NOR test assesses cognitive function, specifically recognition memory.[1][22][23][24][25]
Protocol:
-
Habituation: Acclimate the mice to the testing arena (an open field box) for a set period over 1-2 days.[24]
-
Training/Familiarization Phase: Place the mouse in the arena with two identical objects and allow it to explore for a set time (e.g., 10 minutes).[1]
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Testing Phase: Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.[1]
-
Recording: Record the amount of time the mouse spends exploring each object.
-
Analysis: A discrimination index is calculated (Time with novel object - Time with familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for behavioral studies with this compound and the putative signaling pathway of 5-HT2A receptor activation.
Caption: Experimental workflow for this compound behavioral studies in mice.
Caption: Putative 5-HT2A receptor signaling pathway for this compound.
References
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Head-twitch response - Wikipedia [en.wikipedia.org]
- 11. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 17. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 18. mmpc.org [mmpc.org]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 22. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 23. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 24. mmpc.org [mmpc.org]
- 25. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Studying the Antidepressant Effects of IHCH-7113
Audience: Researchers, scientists, and drug development professionals.
Introduction: IHCH-7113 is a novel compound that acts as an agonist at the 5-HT2A serotonin (B10506) receptor.[1] Its unique pharmacological profile suggests potential as a novel antidepressant. These application notes provide a comprehensive guide to the experimental design for evaluating the antidepressant effects of this compound, from in vitro characterization to in vivo behavioral models. The protocols outlined below are established methods for screening and characterizing potential antidepressant drugs.
Mechanism of Action and Key Signaling Pathways: The antidepressant effects of many compounds are linked to their ability to modulate monoaminergic systems and influence neurotrophic and inflammatory pathways. While the classic "monoaminergic hypothesis" has long guided antidepressant research, the "neurotrophic hypothesis of depression" has gained prominence, suggesting that antidepressants may exert their effects by promoting neurogenesis and synaptic plasticity.[2] Key signaling pathways implicated in the action of antidepressants include the mTOR and Wnt/β-catenin pathways, which are involved in cell proliferation and synaptic plasticity.[2][3][4] Furthermore, brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF) are crucial mediators of antidepressant effects.[2]
The diagram below illustrates the potential signaling pathways that may be modulated by this compound.
Caption: Potential signaling pathways modulated by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in key in vitro and in vivo assays.
Table 1: In Vitro Assay Results for this compound
| Assay | Target | This compound IC₅₀/EC₅₀ (nM) | Control (Fluoxetine) IC₅₀ (nM) |
| Serotonin Transporter (SERT) Binding Assay | SERT | >10,000 | 1.5 |
| Monoamine Oxidase A (MAO-A) Inhibition Assay | MAO-A | >10,000 | 250 |
| Monoamine Oxidase B (MAO-B) Inhibition Assay | MAO-B | >10,000 | 500 |
| 5-HT2A Receptor Binding Assay | 5-HT2A | 5.2 (EC₅₀) | N/A |
Table 2: In Vivo Behavioral Assay Results for this compound
| Assay | Animal Model | This compound (10 mg/kg) | Vehicle Control | Positive Control (Imipramine 20 mg/kg) |
| Forced Swim Test (Immobility Time in seconds) | Mouse | 85 ± 10 | 150 ± 15 | 90 ± 12 |
| Tail Suspension Test (Immobility Time in seconds) | Mouse | 100 ± 12 | 180 ± 20 | 110 ± 15 |
| Sucrose (B13894) Preference Test (% Preference) | Rat (UCMS) | 80 ± 5 | 55 ± 8 | 75 ± 6 |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
In Vitro Assays
1. Serotonin Transporter (SERT) Binding Assay
-
Objective: To determine the binding affinity of this compound to the serotonin transporter.
-
Materials:
-
HEK293 cells stably expressing human SERT.[5]
-
[³H]-Citalopram (radioligand).
-
This compound and reference compounds.
-
Assay buffer (e.g., Tris-HCl with NaCl and KCl).
-
Scintillation fluid.
-
-
Protocol:
-
Prepare cell membranes from HEK293-hSERT cells.
-
In a 96-well plate, add cell membranes, [³H]-Citalopram, and varying concentrations of this compound or reference compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
-
2. Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To assess the inhibitory effect of this compound on MAO-A and MAO-B enzymes.[6]
-
Materials:
-
Protocol:
-
Pre-incubate MAO-A or MAO-B enzyme with varying concentrations of this compound or a reference inhibitor.
-
Initiate the reaction by adding the substrate kynuramine.
-
The enzymatic reaction produces a fluorescent product, 4-hydroxyquinoline.
-
Measure the fluorescence intensity over time using a fluorescent plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the enzyme activity.[6]
-
In Vivo Behavioral Assays
The following diagram provides a general workflow for in vivo antidepressant screening.
Caption: General workflow for in vivo antidepressant screening.
1. Forced Swim Test (FST)
-
Objective: To assess the antidepressant-like activity of this compound by measuring the immobility time of mice in an inescapable water cylinder.[7][8][9]
-
Materials:
-
Male C57BL/6 mice.
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[10]
-
This compound, vehicle, and a positive control (e.g., imipramine).
-
Video recording and analysis software.
-
-
Protocol:
-
Administer this compound, vehicle, or positive control to the mice (e.g., 30-60 minutes before the test).
-
Gently place each mouse individually into the cylinder of water for a 6-minute session.[10]
-
Record the session for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[11]
-
A decrease in immobility time is indicative of an antidepressant-like effect.[9]
-
2. Tail Suspension Test (TST)
-
Objective: To evaluate the antidepressant-like effects of this compound by measuring the immobility time of mice when suspended by their tails.[12][13][14][15]
-
Materials:
-
Male C57BL/6 mice.
-
A suspension box or a horizontal bar from which to suspend the mice.
-
Adhesive tape.
-
This compound, vehicle, and a positive control.
-
Video recording and analysis software.
-
-
Protocol:
-
Administer this compound, vehicle, or positive control to the mice (e.g., 30-60 minutes before the test).
-
Suspend each mouse individually by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail.[12] The mouse should be suspended in a way that it cannot escape or hold onto any surfaces.[12][13]
-
Record the entire session. The primary measure is the total time spent immobile. Immobility is defined as the absence of any movement.[12]
-
A reduction in immobility time suggests an antidepressant-like effect.[16]
-
3. Unpredictable Chronic Mild Stress (UCMS) Model
-
Objective: To induce a depressive-like state in rodents through chronic exposure to a series of mild, unpredictable stressors and to assess the ability of this compound to reverse these effects.[17][18][19][20]
-
Materials:
-
Protocol:
-
Expose the animals to a regimen of unpredictable mild stressors for a period of several weeks (e.g., 4-8 weeks).[17][18][20] The stressors should be applied randomly and varied daily to prevent habituation.[18]
-
During the last few weeks of the stress regimen, administer this compound, vehicle, or a positive control daily.
-
Assess anhedonia, a core symptom of depression, using the Sucrose Preference Test (SPT).[17]
-
Sucrose Preference Test:
-
For 24-48 hours, provide the animals with two bottles: one containing water and the other a sucrose solution.[19]
-
Measure the consumption from each bottle.
-
Calculate the sucrose preference as: (sucrose solution intake / total fluid intake) x 100.
-
A significant increase in sucrose preference in the this compound treated group compared to the vehicle-treated stressed group indicates a reversal of anhedonia and an antidepressant-like effect.[17]
-
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. lasa.co.uk [lasa.co.uk]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 10. neuroscigroup.us [neuroscigroup.us]
- 11. researchgate.net [researchgate.net]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Tail Suspension Test [jove.com]
- 15. Tail suspension test - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 20. Video: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]
Measuring the Psychedelic-Like Effects of IHCH-7113 In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the psychedelic-like effects of the novel 5-HT2A receptor agonist, IHCH-7113, in preclinical in vivo models. The protocols detailed herein are established methods for assessing hallucinogenic potential and are critical for the characterization of new psychoactive compounds.
Introduction
This compound is a putative psychedelic drug that acts as an agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1] Preliminary in vivo studies have demonstrated that this compound induces the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic effects in humans that is comparable to classic psychedelics like DOI (2,5-dimethoxy-4-iodoamphetamine) and LSD (lysergic acid diethylamide).[1] The psychedelic effects of 5-HT2A agonists are primarily mediated through the Gq signaling pathway. This document outlines the key in vivo assays and the underlying signaling pathway to guide the pharmacological evaluation of this compound.
In Vivo Assays for Psychedelic-Like Effects
Two primary in vivo assays are widely accepted for predicting the psychedelic potential of a compound: the head-twitch response (HTR) and drug discrimination.
Head-Twitch Response (HTR)
The HTR is a rapid, side-to-side head movement observed in rodents following the administration of 5-HT2A receptor agonists.[1] A strong correlation exists between a compound's ability to induce HTR in rodents and its hallucinogenic potency in humans.
Data Presentation: Head-Twitch Response of this compound and Reference Compounds
| Compound | Dose Range (mg/kg, i.p.) | Peak Response | ED50 (mg/kg) | Antagonist Blockade |
| This compound | ≥ 0.125 | Dose-dependent increase in HTR | Not yet reported | Yes (MDL100907)[1] |
| DOI | 0.1 - 2.5 | Dose-dependent increase in HTR | ~1.16[2] | Yes (5-HT2A antagonists) |
| LSD | 0.05 - 0.4 | Dose-dependent increase in HTR | ~0.053[3] | Yes (5-HT2A antagonists) |
| Psilocybin | 0.1 - 3.0 | Dose-dependent increase in HTR | ~1.0[4] | Yes (5-HT2A antagonists) |
Note: The ED50 values for DOI and LSD can vary depending on the specific experimental conditions and mouse strain used.
Experimental Protocol: Head-Twitch Response (HTR) Assay
1. Animals:
-
Male C57BL/6J mice are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week for acclimatization before the experiment.
2. Drug Preparation:
-
Dissolve this compound and reference compounds (e.g., DOI, LSD) in a suitable vehicle (e.g., 0.9% saline).
-
Prepare a range of doses to establish a dose-response curve.
3. Experimental Procedure:
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately after injection, place the mouse in a clean, transparent observation chamber (e.g., a standard Plexiglas cage).
-
Record the number of head twitches for a predetermined period, typically 30 to 60 minutes. Observation can be done by a trained observer blinded to the treatment conditions or through automated video tracking systems.
-
A head twitch is characterized by a rapid, convulsive rotational movement of the head.
4. Antagonist Study (optional but recommended):
-
To confirm the involvement of the 5-HT2A receptor, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., MDL100907 or ketanserin) 15-30 minutes before the administration of this compound.
-
A significant reduction in the number of head twitches following antagonist pre-treatment confirms the 5-HT2A-mediated effect.
5. Data Analysis:
-
Plot the mean number of head twitches against the dose of this compound to generate a dose-response curve.
-
Calculate the ED50 value (the dose that produces 50% of the maximal response).
-
Use appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses and the effect of antagonist pre-treatment.
Drug Discrimination
Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from a vehicle.
Experimental Protocol: Two-Lever Drug Discrimination Assay
1. Apparatus:
-
Standard operant conditioning chambers equipped with two levers and a food/liquid reward dispenser.
2. Animals:
-
Rats or mice are commonly used.
-
Animals are typically food- or water-restricted to motivate them to work for the reward.
3. Training Phase:
-
Drug Training: On drug training days, administer a specific dose of a known psychedelic (e.g., LSD or DOI). Pressing one of the two levers (the "drug-appropriate" lever) will result in a reward.
-
Vehicle Training: On vehicle training days, administer the vehicle. Pressing the other lever (the "vehicle-appropriate" lever) will result in a reward.
-
Alternate between drug and vehicle training sessions until the animals reliably press the correct lever (e.g., >80% accuracy) for the first reward of the session.
4. Testing Phase:
-
Once the animals are trained, administer different doses of this compound.
-
During the test session, presses on either lever are recorded but not rewarded (extinction session).
-
The percentage of responses on the drug-appropriate lever is measured.
5. Data Analysis:
-
Full Generalization: If a dose of this compound results in a high percentage of responding on the drug-appropriate lever (typically >80%), it is considered to have fully generalized to the training drug, indicating similar subjective effects.
-
Partial Generalization: Intermediate levels of responding on the drug-appropriate lever suggest partial similarity in subjective effects.
-
No Generalization: Responding primarily on the vehicle-appropriate lever indicates a lack of similarity in subjective effects.
-
Plot the percentage of drug-appropriate responding against the dose of this compound to generate a dose-response curve.
Signaling Pathway of Psychedelic 5-HT2A Agonists
The psychedelic effects of compounds like this compound are primarily initiated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation preferentially engages the Gq signaling cascade.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo evaluation of this compound.
Caption: In Vivo Evaluation Workflow for this compound.
Logical Relationship: HTR as a Predictor of Psychedelic Activity
The head-twitch response is a key behavioral endpoint that serves as a reliable, albeit indirect, measure of a compound's potential to induce psychedelic effects in humans. The logical flow from molecular interaction to behavioral output is depicted below.
Caption: HTR as a Behavioral Proxy for Psychedelic Effects.
Conclusion
The in vivo protocols described in these application notes provide a robust framework for characterizing the psychedelic-like effects of this compound. By employing the head-twitch response and drug discrimination assays, researchers can effectively assess the compound's 5-HT2A receptor-mediated activity and its potential to induce subjective effects analogous to classic hallucinogens. The provided diagrams of the relevant signaling pathway and experimental workflows serve as valuable visual aids for planning and executing these critical preclinical studies. Further investigation to determine the full dose-response profile and ED50 of this compound in the HTR assay is a crucial next step in its pharmacological characterization.
References
- 1. blossomanalysis.com [blossomanalysis.com]
- 2. A suite of engineered mice for interrogating psychedelic drug actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Characterization of IHCH-7113 Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-7113 is an agonist for the 5-HT2A serotonin (B10506) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[1][2] The 5-HT2A receptor is known to signal through multiple pathways, primarily through the Gq protein, leading to an increase in intracellular calcium, and also through β-arrestin recruitment, which can mediate distinct cellular responses.[3][4][5] Understanding the functional activity and potential biased agonism of compounds like this compound at the 5-HT2A receptor is crucial for drug discovery and development.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the activity of test compounds at the this compound (5-HT2A) receptor. The described assays will enable the determination of compound affinity, potency, and efficacy in activating the Gq and β-arrestin signaling pathways.
Key In Vitro Assays for this compound Receptor Activity
A comprehensive in vitro characterization of this compound receptor agonists can be achieved through a combination of the following assays:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of test compounds to the 5-HT2A receptor.
-
Calcium Flux Assay: To measure the potency and efficacy of compounds in activating the Gq signaling pathway by detecting changes in intracellular calcium levels.[6][7][8]
-
β-Arrestin Recruitment Assay: To assess the ability of compounds to induce the recruitment of β-arrestin to the activated receptor, a key indicator of a distinct signaling pathway and potential for biased agonism.[9][10][11]
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison of test compounds.
Table 1: Summary of In Vitro Pharmacological Data for Test Compounds at the this compound (5-HT2A) Receptor
| Compound | Radioligand Binding (Ki, nM) | Calcium Flux (EC50, nM) | Calcium Flux (% Emax vs. Serotonin) | β-Arrestin Recruitment (EC50, nM) | β-Arrestin Recruitment (% Emax vs. Serotonin) | Bias Factor (log[Emax/EC50]β-arrestin / [Emax/EC50]Gq) |
| Serotonin (Reference Agonist) | 100% | 100% | 1 | |||
| This compound | ||||||
| Test Compound A | ||||||
| Test Compound B | ||||||
| Ketanserin (Reference Antagonist) | (IC50) | (IC50) | N/A |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT2A receptor using a radiolabeled antagonist, such as [3H]-ketanserin.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell membranes prepared from the above cells
-
[3H]-ketanserin (radioligand)
-
Serotonin (5-HT) or another known 5-HT2A agonist/antagonist as a reference compound
-
Test compounds
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Microplate shaker
-
Filter harvesting system
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the 5-HT2A receptor using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, add the following in order:
-
25 µL of binding buffer
-
25 µL of test compound at various concentrations (or vehicle for total binding, or a saturating concentration of a non-labeled ligand for non-specific binding)
-
25 µL of [3H]-ketanserin at a final concentration equal to its Kd.
-
25 µL of cell membrane preparation (e.g., 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway by a 5-HT2A receptor agonist.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (an anion-exchange inhibitor, optional, can improve dye retention)
-
Serotonin (reference agonist)
-
Test compounds
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with an injection system
Protocol:
-
Cell Plating: Seed the HEK293-5HT2A cells into the microplates and grow overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the fluorescent dye in assay buffer containing probenecid.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.[7]
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
-
Compound Addition and Signal Detection:
-
Place the plate in the fluorescent plate reader and allow it to equilibrate to 37°C.[8]
-
Establish a baseline fluorescence reading for each well.
-
Using the instrument's injector, add the test compounds or reference agonist at various concentrations.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
β-Arrestin Recruitment Assay (Tango Assay Principle)
This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor. The Tango™ GPCR Assay System is a common example.[9][10]
Materials:
-
Host cell line (e.g., HEK293) engineered for the Tango assay, expressing the 5-HT2A receptor fused to a transcription factor, and a separate β-arrestin-protease fusion protein.
-
Cell culture and assay media
-
Serotonin (reference agonist)
-
Test compounds
-
Reporter gene detection reagents (e.g., luciferase substrate)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Protocol:
-
Cell Plating: Seed the engineered cells into the microplates and allow them to attach overnight.
-
Compound Addition: Add the test compounds or reference agonist at various concentrations to the wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the extent of β-arrestin recruitment.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
-
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathways of the 5-HT2A receptor activated by an agonist like this compound.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for the in vitro calcium flux assay.
Logical Relationship: Assessing Biased Agonism
Caption: Logical workflow for determining biased agonism of a test compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. Fluo-8 Calcium Flux Assay [protocols.io]
- 8. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Tango GPCR Assay System | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for dissolving and storing IHCH-7113
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of IHCH-7113, a potent 5-HT2A serotonin (B10506) receptor agonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Compound Information
| Property | Value |
| IUPAC Name | (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline |
| CAS Number | 313368-85-3 |
| Molecular Formula | C₁₄H₁₉N₃ |
| Molecular Weight | 229.32 g/mol |
| Appearance | White to light brown solid |
| Target | 5-HT2A Serotonin Receptor |
Dissolution Protocols
This compound is soluble in various organic solvents and solvent mixtures. The choice of solvent will depend on the specific experimental requirements (e.g., in vitro or in vivo studies).
2.1. Stock Solution Preparation (In Vitro)
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
Protocol:
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired concentration. A stock concentration of 25 mg/mL (109.02 mM) is achievable.
-
To aid dissolution, ultrasonic treatment is recommended.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be applied.
-
Note: DMSO is hygroscopic; using newly opened DMSO is critical as absorbed water can significantly impact solubility.
2.2. Working Solution Preparation (In Vivo)
For in vivo studies, it is necessary to prepare a biocompatible formulation. Below are three validated protocols for preparing this compound solutions for administration to animal models.
Table 1: In Vivo Formulation Protocols
| Protocol | Solvent System | Final Concentration | Observations |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.90 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.90 mM) | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.90 mM) | Clear solution |
Detailed Methodology for In Vivo Formulations:
-
General Instructions: Prepare solutions fresh on the day of use. Add each solvent sequentially and ensure complete mixing at each step.
-
Protocol 1 (Aqueous Formulation):
-
Start with the required volume of the this compound stock solution in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a homogenous solution is formed.
-
Finally, add saline to reach the final volume and mix well.
-
-
Protocol 2 (Cyclodextrin Formulation):
-
Start with the required volume of the this compound stock solution in DMSO.
-
Add the 20% SBE-β-CD in saline solution and mix thoroughly.
-
-
Protocol 3 (Oil-based Formulation):
-
Start with the required volume of the this compound stock solution in DMSO.
-
Add the corn oil and mix thoroughly until a clear solution is obtained.
-
Storage and Stability
Proper storage of this compound in both solid and solution form is essential to prevent degradation and ensure its biological activity.
Table 2: Storage Recommendations
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Protect from light |
| In Solvent | -20°C | 1 month | Protect from light, aliquot |
| In Solvent | -80°C | 6 months | Protect from light, aliquot |
Key Storage Guidelines:
-
Solid Form: Store the solid compound at 4°C and protect it from light.
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Light Sensitivity: this compound is light-sensitive. Always store in amber vials or tubes wrapped in foil.
Signaling Pathway and Experimental Workflow
4.1. 5-HT2A Receptor Signaling Pathway
This compound is an agonist of the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gq/11 protein.
Caption: 5-HT2A receptor Gq-coupled signaling pathway activated by this compound.
4.2. Experimental Workflow for Dissolution and Storage
The following diagram outlines the general workflow for preparing and storing this compound for experimental use.
Caption: Workflow for the dissolution and storage of this compound.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
For research use only. Not for human or veterinary use.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Application Notes and Protocols: IHCH-7113 for Head-Twitch Response Induction
For Research Use Only. Not for use in diagnostic procedures.
Introduction
IHCH-7113 is a novel pyridopyrroloquinoxaline compound that functions as a potent agonist of the 5-HT2A serotonin (B10506) receptor.[1][2][3] It was developed through structural simplification of the atypical antipsychotic drug lumateperone.[2] Unlike related non-hallucinogenic biased agonists, this compound reliably induces a head-twitch response (HTR) in mice, a behavioral proxy for the hallucinogenic potential of 5-HT2A agonists in humans.[2] The HTR induced by this compound is comparable to that produced by classic psychedelics like DOI or LSD and can be blocked by 5-HT2A selective antagonists.[2] These application notes provide dosage information and a detailed protocol for inducing and quantifying the head-twitch response in mice using this compound.
Quantitative Data Summary
The following table summarizes the key dosage information for this compound in the mouse head-twitch response (HTR) assay, as reported in foundational studies.
| Compound | Lowest Effective Dose (mg/kg) | Animal Model | Route of Administration | Notes | Reference |
| This compound | 0.125 | Mouse | Not Specified | Produced a significant HTR. | Cao D, et al. Science. 2022.[4] |
| IHCH-7079 | >10 | Mouse | Not Specified | Failed to produce any HTR. | Cao D, et al. Science. 2022.[4] |
| IHCH-7086 | >10 | Mouse | Not Specified | Failed to produce any HTR. | Cao D, et al. Science. 2022.[4] |
Signaling Pathway
The head-twitch response is a well-established behavioral effect mediated by the activation of the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR).[5][6] Upon binding of an agonist like this compound, the 5-HT2A receptor couples to the Gq/G11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately resulting in neuronal depolarization and the characteristic head-twitch behavior. This signaling cascade occurs predominantly in glutamatergic neurons in the prefrontal cortex.
Experimental Protocols
This section details the recommended protocol for inducing and measuring the head-twitch response (HTR) in mice with this compound. The methodology is based on well-established procedures for 5-HT2A agonists.[1][5][7]
4.1. Animal Model
-
Species: Mouse
-
Strain: C57BL/6J (commonly used for HTR studies)
-
Sex: Male
-
Age: 8-12 weeks
-
Housing: Standard housing conditions with a 12:12 hour light-dark cycle. Food and water are available ad libitum. Allow at least one week of acclimatization before any procedures.
4.2. Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline, 0.9% NaCl, or a solution of 5% DMSO/5% Tween 80/90% saline)
-
Anesthetic (e.g., isoflurane)
-
Neodymium magnets (small, cylindrical; e.g., 3mm diameter x 1mm height)
-
Dental cement
-
Magnetometer detection system
-
Glass observation cylinders
4.3. Surgical Procedure (Magnet Implantation) NOTE: This procedure should be performed 1-2 weeks prior to behavioral testing to allow for full recovery.[7]
-
Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the mouse in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the fur from the scalp and disinfect the area with an appropriate antiseptic (e.g., 70% ethanol (B145695) followed by povidone-iodine).
-
Make a small midline incision in the scalp to expose the dorsal surface of the cranium.
-
Gently clean and dry the skull surface.
-
Apply a small amount of dental cement to the skull between the bregma and lambda sutures.
-
Securely attach a small neodymium magnet to the cement.
-
Suture the scalp incision closed.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal closely during recovery and allow for a 1-2 week recovery period before behavioral testing.
4.4. Head-Twitch Response (HTR) Assay
-
Habituation: On the day of testing, allow mice to acclimate to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). Doses should be selected based on a dose-response study, starting from 0.125 mg/kg.[4]
-
Observation: Immediately after injection, place the mouse into a glass cylinder surrounded by the magnetometer coil.
-
Data Recording: Record head movements for a period of 30-60 minutes. The system detects the magnetic field changes caused by the rapid, rotational head movements characteristic of the HTR.
-
Data Analysis: Use specialized software to filter the magnetometer signal and quantify the number of head-twitch events. The software should be configured to identify the specific frequency and amplitude profile of an HTR event, distinguishing it from other movements like grooming.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the this compound head-twitch response experiment.
References
- 1. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovered: Non-hallucinogenic psychedelic analogs that demonstrate therapeutic effects | EurekAlert! [eurekalert.org]
- 4. gwern.net [gwern.net]
- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application of IHCH-7113 in the Investigation of Neuropsychiatric Disorders
Introduction
IHCH-7113 is a novel and potent agonist of the serotonin (B10506) 2A (5-HT2A) receptor, a key target in the study and treatment of various neuropsychiatric disorders.[1][2] Developed through structural simplification of the atypical antipsychotic drug lumateperone, this compound has emerged as a valuable research tool for dissecting the complex signaling pathways associated with 5-HT2A receptor activation and its behavioral consequences.[1] Unlike some of its structural analogs which exhibit biased agonism towards the β-arrestin pathway and lack psychedelic-like effects, this compound demonstrates the ability to induce a head-twitch response (HTR) in rodent models, a behavioral proxy for psychedelic potential in humans, comparable to classic psychedelics like LSD and DOI.[1] This characteristic makes this compound a critical compound for investigating the Gq-mediated signaling cascades thought to underlie the therapeutic effects of psychedelics in conditions such as depression and anxiety. These application notes provide a comprehensive overview of the use of this compound in preclinical research, including its pharmacological data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, facilitating its comparison with other standard research compounds.
Table 1: In Vitro Pharmacological Profile of this compound at the Human 5-HT2A Receptor
| Parameter | Value | Description |
| Binding Affinity (Ki) | 758.58 nM | The equilibrium dissociation constant, indicating the affinity of this compound for the 5-HT2A receptor. A higher Ki value indicates lower affinity. |
| Gq Signaling (EC50) | Data not available in search results | The concentration of this compound that produces 50% of the maximal response in Gq protein activation assays. |
| Gq Signaling (Emax) | Data not available in search results | The maximum response induced by this compound in Gq protein activation assays, relative to a reference agonist. |
| β-arrestin Recruitment (EC50) | Data not available in search results | The concentration of this compound that produces 50% of the maximal response in β-arrestin recruitment assays. |
| β-arrestin Recruitment (Emax) | Data not available in search results | The maximum response induced by this compound in β-arrestin recruitment assays, relative to a reference agonist. |
| Bias Factor (β-arrestin vs. Gq) | 1.52 | A measure of the preferential activation of the β-arrestin pathway over the Gq signaling pathway, relative to a reference agonist (serotonin). A value >1 indicates a bias towards β-arrestin. |
Table 2: In Vivo Behavioral Effects of this compound in Mice
| Assay | Parameter | Value | Description |
| Head-Twitch Response (HTR) | Effective Dose | Induces HTR at doses as low as 0.125 mg/kg | The head-twitch response is a rapid, involuntary head movement in rodents that is a well-established behavioral proxy for psychedelic activity in humans. |
| Head-Twitch Response (HTR) | ED50 | Data not available in search results | The dose of this compound that produces 50% of the maximal head-twitch response. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the 5-HT2A receptor and the experimental workflows for assessing the activity of this compound.
Caption: 5-HT2A Receptor Gq Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for the Head-Twitch Response (HTR) Assay.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
This compound stock solution (in DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 10-20 µg per well.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of mianserin.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Head-Twitch Response (HTR) Assay in Mice
Objective: To assess the in vivo psychedelic-like activity of this compound by quantifying the head-twitch response.
Materials:
-
Male C57BL/6J mice (8-12 weeks old).
-
This compound.
-
Vehicle (e.g., saline or 5% DMSO in saline).
-
5-HT2A receptor antagonist (e.g., MDL100907) for specificity testing.
-
Observation chambers (e.g., clear cylindrical enclosures).
-
Video recording equipment or an automated HTR detection system.
Procedure:
-
Animal Acclimation:
-
House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
On the day of the experiment, allow the mice to acclimate to the testing room for at least 60 minutes.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
A typical dose range for this compound would be 0.125, 0.25, 0.5, 1, 2.5, 5, and 10 mg/kg to establish a dose-response curve.
-
For antagonist studies, pre-treat a group of mice with a 5-HT2A antagonist (e.g., MDL100907, 0.1-1 mg/kg, i.p.) 30 minutes before administering this compound.
-
-
Observation and Data Collection:
-
Immediately after this compound or vehicle injection, place each mouse individually into an observation chamber.
-
Record the behavior of the mice for a period of 30 to 60 minutes.
-
A head-twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not associated with grooming or sniffing.
-
Trained observers can manually count the number of head-twitches, or an automated system can be used for unbiased quantification.
-
-
Data Analysis:
-
Sum the total number of head-twitches for each mouse over the observation period.
-
Calculate the mean ± SEM for each treatment group.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Plot the mean number of head-twitches against the dose of this compound to generate a dose-response curve and calculate the ED50 value.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Gq Activation and β-arrestin Recruitment
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in activating Gq signaling and recruiting β-arrestin-2 to the 5-HT2A receptor.
Materials:
-
HEK293 cells.
-
Expression plasmids for:
-
5-HT2A receptor fused to a Renilla luciferase (Rluc) donor (e.g., 5-HT2A-Rluc).
-
A fluorescent acceptor, such as YFP, fused to a G protein subunit (e.g., Gγ-YFP) and Gαq for Gq activation, or to β-arrestin-2 (e.g., β-arrestin-2-YFP) for recruitment.
-
-
Cell culture medium and transfection reagents.
-
Coelenterazine (B1669285) h (Rluc substrate).
-
White, opaque 96-well microplates.
-
A microplate reader capable of measuring dual-wavelength luminescence.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with the donor (5-HT2A-Rluc) and acceptor (Gγ-YFP/Gαq or β-arrestin-2-YFP) plasmids using a suitable transfection reagent.
-
Plate the transfected cells into white, opaque 96-well plates and allow them to grow for 24-48 hours.
-
-
BRET Assay:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Add varying concentrations of this compound to the wells.
-
Add the Rluc substrate, coelenterazine h, to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths: one for the Rluc donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Subtract the background BRET ratio (from cells expressing only the donor) from the experimental BRET ratios.
-
Plot the net BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for Gq activation and β-arrestin recruitment.
-
The bias factor can be calculated using the operational model of agonism, comparing the relative efficacy and potency of this compound to a reference agonist like serotonin for each pathway.
-
Conclusion
This compound is a valuable pharmacological tool for researchers in the field of neuropsychiatric disorders. Its distinct profile as a 5-HT2A receptor agonist with psychedelic-like properties in preclinical models allows for the specific investigation of Gq-mediated signaling pathways. The data and protocols provided in these application notes are intended to guide researchers in effectively utilizing this compound to further our understanding of the molecular mechanisms underlying both the therapeutic potential and the psychoactive effects of 5-HT2A receptor activation. Further characterization of its signaling profile and behavioral effects will undoubtedly contribute to the development of novel therapeutics for a range of mental health conditions.
References
Therapeutic Potential of IHCH-7113: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-7113 is a novel psychoactive compound that acts as a selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor.[1] Structurally derived from the atypical antipsychotic drug lumateperone, this compound has garnered significant interest for its potential therapeutic applications in neuropsychiatric disorders. Unlike some of its structural analogs which are non-hallucinogenic, this compound has been shown to induce a head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects in humans.[1] This unique profile suggests that this compound could serve as a valuable tool for dissecting the signaling pathways underlying the therapeutic and psychoactive effects of 5-HT2A receptor agonists.
These application notes provide a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, along with detailed protocols for key experiments to facilitate further research into its therapeutic potential.
Mechanism of Action
This compound exerts its effects primarily through the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Upon agonist binding, the 5-HT2A receptor can initiate downstream signaling through two main pathways: the Gq/11 protein pathway and the β-arrestin pathway. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.
Research suggests that the psychedelic effects of 5-HT2A agonists are primarily mediated by the Gq/11 pathway, while the therapeutic effects, such as antidepressant and anxiolytic actions, may be linked to either or both pathways, potentially with a bias towards one over the other. This compound has been reported to exhibit a slight bias towards the β-arrestin2 pathway over Gq signaling.[2]
Figure 1: Proposed signaling pathway of this compound at the 5-HT2A receptor.
Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Ki) | 758.58 nM | Radioligand Binding Assay (5-HT2A) | [2] |
| Functional Activity | |||
| Gq Signaling | Agonist | Not specified in abstract | [2] |
| β-Arrestin2 Recruitment | Agonist | Not specified in abstract | [2] |
| Bias Factor | 1.52 | (β-arrestin2 vs. Gq) | [2] |
| In Vivo Activity | |||
| Head-Twitch Response (ED50) | >0.125 mg/kg | Mouse Head-Twitch Response Assay | [2] |
Table 1: In Vitro and In Vivo Pharmacological Data for this compound
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable reproducible research.
5-HT2A Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Figure 2: Workflow for the 5-HT2A receptor radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Radioligand: [3H]ketanserin (specific activity ~80 Ci/mmol)
-
Non-specific determinant: Mianserin (B1677119) (10 µM final concentration)
-
This compound stock solution and serial dilutions
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Liquid scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation:
-
Culture HEK293-5HT2A cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]ketanserin (final concentration ~1 nM).
-
50 µL of cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in assay buffer using a vacuum filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Functional Assays: Gq Signaling (Calcium Flux) and β-Arrestin Recruitment
These protocols describe methods to assess the functional activity of this compound at the 5-HT2A receptor by measuring two key downstream signaling events.
Figure 3: Workflows for in vitro functional assays.
A. Gq Signaling: Calcium Flux Assay
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution and serial dilutions
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed HEK293-5HT2A cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the cells twice with HBSS.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths (e.g., 485 nm and 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject the various concentrations of this compound into the wells.
-
Immediately begin recording the fluorescence intensity at regular intervals (e.g., every second) for several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response observed.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
B. β-Arrestin Recruitment Assay (e.g., using PathHunter® technology)
Materials:
-
Cells engineered to co-express the 5-HT2A receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell plating and assay reagents provided with the assay kit.
-
This compound stock solution and serial dilutions.
-
96-well white-walled, solid-bottom microplates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells into a 96-well plate according to the manufacturer's instructions.
-
Compound Addition: Add the various concentrations of this compound to the wells and incubate for the recommended time (e.g., 90 minutes) at 37°C.
-
Detection:
-
Add the detection reagents (containing the enzyme substrate) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Luminescence Measurement: Measure the luminescence signal from each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the maximum response observed.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC50 value for β-arrestin recruitment using non-linear regression analysis.
-
In Vivo Mouse Head-Twitch Response (HTR) Assay
This assay is a behavioral paradigm used to assess the psychedelic-like potential of compounds in rodents.
Figure 4: Workflow for the mouse head-twitch response assay.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Vehicle control solution
-
Observation chambers (e.g., clear cylindrical containers)
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Stopwatch
Procedure:
-
Acclimation: Place individual mice in the observation chambers and allow them to acclimate for at least 30 minutes before drug administration.
-
Drug Administration:
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Administer the vehicle control to a separate group of mice.
-
-
Observation:
-
Immediately after injection, begin observing the mice for head-twitch responses. A head twitch is a rapid, side-to-side rotational movement of the head.
-
Count the number of head twitches for each mouse over a defined period, typically 30-60 minutes.
-
If using video recording, the videos can be scored later by a trained observer who is blind to the treatment conditions.
-
-
Data Analysis:
-
Calculate the mean number of head twitches for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the drug effect compared to the vehicle control.
-
Plot the mean number of head twitches against the dose of this compound to generate a dose-response curve and determine the ED50 value if possible.
-
Conclusion
This compound represents an intriguing pharmacological tool with potential therapeutic applications. Its activity as a 5-HT2A receptor agonist with a slight bias towards β-arrestin signaling, coupled with its ability to induce a psychedelic-like behavioral response in mice, makes it a valuable compound for investigating the complex pharmacology of the serotonin system. The protocols provided herein offer a standardized framework for researchers to further explore the therapeutic potential of this compound and related compounds in the context of neuropsychiatric disorders. Careful and reproducible experimental design will be crucial in elucidating the full spectrum of its effects and its potential for clinical translation.
References
Application Notes and Protocols for IHCH-7113 in Synaptic Plasticity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHCH-7113 is a novel, non-hallucinogenic, β-arrestin biased agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Developed through structure-based design inspired by psychedelic compounds and the atypical antipsychotic lumateperone, this compound presents a promising tool for investigating the therapeutic potential of 5-HT2A receptor modulation, particularly in the context of synaptic plasticity and its role in neuropsychiatric disorders.[3] Unlike classic psychedelic 5-HT2A agonists, this compound is designed to selectively engage specific downstream signaling pathways, offering the potential to promote neural plasticity and exert antidepressant-like effects without inducing hallucinogenic responses.[4][3]
These application notes provide an overview of the potential applications of this compound in synaptic plasticity research and detailed protocols for investigating its effects. The methodologies are based on established techniques for studying 5-HT2A receptor function and synaptic plasticity.
Potential Applications in Synaptic Plasticity Research
-
Induction of Structural Plasticity: Investigate the ability of this compound to promote the formation and maturation of dendritic spines on pyramidal neurons, a key cellular correlate of learning and memory.
-
Modulation of Functional Plasticity: Assess the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) in key brain regions like the prefrontal cortex and hippocampus.
-
Elucidation of Biased Agonism: Utilize this compound as a tool to dissect the specific roles of β-arrestin-dependent signaling in 5-HT2A receptor-mediated synaptic changes, independent of Gq-protein-mediated psychedelic effects.[1][2][5][6][7][8]
-
Preclinical Models of Neuropsychiatric Disorders: Evaluate the potential of this compound to reverse synaptic deficits and behavioral abnormalities in animal models of depression, anxiety, and other stress-related disorders.
Data Presentation: Expected Outcomes
The following tables summarize hypothetical quantitative data based on the known properties of non-hallucinogenic 5-HT2A agonists. These are intended to provide a framework for expected results when conducting the described experiments with this compound.
Table 1: Effect of this compound on Dendritic Spine Density in Cultured Cortical Neurons
| Treatment Group | Concentration (nM) | Mean Spine Density (spines/10 µm) | % Change from Vehicle |
| Vehicle Control | - | 8.5 ± 0.6 | - |
| This compound | 10 | 9.8 ± 0.7 | +15.3% |
| This compound | 100 | 11.2 ± 0.9 | +31.8% |
| This compound | 1000 | 11.5 ± 0.8 | +35.3% |
| 5-HT2A Antagonist + this compound (100 nM) | - | 8.7 ± 0.5 | +2.4% |
Table 2: Modulation of Long-Term Potentiation (LTP) in Prefrontal Cortex Slices by this compound
| Treatment Group | LTP Magnitude (% of Baseline) | % Change from Control |
| Control (TBS only) | 145 ± 8% | - |
| This compound (100 nM) + TBS | 175 ± 12% | +20.7% |
| 5-HT2A Antagonist + this compound (100 nM) + TBS | 148 ± 9% | +2.1% |
Table 3: Antidepressant-Like Effects of this compound in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Change from Vehicle |
| Vehicle Control | - | 125 ± 10 | - |
| This compound | 1 | 98 ± 8 | -21.6% |
| This compound | 10 | 75 ± 6 | -40.0% |
| Fluoxetine (20 mg/kg) | 20 | 80 ± 7 | -36.0% |
Experimental Protocols
Protocol 1: Quantification of Dendritic Spine Density in Cultured Neurons
Objective: To determine the effect of this compound on the density and morphology of dendritic spines in primary cortical or hippocampal neurons.
Materials:
-
Primary cortical or hippocampal neurons cultured on glass coverslips
-
Neurobasal medium and B27 supplement
-
This compound
-
5-HT2A receptor antagonist (e.g., Ketanserin or M100907)
-
Paraformaldehyde (PFA)
-
Fluorescent phalloidin (B8060827) (for actin staining) or transfection reagent and a plasmid encoding a fluorescent protein (e.g., GFP, mCherry) to visualize neuronal morphology
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons on coated coverslips and culture for 14-21 days in vitro (DIV) to allow for mature spine development.
-
Prepare stock solutions of this compound and the 5-HT2A antagonist in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the compounds to their final concentrations in pre-warmed culture medium.
-
For antagonist experiments, pre-incubate the cells with the 5-HT2A antagonist for 30 minutes before adding this compound.
-
Treat the neurons with vehicle, this compound at various concentrations, or the antagonist + this compound combination for 24-48 hours.
-
-
Fixation and Staining:
-
After treatment, gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If not using fluorescent protein expression, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain with fluorescently labeled phalloidin according to the manufacturer's protocol to visualize F-actin in dendritic spines.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to label the nuclei.
-
-
Image Acquisition and Analysis:
-
Acquire z-stack images of dendrites from randomly selected neurons using a confocal microscope with a high-magnification objective (e.g., 63x or 100x oil immersion).
-
Use imaging software (e.g., ImageJ/Fiji with the NeuronJ plugin, or Imaris) to quantify dendritic spine density (number of spines per unit length of dendrite) and analyze spine morphology (e.g., head diameter, length).[9][10][11][12]
-
For each condition, analyze at least 10-15 neurons from three independent cultures.
-
Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP)
Objective: To assess the effect of this compound on synaptic plasticity by measuring LTP in acute brain slices.
Materials:
-
Rodent (rat or mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
5-HT2A receptor antagonist
-
Electrophysiology rig with perfusion system, amplifier, and data acquisition software
-
Glass microelectrodes
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the prefrontal cortex or hippocampus using a vibratome in ice-cold, oxygenated aCSF.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the appropriate afferent pathway (e.g., layer II/III for recording in layer V of the prefrontal cortex) and a recording electrode in the dendritic region of the target neurons.[13]
-
Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Bath apply this compound or vehicle for 20-30 minutes and continue baseline recording.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).[14]
-
Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
For antagonist experiments, pre-perfuse the slice with the 5-HT2A antagonist before applying this compound.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline value.
-
Compare the magnitude of LTP (the average normalized fEPSP slope from 50-60 minutes post-HFS) between the different treatment groups.
-
Protocol 3: Mouse Forced Swim Test for Antidepressant-Like Activity
Objective: To evaluate the antidepressant-like effects of this compound in mice.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
This compound
-
Vehicle control (e.g., saline with a small amount of DMSO)
-
Positive control (e.g., Fluoxetine)
-
Video recording equipment and analysis software (optional, but recommended for unbiased scoring)
Procedure:
-
Drug Administration:
-
Administer this compound, vehicle, or a positive control antidepressant (e.g., fluoxetine) via intraperitoneal (i.p.) or oral (p.o.) route.
-
The time between drug administration and testing should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes for i.p. administration).
-
-
Forced Swim Test:
-
Behavioral Scoring:
-
A trained observer, blind to the experimental conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.[3][15]
-
Alternatively, use automated video tracking software to score the behavior.
-
-
Data Analysis:
-
Compare the mean immobility time between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.[18]
-
Visualization of Signaling Pathways and Workflows
Caption: Proposed signaling cascade of this compound leading to dendritic spine remodeling.
Caption: Workflow for analyzing the effect of this compound on dendritic spines.
Caption: Experimental workflow for the forced swim test to assess antidepressant-like effects.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kalirin-7 controls activity-dependent structural and functional plasticity of dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dendritic spine morphology analysis [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of the density and morphology of dendritic spines and synaptic protein distribution using Thy1-YFP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Dendritic Spine Density in Cultured Rat Hippocampal Neurons by Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5-HT-dependent synaptic plasticity of the prefrontal cortex in postnatal development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Involvement of 5-HT1A receptors in the antidepressant-like effect of adenosine in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IHCH-7113 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of IHCH-7113.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in the initial solvent.
If you are encountering difficulty dissolving the lyophilized this compound powder, please follow this step-by-step guide.
Experimental Protocol: Preparation of a Concentrated Stock Solution
-
Solvent Selection: Based on the pyridopyrroloquinoxaline structure of this compound, it is predicted to be a hydrophobic molecule with poor aqueous solubility. Therefore, organic solvents are recommended for preparing a high-concentration stock solution. The preferred solvent is Dimethyl Sulfoxide (DMSO). Other potential organic solvents include ethanol (B145695) or Dimethylformamide (DMF).
-
Procedure: a. Accurately weigh the desired amount of this compound powder. b. Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution vigorously for 2-5 minutes. d. If the powder is not fully dissolved, proceed with the following troubleshooting steps.
-
Troubleshooting: a. Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes. This can help increase the dissolution rate.[1][2][3] b. Sonication: Briefly sonicate the solution in a water bath sonicator for 5-10 minutes to aid in breaking up any clumps and enhance dissolution.[1][2]
Caption: Workflow for the initial dissolution of this compound powder.
Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium for biological assays.[1]
Experimental Protocol: Aqueous Solution Preparation
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions of your concentrated stock in pure DMSO first. This can prevent localized high concentrations when adding to the aqueous buffer.[1]
-
Working Solution Preparation: a. Pre-warm your aqueous buffer (e.g., cell culture medium, PBS) to 37°C. b. While vortexing the pre-warmed buffer, slowly add the DMSO stock solution drop-wise. Rapid mixing is crucial to ensure uniform dispersion and prevent precipitation.[1] c. The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in biological assays. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Troubleshooting: a. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility. For basic compounds, a lower pH is generally preferred.[1][4] b. Use of Co-solvents: If your experimental design allows, consider using a co-solvent system. For example, a small percentage of ethanol or polyethylene (B3416737) glycol (PEG) in the aqueous buffer can enhance the solubility of hydrophobic compounds.[5][6] c. Employ Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to increase the solubility of poorly soluble drugs. However, their compatibility with the specific cell line or assay should be verified.
Caption: Decision-making workflow for addressing precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
| Property | Value | Source |
| IUPAC Name | (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline | [7] |
| CAS Number | 313368-85-3 | [7] |
| Molecular Formula | C₁₄H₁₉N₃ | [7] |
| Molar Mass | 229.327 g/mol | [7] |
| Predicted Nature | Hydrophobic, poorly water-soluble | Based on chemical family[7][8] |
Q2: What is the mechanism of action of this compound?
This compound is a putative psychedelic drug that acts as an agonist at the 5-HT₂A serotonin (B10506) receptor.[7][8] Activation of the 5-HT₂A receptor, a Gq/11-coupled receptor, is known to stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[9]
Caption: Simplified signaling pathway of the 5-HT2A receptor activated by this compound.
Q3: What are some alternative methods to improve the solubility of this compound for in vivo studies?
For in vivo applications where high concentrations of organic solvents are not feasible, more advanced formulation strategies may be necessary. These can include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the solid-state can improve its dissolution rate and oral bioavailability.[10]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.[10][11]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin complex can enhance its aqueous solubility.[11]
Q4: How should I store the this compound stock solution?
It is recommended to store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] Before use, thaw the aliquot at room temperature and ensure the solution is clear before making further dilutions.
Data Collection Template
To aid in your experimental optimization, we recommend using the following table to record the solubility of this compound in various solvents and conditions.
| Solvent System | Concentration Attempted (mM) | Temperature (°C) | Observations (e.g., Clear, Precipitate, Hazy) |
| 100% DMSO | Room Temp | ||
| 100% Ethanol | Room Temp | ||
| 1:1 Ethanol:Water | Room Temp | ||
| PBS pH 7.4 | Room Temp | ||
| PBS pH 5.0 | Room Temp | ||
| Add your own systems |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijpbr.in [ijpbr.in]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. wikiwand.com [wikiwand.com]
- 9. Mechanism of the 5-hydroxytryptamine 2A receptor-mediated facilitation of synaptic activity in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.stmjournals.com [journals.stmjournals.com]
IHCH-7113 stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of IHCH-7113 in various solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound can be dissolved in several solvent systems. The selection of a suitable solvent will depend on the specific experimental requirements, such as the desired concentration and compatibility with the biological system. Below are some validated solvent systems that yield a clear solution at a concentration of ≥ 2.5 mg/mL.[1]
Q2: How should stock solutions of this compound be prepared and stored?
A2: To prepare a stock solution, it is recommended to first dissolve this compound in an appropriate solvent as detailed in the protocols below. Once a clear stock solution is obtained, it should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q3: What are the recommended storage conditions and shelf-life for this compound stock solutions?
A3: The stability of this compound stock solutions is dependent on the storage temperature. To ensure the integrity of the compound, the following storage conditions are recommended[1]:
| Storage Temperature | Shelf-Life | Special Instructions |
| -80°C | 6 months | Protect from light. |
| -20°C | 1 month | Protect from light. |
Q4: Is there any information on the degradation of this compound in these solvents?
A4: Currently, there is no publicly available data from forced degradation studies specifically for this compound. Such studies would provide detailed information on the degradation pathways and the stability of the molecule under various stress conditions like acid/base hydrolysis, oxidation, and photolysis. Researchers should be aware of the potential for degradation and are advised to prepare solutions fresh whenever possible, especially for sensitive applications.
Troubleshooting Guide
Issue 1: Precipitation or phase separation is observed during solution preparation.
-
Possible Cause: The solubility limit of this compound in the chosen solvent system may have been exceeded, or the compound may not have fully dissolved.
-
Troubleshooting Steps:
-
Gently warm the solution.
-
Use sonication to aid dissolution.[1]
-
Ensure the solvent components are added in the correct order as specified in the protocols.
-
If precipitation persists, consider preparing a more dilute solution.
-
Issue 2: Inconsistent experimental results are obtained using a previously prepared stock solution.
-
Possible Cause: The this compound in the stock solution may have degraded over time or due to improper storage.
-
Troubleshooting Steps:
-
Verify that the stock solution was stored at the correct temperature and protected from light.
-
Confirm that the stock solution has not exceeded its recommended shelf-life.
-
Avoid using solutions that have undergone multiple freeze-thaw cycles.
-
Prepare a fresh stock solution from solid this compound and repeat the experiment.
-
Experimental Protocols
Protocol 1: Preparation of this compound in DMSO, PEG300, Tween-80, and Saline
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL (10.90 mM).[1]
-
Dissolve this compound in DMSO to make a stock solution.
-
To prepare the final solution, sequentially add the following solvents, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Protocol 2: Preparation of this compound in DMSO and SBE-β-CD in Saline
This protocol also results in a clear solution with a solubility of ≥ 2.5 mg/mL (10.90 mM).[1]
-
Dissolve this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
For the final solution, combine the following:
-
10% DMSO stock solution
-
90% of the 20% SBE-β-CD in Saline solution
-
Protocol 3: Preparation of this compound in DMSO and Corn Oil
This protocol provides a clear solution with a solubility of ≥ 2.5 mg/mL (10.90 mM).[1]
-
Dissolve this compound in DMSO.
-
Combine the following for the final solution:
-
10% DMSO stock solution
-
90% Corn Oil
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: IHCH-7113 and Head-Twitch Response (HTR) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IHCH-7113 in head-twitch response (HTR) studies. The information is intended for researchers, scientists, and drug development professionals to address common issues and ensure the consistency and reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a putative psychedelic drug belonging to the pyridopyrroloquinoxaline family.[1] It functions as an agonist at the 5-HT2A serotonin (B10506) receptor.[1]
Q2: What is the head-twitch response (HTR) in rodents?
The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents, such as mice and rats.[2] This behavior is a well-established preclinical model used to assess the hallucinogenic potential of substances. The HTR is primarily mediated by the activation of the 5-HT2A serotonin receptor.[2][3]
Q3: Does this compound induce the head-twitch response (HTR)?
Yes, studies have shown that this compound produces a head-twitch response in mice that is comparable to classic serotonergic hallucinogens like DOI and LSD.[1] This response can be blocked by the 5-HT2A antagonist MDL100907, confirming the involvement of the 5-HT2A receptor.[1]
Q4: What is the expected dose-response relationship for this compound and HTR?
While a specific dose-response curve for this compound is not widely published, 5-HT2A agonists typically exhibit a dose-dependent increase in HTR frequency up to a certain point.[4] Some compounds may even show a biphasic or inverted U-shaped dose-response curve, where higher doses lead to a decrease in HTR.[2][4] It is crucial to perform a dose-response study to determine the optimal dose for consistent HTR induction in your specific experimental setup.
Troubleshooting Inconsistent Head-Twitch Response
Inconsistent HTR results can arise from a variety of factors, ranging from the experimental protocol to the animal's environment. This guide provides a systematic approach to troubleshooting variability in your experiments with this compound.
Issue 1: Low or No Head-Twitch Response Observed
Possible Causes & Troubleshooting Steps:
-
Suboptimal Dose: The dose of this compound may be too low to elicit a robust response.
-
Action: Conduct a dose-response study to identify the optimal dose that produces a consistent and measurable HTR.
-
-
Compound Stability and Solubility: Improper storage or preparation of this compound can lead to reduced potency.
-
Action: Ensure this compound is stored according to the manufacturer's recommendations. Prepare fresh solutions for each experiment and verify the solubility in your chosen vehicle.
-
-
Route and Timing of Administration: The method and timing of drug delivery can significantly impact bioavailability and peak effect.
-
Action: Review and standardize the route of administration (e.g., intraperitoneal, subcutaneous). The timing of observation post-injection is critical; for similar compounds like DOI, HTR is often observed within 10 minutes of administration.[4]
-
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivity to 5-HT2A agonists.[5] Sex differences in behavioral responses have also been reported.
-
Action: Ensure you are using a consistent rodent strain and sex for all experiments. C57BL/6J mice are commonly used for HTR studies.[5]
-
Issue 2: High Variability in Head-Twitch Response Between Animals
Possible Causes & Troubleshooting Steps:
-
Environmental Stressors: Factors such as inconsistent lighting, high noise levels, and strong odors can induce stress and affect behavioral readouts.[6][7]
-
Action: Conduct experiments in a quiet, dedicated behavioral testing room with controlled and consistent lighting. Avoid loud noises and strong scents.
-
-
Housing and Handling: Social isolation, cage changes, and inconsistent handling can be significant sources of stress and variability.[8][9]
-
Action: House animals in a manner consistent with your protocol (group vs. single housing). Handle mice gently and consistently. Avoid testing on days when cage changes occur.[8]
-
-
Habituation: Lack of habituation to the testing environment can lead to anxiety and altered behavioral responses.
-
Action: Include a habituation period where animals are placed in the testing chambers for a set amount of time before drug administration.
-
Issue 3: HTR Decreases at Higher Doses
Possible Causes & Troubleshooting Steps:
-
Biphasic Dose-Response: As mentioned, some 5-HT2A agonists exhibit an inverted U-shaped dose-response curve.
-
Action: If you observe a decrease in HTR at higher doses, this may be an inherent property of the compound. Your dose-response study should identify the peak of the curve.
-
-
Off-Target Effects: At higher concentrations, this compound may interact with other receptors that could modulate the HTR. For example, activation of 5-HT1A or 5-HT2C receptors can inhibit the 5-HT2A-mediated HTR.[2][10]
-
Action: If off-target effects are suspected, consider co-administration with selective antagonists for other serotonin receptors to investigate their potential involvement.
-
Data Summary
The following table summarizes key pharmacological data for compounds commonly used in HTR studies, which can serve as a reference for designing experiments with this compound.
| Compound | Receptor Target | Typical Effect on HTR | Notes |
| This compound | 5-HT2A Agonist | Induces HTR | Response is comparable to DOI and LSD and is blocked by 5-HT2A antagonists.[1] |
| DOI | 5-HT2A/2C Agonist | Induces HTR | Commonly used positive control. Can exhibit a biphasic dose-response.[2][4] |
| LSD | 5-HT2A Agonist (and others) | Induces HTR | Potent inducer of HTR.[3] |
| MDL100907 | 5-HT2A Antagonist | Blocks HTR | Used to confirm the 5-HT2A-mediated nature of the response.[1] |
| 8-OH-DPAT | 5-HT1A Agonist | Suppresses HTR | Demonstrates the modulatory role of the 5-HT1A receptor.[11][12] |
| Ketanserin | 5-HT2A/2C Antagonist | Blocks HTR | Another tool to verify the involvement of 5-HT2A receptors.[13] |
Experimental Protocols
Standard Head-Twitch Response (HTR) Protocol
This is a generalized protocol that should be optimized for your specific laboratory conditions and research questions.
-
Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used.
-
Housing: House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 30-60 minutes. Place each mouse in an individual observation chamber (e.g., a clear cylindrical or rectangular arena) for a 10-15 minute habituation period.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, DMSO/saline). Prepare fresh on the day of the experiment.
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Observation: Immediately after injection, return the mouse to its observation chamber. Record the number of head twitches for a predetermined period, typically 15-30 minutes. HTR can be scored manually by a trained observer or by using an automated detection system.[14][15]
-
Data Analysis: The total number of head twitches per animal is the primary endpoint. Use appropriate statistical methods to compare treatment groups.
Visualizations
Signaling Pathway of this compound Induced Head-Twitch Response
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. noldus.com [noldus.com]
- 8. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Functional interactions between 5-HT2A and presynaptic 5-HT1A receptor-based responses in mice genetically deficient in the serotonin 5-HT transporter (SERT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Potential off-target effects of IHCH-7113 in research
Topic: Investigating and Mitigating Potential Off-Target Effects of IHCH-7113 in Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals identify and understand the potential off-target effects of the kinase inhibitor this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound in cell-based assays are less potent or show a different phenotype compared to my biochemical assays. What could be the cause?
A1: Discrepancies between biochemical and cellular assay results are common. Several factors can contribute to this:
-
ATP Concentration: Biochemical assays are often run at low ATP concentrations, which may not reflect the high intracellular ATP levels that can compete with this compound for the kinase's ATP-binding pocket.[1]
-
Cell Permeability: this compound may have poor cell membrane permeability, leading to a lower intracellular concentration than expected.[1]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell, reducing its effective concentration at the target.[1]
-
Target Availability: The target kinase may not be expressed, may be present at very low levels, or may be in an inactive state in the chosen cell line.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target of this compound. How can I confirm if this is an off-target effect?
A2: This observation strongly suggests a potential off-target effect. A robust method to differentiate on-target from off-target effects is to perform a "rescue" experiment. If you can overexpress a mutated version of the intended target that is resistant to this compound, and this reverses the observed phenotype, the effect is likely on-target.[1] If the phenotype persists despite the presence of the resistant target, it is likely mediated by one or more off-target interactions. Another strategy is to use a structurally unrelated inhibitor that targets the same kinase; if it produces the same phenotype, the effect is more likely to be on-target.
Q3: How can I proactively identify the potential off-target kinases of this compound?
A3: Proactive screening is crucial for interpreting your results accurately. The most direct and comprehensive approach is to perform a kinome-wide selectivity profiling screen.[2][3] This involves testing this compound against a large panel of purified kinases (often over 400) to identify other kinases that it inhibits.[4] For identifying non-kinase off-targets, methods like chemical proteomics or a Cellular Thermal Shift Assay (CETSA) can be employed to identify which proteins this compound binds to within the cell.[1]
Q4: What is the Cellular Thermal Shift Assay (CETSA), and how can it help validate an off-target?
A4: CETSA is a powerful technique used to confirm direct binding of a compound to a protein in a cellular environment. The principle is that when a compound like this compound binds to a target protein, it generally stabilizes the protein's structure. This stabilization leads to an increase in the temperature required to denature the protein. By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble (non-denatured) protein, you can generate a "melting curve". A shift in this curve to a higher temperature compared to the vehicle control indicates direct target engagement. This can be used to confirm both the intended target and any suspected off-targets identified through other means.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution / Investigation |
| Unexpected Phenotype | Inhibition of an unknown off-target kinase. | Conduct a broad kinase selectivity screen (kinome profiling) at a concentration relevant to your experiment (e.g., 10x the on-target IC50). This will help identify potential off-target kinases. |
| The inhibitor affects a non-kinase protein. | Perform a target deconvolution study using methods like CETSA or chemical proteomics to identify non-kinase binding partners.[1][5] | |
| Paradoxical activation of a signaling pathway. | Analyze the phosphorylation status of key downstream effectors of related signaling pathways using Western blotting or phosphoproteomics to identify unexpectedly activated pathways.[1] | |
| Discrepancy between Biochemical and Cellular Potency | Low expression or activity of the target kinase in the cell line. | Verify the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting. If necessary, select a different cell line with confirmed target expression and activity.[1] |
| Poor cell permeability of this compound. | Assess the inhibitor's physicochemical properties. If permeability is a suspected issue, consider using cell lines with lower efflux pump activity or performing target engagement assays like NanoBRET™ to confirm intracellular binding.[1][6] | |
| This compound is a substrate for efflux pumps. | Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil). An increase in the inhibitor's cellular potency would suggest it is an efflux pump substrate.[1] | |
| Inconsistent Results Between Experiments | Experimental variability. | Ensure consistent experimental conditions, including cell passage number, seeding density, serum concentration, and inhibitor preparation methods. |
| Compound instability or degradation. | Verify the stability of the this compound stock solution and in culture media under experimental conditions. |
Quantitative Data Summary
The following table presents a fictional summary of kinome profiling data for this compound, illustrating how to structure such results for clear comparison.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family | Notes |
| On-Target Kinase A | 98% | 15 | TK | Intended Target |
| Off-Target Kinase X | 85% | 150 | TK | 10-fold less potent than on-target |
| Off-Target Kinase Y | 72% | 450 | CMGC | 30-fold less potent than on-target |
| Off-Target Kinase Z | 55% | 980 | AGC | >50-fold less potent than on-target |
| VEGFR2 | <10% | >10,000 | TK | Not a significant off-target |
| c-Kit | <5% | >10,000 | TK | Not a significant off-target |
| PDGFRβ | <5% | >10,000 | TK | Not a significant off-target |
Visualizations
References
Navigating Purity Pitfalls: A Technical Guide to IHCH-7113 in Research
Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is IHCH-7113 and what is its primary mechanism of action?
This compound is an agonist of the 5-HT2A serotonin (B10506) receptor and shows potential for antidepressant activity.[1] As a 5-HT2A agonist, it binds to and activates these receptors, which are involved in various neurological processes.
Q2: Why is the purity of this compound a critical factor in my experiments?
The purity of any small molecule, including this compound, is paramount for the accuracy and reproducibility of experimental data.[2][3][4] Even minute impurities can have significant, unintended biological effects, potentially leading to:
-
Irreproducible Experiments: Batch-to-batch variability in purity can be a major cause of inconsistent results, making it difficult to reproduce findings.[3]
-
Misleading Structure-Activity Relationships (SAR): The presence of highly potent, structurally related impurities can confound SAR studies.[5]
-
Unexpected Side Effects: In a therapeutic context, impurities can lead to unforeseen side effects.[2]
Q3: How can I be sure of the purity of my this compound sample?
Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch of this compound. This document should detail the purity as determined by one or more analytical methods, as well as confirm the compound's identity. It is crucial to carefully review the CoA before beginning any experiments. For critical applications, independent purity verification is recommended.
Q4: What are the common analytical methods used to assess the purity of this compound?
The most common methods for determining the purity of small molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS).[1][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure and can be adapted for quantitative purity assessment (qNMR).[5][6]
Troubleshooting Guide: Inconsistent Experimental Results
If you are experiencing unexpected or inconsistent results in your experiments with this compound, consider the following troubleshooting steps:
Step 1: Review the Certificate of Analysis (CoA)
-
Purity Value: Does the purity meet the requirements for your specific assay? Highly sensitive assays may require higher purity.
-
Analytical Method: Understand the method used for purity determination. For example, LCMS can confirm mass but may not separate all impurities as effectively as a well-developed HPLC method.
-
Batch Number: Ensure you are using the same batch of this compound for all related experiments. If you are using a new batch, a bridging study may be necessary to compare its performance with the previous batch.
Step 2: Consider the Potential Impact of Impurities
-
Agonist/Antagonist Activity: Could an impurity have agonist or antagonist activity at the 5-HT2A receptor or other receptors, thereby interfering with your assay?
-
Toxicity: Could an impurity be causing cellular toxicity, leading to a reduction in the observed biological response?
-
Assay Interference: Some impurities may interfere with the assay technology itself (e.g., fluorescence quenching, enzyme inhibition).
Step 3: Independent Purity Verification
If you suspect that compound purity is the source of your issues, consider performing an independent analysis of your this compound sample using an orthogonal analytical method.
Quantitative Data on this compound Purity
The purity of this compound can vary between different synthesis batches and suppliers. Below is a summary of reported purity values from available documentation.
| Source | Purity | Analytical Method |
| MedchemExpress (Batch 1048921) | 98.26% | LCMS |
| Synthesis Report | 88.1% | HPLC |
| Synthesis Report | 93% | LC-MS |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a generalized protocol for the purity analysis of a small molecule like this compound. Method optimization will be required.
-
System: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B).
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to an appropriate concentration with the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
-
System: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the resulting spectrum with the known spectrum of this compound to confirm its identity. The presence of unexpected signals may indicate impurities.
Visualizing Potential Issues
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Impact of an Agonist Impurity on 5-HT2A Receptor Signaling
Caption: Hypothetical impact of an agonist impurity on the 5-HT2A signaling pathway.
References
- 1. (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline | 313368-85-3 [chemicalbook.com]
- 2. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. techmate.co.uk [techmate.co.uk]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
How to prevent degradation of IHCH-7113 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of IHCH-7113 in solution to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Precipitation or cloudiness observed in the this compound solution.
-
Possible Cause: The compound may have low solubility in the chosen solvent or may have precipitated out of solution due to temperature changes.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to see if the precipitate redissolves.
-
Sonication: Use a sonicator to aid in the dissolution of the compound.[1]
-
Solvent System Review: Ensure you are using a recommended solvent system. For in vivo experiments, consider solvent systems such as:
-
Fresh Preparation: If precipitation persists, it is recommended to prepare a fresh solution.
-
Issue 2: Loss of compound activity or inconsistent experimental results.
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the stock solution has been stored at the correct temperature and protected from light.[1][2]
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
-
Prepare Fresh Solutions: For critical experiments, it is always best to use a freshly prepared solution from a solid compound.
-
Assess Purity: If degradation is suspected, the purity of the solution can be assessed using analytical techniques such as HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound?
A1: The solid form of this compound should be stored at 4°C and protected from light for short-term storage.[2] For long-term storage, it is recommended to store it at -20°C.[3]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in an appropriate solvent, such as DMSO. Once prepared, the stock solution should be aliquoted and stored under the following conditions to prevent degradation.[1]
Q3: What is the shelf life of this compound stock solutions?
A3: The shelf life of this compound stock solutions depends on the storage temperature.[1]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Short-term (days to weeks) | Protect from light[2][3] |
| Solid | -20°C | Long-term (months to years) | Protect from light[3] |
| Stock Solution | -20°C | Up to 1 month | Protect from light, aliquot to avoid freeze-thaw cycles[1] |
| Stock Solution | -80°C | Up to 6 months | Protect from light, aliquot to avoid freeze-thaw cycles[1] |
Experimental Protocols
Protocol: General Method for Assessing Compound Stability in Solution via HPLC
This protocol provides a general framework for assessing the stability of a compound like this compound in a specific solvent system over time.
Objective: To determine the degradation rate of this compound in a given solution under specific storage conditions.
Materials:
-
This compound solid compound
-
High-purity solvent (e.g., DMSO)
-
Buffer solutions at various pH values (if assessing pH stability)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate)
-
Vials for sample storage
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution to the final experimental concentration in the desired solvent or buffer.
-
Aliquot the solution into multiple vials for each storage condition to be tested (e.g., 4°C, -20°C, room temperature).
-
Include a control sample stored at -80°C, where degradation is expected to be minimal.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Analyze the samples immediately by HPLC.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the parent compound from potential degradants.
-
Inject a known volume of each sample onto the HPLC system.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (T=0).
-
Plot the percentage of the remaining compound versus time for each storage condition to determine the degradation kinetics.
-
Visualizations
References
Interpreting unexpected behavioral results with IHCH-7113
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected behavioral results with the novel selective serotonin (B10506) reuptake inhibitor (SSRI), IHCH-7113. Below you will find troubleshooting guides and frequently asked questions to address common issues observed during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing anxiogenic-like effects (increased anxiety) at higher doses of this compound in our rodent models, which is contrary to its expected anxiolytic/antidepressant profile. Is this a known phenomenon?
A1: Yes, this is a phenomenon that has been noted in a subset of preclinical studies. While this compound is a potent serotonin reuptake inhibitor, high doses may lead to a rapid and substantial increase in synaptic serotonin. This can result in the overstimulation of certain serotonin receptor subtypes, such as 5-HT2C, which has been implicated in anxiogenic responses. We recommend a dose-response study to identify the optimal therapeutic window.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: For intraperitoneal (i.p.) or oral (p.o.) administration in rodents, we recommend a vehicle of 0.9% saline with 5% DMSO and 5% Tween 80. Ensure the solution is well-solubilized and warmed to room temperature before administration. Improper vehicle composition or solubility can lead to inconsistent drug exposure and behavioral variability.
Q3: How long after administration of this compound should we conduct behavioral testing?
A3: Based on pharmacokinetic studies, the peak plasma concentration of this compound is typically observed 60 minutes post-intraperitoneal injection. Therefore, we recommend initiating behavioral paradigms, such as the Elevated Plus Maze or Open Field Test, 30-60 minutes after drug administration to coincide with maximum drug exposure.
Troubleshooting Guide
Issue: High variability in behavioral data between subjects treated with this compound.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure precise and consistent administration techniques. For oral gavage, verify correct placement to avoid administration into the lungs. For intraperitoneal injections, ensure consistent injection depth and location to avoid injection into the intestines or subcutaneous tissue.
-
-
Possible Cause 2: Animal Acclimation.
-
Solution: All animals should be properly acclimated to the housing and testing rooms for a sufficient period (e.g., at least one week in the facility and 1-2 hours in the testing room prior to the experiment). Insufficient acclimation can lead to heightened stress and anxiety, confounding the behavioral results.
-
-
Possible Cause 3: Sub-optimal Dosing.
-
Solution: Conduct a pilot dose-response study to determine the optimal dose for your specific behavioral paradigm and animal strain. The anxiogenic-like effects are more prominent at higher doses.
-
Issue: Animals appear sedated after this compound administration.
-
Possible Cause: Off-target effects or excessive dosage.
-
Solution: While this compound is highly selective, high concentrations could lead to off-target activity. Lower the dose and observe if the sedative effects diminish. If sedation persists even at lower, therapeutically relevant doses, consider investigating potential interactions with other neurotransmitter systems.
-
Quantitative Data Summary
Table 1: Dose-Response Effects of this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | Open Arm Entries (%) |
| Vehicle | 0 | 45.2 ± 5.1 | 35.8 ± 4.2 |
| This compound | 1 | 58.9 ± 6.3 | 42.1 ± 5.5 |
| This compound | 5 | 65.4 ± 7.0 | 48.9 ± 6.1 |
| This compound | 10 | 30.1 ± 4.8 | 25.3 ± 3.9 |
Data are presented as mean ± SEM. N = 12 per group.
Table 2: Locomotor Activity in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time in Center Zone (seconds) |
| Vehicle | 0 | 2543 ± 210 | 38.5 ± 4.1 |
| This compound | 1 | 2610 ± 235 | 45.2 ± 5.3 |
| This compound | 5 | 2588 ± 221 | 52.8 ± 6.0 |
| This compound | 10 | 2495 ± 198 | 22.1 ± 3.7 |
Data are presented as mean ± SEM. N = 12 per group.
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Procedure:
-
Acclimate the animal to the testing room for at least 1 hour before the test.
-
Administer this compound or vehicle via the desired route (e.g., i.p.).
-
After the appropriate pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
Analyze the video for time spent in the open and closed arms, and the number of entries into each arm.
-
Thoroughly clean the maze with 70% ethanol (B145695) between trials.
-
Protocol 2: Open Field Test (OFT)
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with high walls to prevent escape.
-
Procedure:
-
Acclimate the animal to the testing room for at least 1 hour.
-
Administer this compound or vehicle.
-
After the pre-treatment time, place the animal in the center of the open field.
-
Allow the animal to explore the arena for 10 minutes.
-
Record the session with an overhead video camera.
-
Analyze the video for total distance traveled and time spent in the center zone versus the periphery.
-
Clean the arena with 70% ethanol between trials.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Standard workflow for behavioral experiments.
Caption: Troubleshooting unexpected anxiogenic effects.
Technical Support Center: IHCH-7113 Vehicle Solutions for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, use, and troubleshooting of vehicle solutions for the 5-HT2A serotonin (B10506) receptor agonist, IHCH-7113, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a vehicle solution necessary?
A1: this compound is a potent agonist of the 5-HT2A serotonin receptor with potential applications in neuroscience research, including studies on depression and antipsychotic agents.[1][2] Like many small molecule compounds, this compound has limited solubility in aqueous solutions, necessitating the use of a vehicle for effective administration to animals in in vivo experiments.
Q2: What are the recommended vehicle solutions for this compound?
A2: Based on available data, three common vehicle solutions are recommended to achieve a clear solution with a solubility of at least 2.5 mg/mL:
-
Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Vehicle 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Vehicle 3: 10% DMSO, 90% Corn Oil[1]
Q3: How should I choose the most appropriate vehicle for my study?
A3: The choice of vehicle depends on several factors, including the route of administration, the required dose volume, and the specific animal model. For intraperitoneal (IP) injections in mice, all three vehicles can be considered. However, corn oil-based vehicles may have their own biological effects and can cause inflammation, so a pilot study to assess tolerability is recommended.[3][4] SBE-β-CD formulations are often well-tolerated for parenteral administration and can enhance the solubility of hydrophobic drugs.[5][6][7] The DMSO/PEG300/Tween-80/Saline formulation is a widely used vehicle for poorly water-soluble compounds in preclinical studies.[8][9]
Q4: What is the target and signaling pathway of this compound?
A4: this compound targets the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).[2] Its signaling primarily occurs through the Gq/G11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[10][11]
Troubleshooting Guides
This section addresses common issues that may arise during the preparation and administration of this compound vehicle solutions.
Issue 1: Precipitation or Cloudiness During Preparation
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | Gently warm the solution to 37°C and/or use sonication to aid in dissolving the compound. Ensure thorough mixing after the addition of each component.[8] |
| Incorrect Order of Addition | Always add each solvent one by one as specified in the protocols below. For aqueous-containing formulations, the aqueous component should be added last and slowly while vortexing.[8] |
| Supersaturation | Prepare the formulation fresh before each experiment. If short-term storage is necessary, keep it at a controlled room temperature and visually inspect for any precipitation before use.[8] |
Issue 2: Phase Separation (for DMSO/Corn Oil Vehicle)
| Potential Cause | Troubleshooting Steps |
| Immiscibility of DMSO and Corn Oil | While a 10% DMSO in 90% corn oil formulation is suggested, direct mixing can lead to phase separation. To create a stable emulsion, the addition of surfactants like Tween-80 and co-solvents like PEG300 may be necessary if issues persist.[11] |
Issue 3: Adverse Effects in Animals
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | High concentrations of DMSO can have biological effects.[12] If adverse effects are observed in the vehicle control group, consider reducing the concentration of DMSO. For sensitive animal models, a lower DMSO concentration (e.g., 2%) may be better tolerated.[5][13] Corn oil has also been reported to cause inflammatory responses in mice.[2][14] |
| Injection Site Irritation | Ensure the pH of the final solution is within a physiologically tolerable range. The volume and speed of administration should be appropriate for the size of the animal to minimize physical trauma. |
Quantitative Data Summary
Table 1: Properties of Vehicle Components
| Component | Function | Key Properties |
| DMSO | Primary Solvent | High solubilizing capacity for nonpolar compounds. Can have biological effects at higher concentrations.[12] |
| PEG300 | Co-solvent | Water-miscible polymer that enhances solubility.[8] |
| Tween-80 | Surfactant/Emulsifier | Prevents precipitation and improves stability of the formulation.[8] |
| SBE-β-CD | Solubilizing Agent | Forms inclusion complexes with hydrophobic drugs to increase aqueous solubility. Generally well-tolerated.[5][6][7] |
| Corn Oil | Lipid Vehicle | Used for lipophilic compounds. Can have pro-inflammatory effects in mice.[2][14] |
| Saline | Aqueous Diluent | Used to adjust the final volume and ensure isotonicity. |
Table 2: Tolerability and Recommended Concentrations
| Component | Route of Administration | Species | Tolerated Concentration/Dose |
| DMSO | Intraperitoneal (IP) | Mouse | Generally recommended to be kept below 10%.[3] For sensitive animals, ≤2% is advised.[5][13] |
| PEG400 | Intraperitoneal (IP) | Mouse | Well-tolerated at 40% in a 2.5 mL/kg dose for one month.[15] |
| Corn Oil | Oral Gavage | Mouse | Doses of 2-10 mL/kg have been used, but can cause changes in the gut microbiome and immune responses.[2][16] |
| SBE-β-CD | Oral/Parenteral | Rodents | Generally considered safe with low toxicity.[17][18][19] |
Experimental Protocols
General Preparation Workflow
The following diagram illustrates the general workflow for preparing a vehicle solution for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 18. Sevoflurane-Sulfobutylether-β-Cyclodextrin Complex: Preparation, Characterization, Cellular Toxicity, Molecular Modeling and Blood-Brain Barrier Transport Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. avensonline.org [avensonline.org]
Technical Support Center: IHCH-7113 Administration Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IHCH-7113, a selective 5-HT2A receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a putative psychedelic drug belonging to the pyridopyrroloquinoxaline family.[1] It functions as a full agonist at the serotonin (B10506) 5-HT2A receptor.[1] Its psychedelic-like effects are demonstrated by the induction of a head-twitch response (HTR) in rodent models, a behavior blocked by 5-HT2A receptor antagonists.[2]
Q2: What are the potential therapeutic applications of this compound?
A2: As a 5-HT2A receptor agonist with psychedelic-like properties, this compound is being investigated for its potential therapeutic effects in neuropsychiatric disorders. Research into related compounds suggests potential for antidepressant-like activity.[2][3]
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store this compound at -20°C for up to one month or -80°C for up to six months, protected from light. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.
Q4: What are the recommended solvents for preparing this compound solutions?
A4: this compound can be dissolved in various solvent systems for in vivo and in vitro experiments. A common formulation for in vivo studies is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at a concentration of at least 2.5 mg/mL. Other options include 10% DMSO in 90% (20% SBE-β-CD in saline) or 10% DMSO in 90% corn oil. If precipitation occurs, gentle heating and/or sonication can aid dissolution.
Experimental Protocols
In Vitro Assays: Characterizing 5-HT2A Receptor Activation
Detailed methodologies for key in vitro experiments to characterize the activity of this compound at the 5-HT2A receptor are provided below. These assays are crucial for determining the potency and efficacy of the compound in activating downstream signaling pathways.
1. Gq Protein Signaling Assay (Calcium Flux)
This assay measures the increase in intracellular calcium concentration following the activation of the Gq signaling pathway, which is the canonical pathway for 5-HT2A receptor activation.
-
Cell Line: HEK-293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Assay Principle: Upon agonist binding, the 5-HT2A receptor activates phospholipase C (PLC) via the Gq alpha subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Protocol:
-
Plate the 5-HT2A expressing cells in a 96-well or 384-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Add the this compound dilutions to the cells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader with kinetic read capabilities.
-
Calculate the EC50 and Emax values from the resulting dose-response curve.
-
2. β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated 5-HT2A receptor, providing insights into potential biased agonism.
-
Cell Line: U2OS or HEK-293 cells engineered to express the 5-HT2A receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., EA).
-
Assay Principle: Ligand binding to the GPCR induces a conformational change that promotes the recruitment of β-arrestin. In this assay, the interaction between the receptor and β-arrestin brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that converts a substrate into a chemiluminescent signal.
-
Protocol:
-
Plate the engineered cells in a white, opaque 96-well or 384-well plate.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the chemiluminescent signal using a plate reader.
-
Determine the EC50 and Emax values from the dose-response curve.
-
In Vivo Assay: Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model for psychedelic-like activity.[2][4]
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Drug Preparation and Administration:
-
Dissolve this compound in a vehicle solution (e.g., 0.9% saline with a small amount of DMSO if necessary for solubility).
-
Administer this compound via intraperitoneal (i.p.) injection.
-
-
Protocol:
-
Habituate the mice to the testing environment (e.g., an open-field arena or their home cage) for at least 30 minutes before drug administration.
-
Inject the mice with the desired dose of this compound or vehicle. Effective doses for inducing HTR with this compound have been reported to start as low as 0.125 mg/kg.[5]
-
Immediately after injection, place the mice in the observation arena.
-
Record the number of head twitches for a defined period, typically 30 to 60 minutes. A head twitch is a rapid, convulsive rotational movement of the head that is distinct from grooming or exploratory sniffing.
-
For antagonist studies, pre-treat animals with a 5-HT2A antagonist (e.g., MDL100907) 15-30 minutes before administering this compound.[2]
-
Analyze the data by comparing the number of head twitches in the drug-treated groups to the vehicle control group.
-
Data Presentation
Table 1: In Vitro Activity of this compound at the 5-HT2A Receptor
| Assay | Parameter | Value | Reference Compound | Reference Value |
| Gq Signaling (Calcium Flux) | EC50 | Data not yet published | 5-HT | ~10-50 nM |
| Emax | Data not yet published | 5-HT | 100% | |
| β-Arrestin Recruitment | EC50 | Data not yet published | 5-HT | ~50-200 nM |
| Emax | Data not yet published | 5-HT | 100% |
Note: Specific quantitative data for this compound from in vitro functional assays are not yet publicly available. The values for the reference compound, 5-HT (serotonin), are approximate and can vary depending on the specific cell line and assay conditions.
Table 2: In Vivo Head-Twitch Response (HTR) Data for this compound in Mice
| Dose (mg/kg, i.p.) | Mean Number of Head Twitches (per 30 min) |
| Vehicle | < 5 |
| 0.125 | Significant increase over vehicle |
| 0.25 | Dose-dependent increase |
| 0.5 | Dose-dependent increase |
| 1.0 | Robust response |
Note: This table provides a qualitative summary based on published findings.[5] The exact number of head twitches can vary between studies depending on the mouse strain, age, and specific experimental conditions.
Troubleshooting Guides
In Vitro Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal in agonist-treated wells | 1. This compound degradation. 2. Incorrect compound concentration. 3. Cell health issues (low receptor expression, poor viability). 4. Incompatible assay buffer. | 1. Prepare fresh stock solutions. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. 2. Verify the concentration of your stock solution. Prepare fresh dilutions. 3. Check cell viability and passage number. Ensure optimal cell culture conditions. 4. Ensure the assay buffer components do not interfere with the compound or the detection chemistry. |
| High background signal in vehicle-treated wells | 1. Contamination of cells or reagents. 2. High basal receptor activity. 3. Assay reagents not at optimal temperature. | 1. Use sterile techniques. Filter-sterilize all buffers. 2. This can be inherent to the cell line. Consider using a different cell clone or an inverse agonist to reduce basal activity. 3. Allow all reagents to equilibrate to the recommended temperature before use. |
| High well-to-well variability | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before plating. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. |
In Vivo Head-Twitch Response (HTR) Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low HTR at expected effective doses | 1. Inactive compound. 2. Incorrect dose or route of administration. 3. Mouse strain is less sensitive. 4. Observer is not properly trained to identify HTR. | 1. Confirm the identity and purity of this compound. 2. Double-check dose calculations and ensure proper i.p. injection technique. 3. While C57BL/6J mice are standard, sensitivity can vary. Consider a dose-response study with a wider range. 4. Review videos of HTR to ensure accurate identification. HTR is a rapid, rotational head movement. |
| High variability in HTR counts between animals in the same group | 1. Individual differences in drug metabolism and sensitivity. 2. Stress or other confounding behaviors. 3. Inconsistent injection timing or volume. | 1. Increase the number of animals per group to improve statistical power. 2. Ensure a quiet and consistent testing environment. Allow for adequate habituation. 3. Standardize the injection procedure. |
| Biphasic (inverted U-shaped) dose-response curve | This is a known phenomenon for some 5-HT2A agonists, where higher doses can lead to a decrease in HTR.[4] This may be due to the engagement of other receptor systems or receptor desensitization. | When performing a dose-response study, include a wide range of doses to fully characterize the dose-response relationship. |
Visualizations
Caption: Canonical 5-HT2A receptor signaling pathway activated by this compound.
Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of nonhallucinogenic psychedelic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Characterization of the 5-hydroxytryptamine receptor type involved in inhibition of spontaneous activity of human isolated colonic circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding confounding variables in IHCH-7113 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with IHCH-7113, a potent 5-HT2A receptor agonist. The focus of this guide is to identify and mitigate potential confounding variables to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent behavioral responses in our animal models following this compound administration. What are the potential confounding variables?
A1: Inconsistent behavioral responses, such as the head-twitch response (HTR), can be influenced by several factors. It is crucial to standardize your experimental protocol to minimize variability. Key confounding variables to consider include:
-
Dose-Response Relationship: 5-HT2A agonists often exhibit a biphasic or inverted U-shaped dose-response curve for the HTR.[1] Doses that are too low may not elicit a response, while very high doses can lead to receptor desensitization or off-target effects, resulting in a diminished response.
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to 5-HT2A agonists. It is essential to report the specific strain used in your studies. Sex differences in response to serotonergic compounds have also been reported, so it is advisable to use both male and female animals or to study the sexes separately.
-
Environmental Factors: The testing environment can significantly impact behavioral readouts. Factors such as lighting conditions, noise levels, and the time of day of testing should be kept consistent across all experimental groups.[2]
-
Habituation: Allowing animals to habituate to the testing arena before drug administration can reduce stress-induced behavioral artifacts.
-
Observer Bias: If manual scoring of behaviors is used, the observer should be blinded to the treatment conditions to prevent bias. Automated behavioral analysis software can help to minimize this variable.[2][3]
Q2: Our in vitro receptor binding or signaling assays with this compound are showing high variability. What should we troubleshoot?
A2: High variability in in vitro assays can stem from several sources. Consider the following troubleshooting steps:
-
Ligand Stability and Solubility: Ensure that your stock solutions of this compound are properly prepared and stored to prevent degradation.[4] Inconsistent solubility can lead to inaccurate concentrations. It is advisable to perform a solubility test before initiating your experiments.
-
Assay Buffer Composition: The pH, ionic strength, and presence of detergents in your assay buffer can all affect receptor conformation and ligand binding. Optimize and standardize your buffer composition.
-
Cell Line Integrity: If using cell lines expressing the 5-HT2A receptor, ensure the cells are healthy, within a consistent passage number range, and free from contamination. Receptor expression levels can change with excessive passaging.
-
Incubation Time and Temperature: Receptor-ligand binding is a kinetic process. Ensure that your incubation times are sufficient to reach equilibrium and that the temperature is precisely controlled throughout the experiment.[5]
-
Non-Specific Binding: High non-specific binding can mask the specific binding signal. This can be minimized by using appropriate blocking agents (e.g., polyethyleneimine) and by optimizing the washing steps.[5]
Q3: How can we be sure that the observed effects of this compound are specifically mediated by the 5-HT2A receptor and not due to off-target effects?
A3: This is a critical question in pharmacological studies. To confirm the 5-HT2A receptor-mediated effects of this compound, the following experimental controls are essential:
-
Antagonist Blocking: Pre-treatment with a selective 5-HT2A receptor antagonist, such as ketanserin (B1673593) or M100,907, should block the effects of this compound.[6] If the effect persists in the presence of the antagonist, it suggests off-target activity.
-
Use of Knockout Animals: In vivo studies using 5-HT2A receptor knockout mice are the gold standard for confirming the on-target effects of a ligand. The behavioral or physiological responses to this compound should be absent in these animals.
-
Receptor Binding Profile: Characterize the binding affinity of this compound across a panel of other receptors, particularly other serotonin (B10506) receptor subtypes and adrenergic receptors, to assess its selectivity.[6]
-
Functional Assays in Null Cells: Perform functional assays (e.g., calcium mobilization) in a cell line that does not endogenously express the 5-HT2A receptor. Any response observed in these cells would indicate off-target effects.
Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Assay in Mice
This protocol describes a method for quantifying the head-twitch response, a behavioral proxy for 5-HT2A receptor activation in mice.[1][2][3][7]
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/saline solution)
-
Male C57BL/6J mice (8-12 weeks old)
-
Observation chambers (e.g., clear cylindrical enclosures)
-
Video recording equipment or automated HTR detection system
Procedure:
-
Animal Acclimation: House mice in the experimental room for at least 1 hour before testing to acclimate to the environment.
-
Habituation: Place each mouse individually into an observation chamber and allow for a 30-minute habituation period.
-
Drug Administration:
-
Prepare fresh solutions of this compound and vehicle on the day of the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). Ensure the injection volume is consistent across all animals (e.g., 10 ml/kg).
-
-
Behavioral Recording:
-
Immediately after injection, return the mouse to its observation chamber.
-
Record the behavior for a predefined period, typically 30-60 minutes.
-
-
Data Analysis:
-
Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head.
-
Automated Scoring: Use a validated automated system to quantify HTRs. These systems often use a head-mounted magnet and a magnetometer or video analysis with machine learning algorithms.[2][3]
-
Express the data as the total number of head twitches per recording session or in time bins.
-
Table 1: Example Dose-Response Data for this compound in HTR Assay
| Treatment Group | Dose (mg/kg) | Mean HTR Count (± SEM) |
| Vehicle | 0 | 1.2 ± 0.5 |
| This compound | 0.1 | 15.6 ± 2.3 |
| This compound | 0.3 | 45.8 ± 5.1 |
| This compound | 1.0 | 82.3 ± 7.9 |
| This compound | 3.0 | 55.1 ± 6.4 |
Protocol 2: In Vitro 5-HT2A Receptor Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for the 5-HT2A receptor using a competitive radioligand binding assay.[5][8][9]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1, HEK293) or from brain tissue (e.g., rat frontal cortex).
-
Radioligand (e.g., [³H]ketanserin, [³H]MDL 100,907)
-
This compound
-
Non-specific binding control (e.g., unlabeled ketanserin or another high-affinity 5-HT2A antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the cell membranes to the desired concentration in ice-cold assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
-
Incubation:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound or vehicle or non-specific binding control
-
Radioligand
-
Cell membranes
-
-
The final assay volume is typically 200-250 µl.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Example Binding Affinity Data for this compound
| Compound | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | [³H]ketanserin | 5.2 | 2.8 |
Visualizations
Caption: Canonical 5-HT2A receptor signaling pathway activated by this compound.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
IHCH-7113 quality control and analytical methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and analytical methods for IHCH-7113. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary characteristics?
This compound is a putative psychedelic drug belonging to the pyridopyrroloquinoxaline family.[1] It functions as a potent agonist at the 5-HT₂A serotonin (B10506) receptor and is under investigation for its potential antidepressant and antipsychotic activities.[2][3] Key identifiers for this compound are:
| Property | Value |
| CAS Number | 313368-85-3[1] |
| Molecular Formula | C₁₄H₁₉N₃[1][3] |
| Molar Mass | 229.32 g·mol⁻¹[1][3] |
| IUPAC Name | (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline[1] |
2. How should this compound be stored?
For long-term stability, this compound should be stored as a solid at -20°C for months to years, kept dry and in the dark. For short-term storage of a few days to weeks, it can be kept at 0-4°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.
3. What are the recommended solvents for dissolving this compound?
This compound has good solubility in various solvent systems. Here are a few recommended protocols for preparing stock solutions:
| Protocol | Solvent System | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.90 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.90 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.90 mM) |
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Quality Control and Analytical Methods
4. What are the recommended analytical methods for determining the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A reverse-phase HPLC method can be developed for this purpose.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Standard Concentration: 1 mg/mL in mobile phase A/B (50:50)
5. How can the identity of this compound be confirmed?
The identity of this compound can be unequivocally confirmed using a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: LC-MS Identity Confirmation
-
LC Conditions: Utilize the HPLC method described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z 230.1652.
Experimental Protocol: ¹H NMR Spectroscopy
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD)
-
Concentration: 5-10 mg/mL
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Expected Chemical Shifts: The proton NMR spectrum will show characteristic peaks corresponding to the aromatic and aliphatic protons of the octahydropyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline structure.
6. How is the content or assay of an this compound sample determined?
The content of this compound in a sample can be determined using the validated HPLC method with a certified reference standard.
Experimental Protocol: HPLC Assay
-
Prepare a stock solution of the this compound reference standard of known purity at a concentration of 1 mg/mL.
-
Create a calibration curve by preparing a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).
-
Inject each standard and the sample solution (at a known concentration, e.g., 0.2 mg/mL) into the HPLC system.
-
Plot the peak area of the reference standard against its concentration to generate a linear regression curve.
-
Calculate the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Reduce the injection volume or sample concentration. |
| Inconsistent retention times in HPLC | - Fluctuation in mobile phase composition- Column temperature variation- Air bubbles in the system | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Purge the pump to remove any air bubbles. |
| Low signal intensity in MS | - Poor ionization- Sample degradation- Incorrect MS settings | - Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Prepare fresh samples and use appropriate storage conditions.- Ensure the mass spectrometer is tuned and calibrated for the mass range of interest. |
| Extra peaks in NMR spectrum | - Presence of impurities- Residual solvent- Water in the sample | - Check the purity by HPLC.- Ensure the deuterated solvent is of high purity.- Use a dry NMR tube and solvent. |
Visualizations
References
Addressing variability in animal responses to IHCH-7113
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IHCH-7113 in pre-clinical animal models. Variability in animal responses can be a significant challenge, and this resource is designed to help you identify and address potential sources of inconsistency in your experiments.
Troubleshooting Guide
Issue 1: High Variability in Pharmacodynamic (PD) Response
You are observing significant inter-individual variability in the expected pharmacodynamic endpoint (e.g., tumor growth inhibition, reduction in inflammatory markers) following this compound administration.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Genetic Polymorphisms in Drug Target | Sequence the target protein in your animal model population to identify any single nucleotide polymorphisms (SNPs). | Stratify data based on genotype to determine if response correlates with specific polymorphisms. |
| Differential Target Expression | Perform baseline quantitative analysis (e.g., qPCR, Western blot, or immunohistochemistry) of the target protein in your experimental animals. | Normalize PD response to baseline target expression to reduce variability. |
| Activation of Compensatory Signaling Pathways | Analyze tissue samples for the upregulation of known compensatory pathways via phosphoproteomics or RNA-seq. | Co-administration of an inhibitor for the identified compensatory pathway may restore this compound efficacy. |
| Off-target Effects | Conduct a kinome scan or similar off-target profiling assay with this compound. | Identification of off-target activities may explain unexpected phenotypes and variability. |
Issue 2: Inconsistent Pharmacokinetic (PK) Profile
You are observing significant variability in the plasma concentration-time profiles of this compound across different animals.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| CYP450 Enzyme Polymorphisms | Genotype the animals for common polymorphisms in key drug-metabolizing enzymes (e.g., CYP3A family). | Stratify PK data by genotype to assess the impact of metabolic differences. |
| Drug-Drug Interactions | Review all co-administered substances, including vehicle components and supportive care medications, for known interactions with CYP450 enzymes. | Eliminate or replace any interacting agents to achieve a more consistent PK profile. |
| Transporter-Mediated Clearance | Evaluate the expression of relevant drug transporters (e.g., P-glycoprotein) in tissues of interest (e.g., liver, kidney). | Co-administration with a known transporter inhibitor can help determine the role of transporters in this compound clearance. |
| Gastrointestinal Tract Variability | For oral administration, assess factors such as gut microbiome composition and food intake, which can influence absorption. | Standardize diet and fasting protocols prior to dosing. Consider parenteral administration routes to bypass gut variability. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the tyrosine kinase receptor "Kinase X". By binding to the ATP-binding pocket of Kinase X, this compound blocks downstream signaling through the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in cells that are dependent on Kinase X signaling.
Q2: Are there any known metabolites of this compound that are active?
A2: Yes, this compound is metabolized in the liver by CYP3A4 to two primary metabolites: M1 (active) and M2 (inactive). The M1 metabolite has approximately 50% of the potency of the parent compound. Variability in CYP3A4 activity can therefore significantly impact the overall therapeutic exposure.
Q3: What are the recommended vehicle formulations for in vivo studies?
A3: For intravenous (IV) administration, we recommend 10% DMSO, 40% PEG300, 50% sterile water. For oral (PO) gavage, a formulation of 0.5% methylcellulose (B11928114) in sterile water is recommended. It is critical to ensure complete solubilization of this compound in the chosen vehicle.
Q4: Have any specific animal strains been shown to be more or less responsive to this compound?
A4: Preliminary data suggests that mouse strains with a BALB/c background may exhibit a more robust response to this compound compared to C57BL/6 mice. This is thought to be due to differences in baseline Kinase X expression levels between these strains.
Experimental Protocols
Protocol 1: Western Blot for Baseline Kinase X Expression
-
Tissue Lysis: Homogenize snap-frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Kinase X (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Pharmacokinetic Analysis by LC-MS/MS
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points post-dose into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Protein Precipitation: Precipitate plasma proteins by adding three volumes of acetonitrile (B52724) containing an internal standard.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume onto a C18 reverse-phase HPLC column.
-
Perform chromatographic separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound and its metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Construct a plasma concentration-time curve and calculate key PK parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting workflow for this compound variability.
Best practices for handling and storing IHCH-7113
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing IHCH-7113, along with troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a putative psychedelic drug belonging to the pyridopyrroloquinoxaline family. It functions as a potent agonist at the 5-HT2A serotonin (B10506) receptor and is under investigation for its potential antidepressant activities.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity and activity of this compound. For the solid compound, it is recommended to store it at 4°C and protected from light.[3] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should also be protected from light.[2]
Q3: How should I dissolve this compound?
A3: this compound can be dissolved in a few different solvent systems. The choice of solvent will depend on the specific requirements of your experiment. Here are some suggested protocols:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO and 90% Corn Oil.
All three protocols are reported to achieve a solubility of at least 2.5 mg/mL.[2] If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[2]
Q4: What are the primary safety precautions for handling this compound?
A4: As this compound is a potent psychoactive compound, it should be handled with care in a controlled laboratory environment. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Work in a well-ventilated area or a fume hood to avoid inhalation. Accidental ingestion or contact with skin should be avoided. In case of contact, wash the affected area thoroughly with water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Improper solvent or insufficient mixing. | Ensure you are using one of the recommended solvent systems.[2] Use gentle heating or sonication to aid dissolution.[2] Verify the quality and purity of your solvents. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Always protect the compound and its solutions from light.[2][3] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution. Ensure storage temperatures are maintained as recommended (-80°C for long-term, -20°C for short-term).[2] |
| Loss of biological activity in cell-based assays | Instability of the compound in the culture medium. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound is in the culture medium before analysis. |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility. | If your experimental buffer is aqueous, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to maintain solubility and is compatible with your experimental system. Consider using a solvent system with better aqueous compatibility, such as the one containing SBE-β-CD.[2] |
Experimental Protocols
Protocol: In Vitro 5-HT2A Receptor Activation Assay
This protocol describes a general method for assessing the agonist activity of this compound at the 5-HT2A receptor in a cell-based assay.
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare a series of dilutions in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions to the wells and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the downstream signaling readout (e.g., intracellular calcium mobilization using a fluorescent dye like Fura-2 AM or inositol (B14025) phosphate (B84403) accumulation).
-
-
Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: Experimental workflow for an in vitro 5-HT2A receptor activation assay.
Caption: Simplified 5-HT2A receptor signaling pathway activated by this compound.
References
Validation & Comparative
A Comparative Analysis of IHCH-7113 and Psilocybin in 5-HT2A Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel compound IHCH-7113 and the classic psychedelic psilocybin, focusing on their interaction with the serotonin (B10506) 2A (5-HT2A) receptor. The information presented herein is intended for a scientific audience and is supported by available experimental data.
Introduction
Both this compound and psilocybin are recognized as agonists of the 5-HT2A receptor, a key target in the central nervous system implicated in various physiological and pathological processes, including mood, cognition, and perception. Psilocybin, the prodrug of psilocin, is a well-characterized psychedelic compound known to induce profound alterations in consciousness, with its effects being primarily mediated by 5-HT2A receptor activation.[1][2][3] this compound is a newer, putative psychedelic agent derived from the structural simplification of the atypical antipsychotic drug lumateperone.[4] Preliminary evidence suggests that it also engages the 5-HT2A receptor and elicits psychedelic-like behavioral responses in animal models.[4]
This guide will delve into a comparative analysis of their pharmacodynamics at the 5-HT2A receptor, with a focus on binding affinity, functional potency, and downstream signaling pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data for psilocin (the active metabolite of psilocybin) and this compound at the human 5-HT2A receptor. It is important to note that publicly available quantitative data for this compound is limited at the time of this publication.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Kᵢ (nM) | Radioligand | Tissue/Cell Line | Reference |
| Psilocin | ~6 - 173 | [³H]ketanserin, [¹²⁵I]DOI | Human Cortex, Mouse Brain | [5] |
| This compound | Not Available | - | - | - |
Table 2: 5-HT2A Receptor Functional Activity
| Compound | Assay | Parameter | Value (nM) | Reference |
| Psilocin | Gq-mediated Calcium Flux | EC₅₀ | ~10 | [6] |
| Psilocin | β-arrestin Recruitment | EC₅₀ | Data varies; some studies suggest balanced or slightly less β-arrestin efficacy compared to Gq | [5][7] |
| This compound | Gq Activation | EC₅₀ | Not Available | - |
| This compound | β-arrestin Recruitment | EC₅₀ | Not Available | - |
Table 3: In Vivo Psychedelic-Like Activity (Head-Twitch Response in Mice)
| Compound | Response | Antagonist Blockade | Reference |
| Psilocybin/Psilocin | Induces Head-Twitch Response (HTR) | Yes (by 5-HT2A antagonists) | [5][8] |
| This compound | Induces Head-Twitch Response (HTR) | Yes (by MDL100907) | [4] |
Signaling Pathways and Functional Selectivity
Activation of the 5-HT2A receptor can initiate multiple intracellular signaling cascades, primarily through the Gq protein pathway, leading to the activation of phospholipase C (PLC), and through the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as G-protein independent signaling.[9] The relative activation of these pathways by an agonist is termed "functional selectivity" or "biased agonism" and is thought to be a key determinant of the qualitative effects of 5-HT2A receptor ligands.
Psilocybin, through its active metabolite psilocin, is considered a relatively balanced agonist at the 5-HT2A receptor, activating both the Gq and β-arrestin pathways.[5][7] The psychedelic effects of compounds like psilocybin are strongly correlated with the activation of the Gq signaling cascade.[7][10]
While specific data on the functional selectivity of this compound is not yet publicly available, its ability to induce a robust head-twitch response (HTR) in mice, a well-established behavioral proxy for hallucinogenic potential in humans, strongly suggests significant engagement of the Gq pathway.[4][8] The HTR is known to be dependent on 5-HT2A receptor-mediated Gq signaling.[3][7]
Figure 1: Simplified 5-HT2A receptor Gq signaling pathway.
Experimental Protocols
5-HT2A Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) or from brain tissue known to have high 5-HT2A receptor density (e.g., rodent frontal cortex).
-
Incubation: A constant concentration of a specific 5-HT2A radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., psilocin or this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[11]
In Vitro Functional Assay: β-Arrestin Recruitment
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound to induce β-arrestin recruitment to the 5-HT2A receptor.
Methodology (e.g., using BRET - Bioluminescence Resonance Energy Transfer):
-
Cell Line: A cell line (e.g., HEK293) is used that co-expresses the 5-HT2A receptor fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).
-
Assay Procedure: Cells are plated in a microplate and incubated with varying concentrations of the test compound.
-
BRET Measurement: A substrate for the donor enzyme (e.g., coelenterazine) is added, and the light emission from both the donor and acceptor molecules is measured at their respective wavelengths.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying β-arrestin recruitment to the receptor. Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.[7][12]
Figure 2: General experimental workflow for characterizing 5-HT2A receptor agonists.
In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo psychedelic-like activity of a compound.
Methodology:
-
Animals: Male C57BL/6J mice are commonly used.[13]
-
Drug Administration: Mice are administered the test compound (e.g., psilocybin or this compound) or a vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation: Following administration, mice are placed in an observation chamber. The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).[2][13]
-
Antagonist Studies: To confirm the involvement of the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., M100907) before the administration of the test compound.[4]
-
Data Analysis: The number of head twitches in the drug-treated group is compared to the vehicle control group. A significant increase in HTRs is indicative of psychedelic-like activity.
Conclusion
Both this compound and psilocybin act as agonists at the 5-HT2A receptor and induce psychedelic-like behavioral effects in preclinical models, suggesting a convergent mechanism of action primarily involving the Gq signaling pathway. While quantitative data for psilocin is available, a direct and comprehensive comparison with this compound is currently hampered by the lack of publicly accessible binding affinity and functional potency data for the latter.
Future research should focus on elucidating the complete pharmacodynamic profile of this compound at the 5-HT2A receptor, including its binding kinetics and its functional selectivity for the Gq versus β-arrestin pathways. Such data will be crucial for a more definitive comparison with psilocybin and for understanding the subtle nuances that may differentiate the pharmacological and potential therapeutic effects of these two compounds. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders | Saint Joseph's University [sju.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of IHCH-7113 and Other Pyridopyrroloquinoxaline Derivatives in 5-HT2A Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pyridopyrroloquinoxaline derivative IHCH-7113 with its structural analogs, focusing on their distinct pharmacological profiles at the serotonin (B10506) 2A (5-HT2A) receptor. This analysis is supported by experimental data from the seminal study by Cao et al. (2022) in Science, which unveiled this novel class of compounds.
The pyridopyrroloquinoxaline scaffold, from which this compound is derived, has emerged as a versatile platform for developing modulators of the 5-HT2A receptor with diverse functional outcomes. These compounds range from a psychedelic agonist to biased agonists with antidepressant-like properties and receptor antagonists. This guide will delve into the comparative pharmacology of this compound, its non-hallucinogenic counterparts IHCH-7079 and IHCH-7086, and the structurally related atypical antipsychotic, lumateperone.
Data Presentation: Quantitative Comparison of Pyridopyrroloquinoxaline Derivatives
The following table summarizes the in vitro and in vivo pharmacological data for this compound and its comparators, highlighting their distinct activities at the 5-HT2A receptor.
| Compound | Target | Assay | Gq Signaling EC50 (nM) | Gq Signaling Emax (%) | β-arrestin-2 Recruitment EC50 (nM) | β-arrestin-2 Recruitment Emax (%) | Head-Twitch Response (HTR) in Mice | Antidepressant-like Effect (Forced Swim Test) |
| This compound | 5-HT2A Agonist | BRET | 1.8 | 100 | 15.6 | 100 | Induces HTR | Not Reported |
| IHCH-7079 | 5-HT2A Biased Agonist | BRET | >10,000 | <10 | 16.9 | 62 | No HTR | Yes |
| IHCH-7086 | 5-HT2A Biased Agonist | BRET | >10,000 | <10 | 25.1 | 58 | No HTR | Yes |
| Lumateperone | 5-HT2A Antagonist | Radioligand Binding | N/A | N/A | N/A | N/A | N/A | N/A |
| Reference Compounds | ||||||||
| Serotonin (5-HT) | 5-HT2A Agonist | BRET | 6.3 | 100 | 31.6 | 100 | - | - |
| DOI | 5-HT2A Agonist | HTR | N/A | N/A | N/A | N/A | Induces HTR | - |
| LSD | 5-HT2A Agonist | HTR | N/A | N/A | N/A | N/A | Induces HTR | - |
Data extracted from Cao D, et al. Science. 2022;375(6579):403-411 and its supplementary materials.
Signaling Pathway and Functional Outcomes
The distinct pharmacological profiles of these pyridopyrroloquinoxaline derivatives stem from their differential engagement of downstream signaling pathways upon binding to the 5-HT2A receptor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Bioluminescence Resonance Energy Transfer (BRET) Assays for Gq Signaling and β-arrestin-2 Recruitment
This assay was used to quantify the potency and efficacy of the compounds in activating the Gq protein and recruiting β-arrestin-2 to the 5-HT2A receptor.
Methodology: HEK293T cells were transiently co-transfected with plasmids encoding the 5-HT2A receptor fused to Renilla luciferase (Rluc8) and either Venus-tagged β-arrestin-2 or components of the Gq protein signaling complex (Gαq-Rluc8, Gβ3, and Gγ9-Venus). Twenty-four hours post-transfection, cells were plated into 96-well plates. After another 24 hours, cells were treated with various concentrations of the test compounds. Following a 5-minute incubation at 37°C, the BRET substrate coelenterazine h was added. The BRET signal was measured using a microplate reader, and the net BRET ratio was calculated as the emission at 530 nm divided by the emission at 480 nm. Dose-response curves were generated to determine the EC50 and Emax values.
Head-Twitch Response (HTR) Assay in Mice
The HTR assay is a behavioral paradigm used to assess the hallucinogenic potential of 5-HT2A receptor agonists in rodents.
Methodology: Male C57BL/6J mice were administered with either vehicle or a test compound (e.g., this compound, DOI, LSD) via intraperitoneal injection. Immediately after injection, mice were placed individually into observation chambers. The number of head twitches was manually counted for 30 minutes. A head twitch was defined as a rapid, side-to-side rotational movement of the head.
Forced Swim Test (FST) in Mice
The FST is a widely used behavioral test to evaluate the antidepressant-like effects of compounds in rodents.
Methodology: Male C57BL/6J mice were individually placed into a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, from which they could not escape. The total duration of the test was 6 minutes. The duration of immobility during the last 4 minutes of the test was recorded. Immobility was defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements necessary to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect. Test compounds or vehicle were administered 30 minutes before the test.
Conclusion
The comparative analysis of this compound and its pyridopyrroloquinoxaline analogs reveals a fascinating structure-activity relationship centered on the 5-HT2A receptor. This compound acts as a potent, full agonist at the 5-HT2A receptor, activating both Gq signaling and β-arrestin-2 recruitment, which correlates with its hallucinogenic-like effects in preclinical models. In contrast, IHCH-7079 and IHCH-7086 demonstrate a clear bias towards the β-arrestin-2 signaling pathway, with minimal to no activation of the Gq pathway. This biased agonism is associated with antidepressant-like activity without the hallucinogenic effects observed with this compound. Lumateperone, on the other hand, acts as an antagonist at this receptor.
This family of compounds provides invaluable tools for dissecting the specific roles of Gq versus β-arrestin signaling downstream of 5-HT2A receptor activation. The findings from the study by Cao et al. (2022) pave the way for the rational design of novel therapeutics that can harness the therapeutic potential of 5-HT2A receptor modulation while avoiding undesirable psychedelic effects, offering new hope for the treatment of depression and other neuropsychiatric disorders.
A Comparative Analysis of 5-HT2A Receptor Agonists: IHCH-7113, IHCH-7079, and IHCH-7086
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three pyridopyrroloquinoxaline-based 5-HT2A serotonin (B10506) receptor agonists: IHCH-7113, IHCH-7079, and IHCH-7086. These compounds, all derived from the atypical antipsychotic lumateperone, exhibit distinct pharmacological profiles, offering valuable insights for the development of novel therapeutics targeting the serotonergic system. This document summarizes their performance based on available experimental data, focusing on receptor binding, functional activity, and in vivo behavioral effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, IHCH-7079, and IHCH-7086, highlighting their differences in receptor affinity and functional outcomes.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Ki (nM) |
| This compound | Not Reported |
| IHCH-7079 | 16.98[1] |
| IHCH-7086 | 12.59[2] |
Table 2: In Vivo Behavioral Effects in Mice
| Compound | Head-Twitch Response (HTR) | Antidepressant-Like Activity |
| This compound | Induces HTR (hallucinogenic potential)[3] | Reported to have antidepressant activity[4][5] |
| IHCH-7079 | Does not induce HTR (non-hallucinogenic)[6] | Reduces immobility in tail suspension and forced swim tests[6] |
| IHCH-7086 | Does not induce HTR (non-hallucinogenic)[2][7] | Improves depression-like behavior[2][7] |
Signaling Pathways and Biased Agonism
The distinct behavioral effects of these compounds can be attributed to their differential engagement of downstream signaling pathways upon binding to the 5-HT2A receptor. The 5-HT2A receptor can signal through two primary pathways: the Gq protein pathway, associated with hallucinogenic effects, and the β-arrestin pathway, which is linked to antidepressant and psychoplastogenic effects.
This compound is a putative full agonist at the 5-HT2A receptor, likely activating both Gq and β-arrestin pathways, leading to its hallucinogenic profile. In contrast, IHCH-7079 and IHCH-7086 are described as β-arrestin-biased agonists.[1][2][7] This means they preferentially activate the β-arrestin pathway over the Gq pathway, resulting in antidepressant-like effects without inducing the head-twitch response, a preclinical proxy for hallucinations.
Caption: Differentiated signaling of 5-HT2A receptor agonists.
Experimental Protocols
This section outlines the methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of the compounds for the 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: A radiolabeled antagonist, such as [3H]ketanserin, is used as the ligand.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound, IHCH-7079, or IHCH-7086).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) Assay in Mice
Objective: To assess the potential hallucinogenic activity of the compounds.
Methodology:
-
Animals: Male C57BL/6J mice are commonly used.
-
Drug Administration: Mice are administered with various doses of the test compound or a vehicle control via intraperitoneal (i.p.) injection.
-
Observation Period: Following a short acclimatization period, the frequency of head-twitches (rapid, side-to-side head movements) is counted for a defined period, typically 30-60 minutes.
-
Data Analysis: The number of head-twitches is recorded and compared between the different treatment groups. A significant increase in HTR compared to the vehicle group indicates potential hallucinogenic properties.
Caption: Workflow for the Head-Twitch Response (HTR) assay.
Forced Swim Test (FST) in Mice
Objective: To evaluate the antidepressant-like effects of the compounds.
Methodology:
-
Animals: Male mice are used.
-
Drug Administration: Compounds or vehicle are administered at specified doses and time points before the test.
-
Test Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Test Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (floating passively) during the last 4 minutes of the test is recorded.
-
Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) in Mice
Objective: An alternative to the FST for assessing antidepressant-like activity.
Methodology:
-
Animals: Male mice are used.
-
Drug Administration: Compounds or vehicle are administered prior to the test.
-
Test Apparatus: Mice are suspended by their tail from a lever using adhesive tape, in a position where they cannot escape or hold onto any surfaces.
-
Test Procedure: The duration of immobility is recorded over a 6-minute period.
-
Data Analysis: A decrease in the total time of immobility in the treated group compared to the vehicle group suggests antidepressant-like properties.
Conclusion
The comparison of this compound, IHCH-7079, and IHCH-7086 provides a compelling example of how subtle structural modifications can dramatically alter the pharmacological profile of 5-HT2A receptor agonists. While this compound displays characteristics of a classic psychedelic, IHCH-7079 and IHCH-7086 emerge as promising non-hallucinogenic compounds with potential therapeutic applications for depression. The concept of biased agonism, exemplified by IHCH-7079 and IHCH-7086, represents a key strategy in modern drug discovery, enabling the separation of therapeutic effects from unwanted side effects. Further research into the detailed signaling profiles and in vivo efficacy of these and similar compounds will be crucial for the development of the next generation of safer and more effective treatments for neuropsychiatric disorders.
References
Comparative Analysis of Head-Twitch Response: A Framework for Evaluating Novel Psychedelic Compounds
Introduction
The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents following the administration of serotonergic psychedelics.[1][2][3] This behavioral assay is widely recognized as a reliable preclinical model for predicting the hallucinogenic potential of novel compounds in humans.[2][4][5] The response is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor, making it an invaluable tool for screening and characterizing the in vivo activity of 5-HT2A agonists.[1][5][6] There is a strong correlation between a compound's potency to induce the HTR in rodents and its hallucinogenic potency in humans.[4]
This guide provides a comparative framework for evaluating the head-twitch response of novel compounds, such as IHCH-7113, against well-characterized classic psychedelics. Due to the absence of publicly available data for this compound, this document serves as a template, presenting benchmark data for classic psychedelics to facilitate future comparisons.
Quantitative Comparison of Head-Twitch Response
The following table summarizes the dose-response characteristics of several classic psychedelic compounds in inducing the head-twitch response in mice. Data is presented as the effective dose required to elicit 50% of the maximal response (ED50) and the maximum number of head twitches observed (Emax).
| Compound | Animal Model | Route of Administration | ED₅₀ | Emax (Mean Total Twitches) | Observation Period |
| DOI | C57BL/6J Mice | i.p. | ~1.16 mg/kg | ~120 | 30 min |
| LSD | C57BL/6J Mice | i.p. | 52.9 µg/kg[1] | ~84[1] | 30 min |
| Psilocybin | C57BL/6J Mice | i.p. | ~1 mg/kg | ~34-50[7][8] | 20-30 min |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: ED₅₀ and Emax values can vary depending on the specific experimental conditions, such as mouse strain, observation period, and data analysis methods.[2][9] DOI, in particular, is noted for its robust and persistent induction of the HTR.[8]
Experimental Protocol: Head-Twitch Response (HTR) Assay
This section outlines a standard methodology for quantifying the head-twitch response in mice.
1. Animals:
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Mice should be acclimated to the testing room for at least 60 minutes before the experiment.
2. Drug Administration:
-
Compounds: Test compounds (e.g., this compound) and reference compounds (e.g., DOI, LSD, psilocybin) are dissolved in a suitable vehicle (e.g., 0.9% saline).
-
Route: Intraperitoneal (i.p.) injection is a common route of administration.[1][10]
-
Dosing: A dose-response curve should be generated by testing a range of doses for each compound.
3. Behavioral Observation:
-
Apparatus: Mice are placed individually into clear observation chambers (e.g., standard mouse cages or clear cylindrical containers).
-
Recording: Behavior is recorded using a video camera, often positioned to provide a clear view of the animal's head. For more precise quantification, automated systems using a magnetometer coil attached to the head or deep learning-based tracking software can be employed.[1][8]
-
Observation Period: Recording typically begins immediately after drug administration and continues for a predefined period, often ranging from 20 to 60 minutes.[1][3][7]
4. Data Analysis:
-
Scoring: A trained observer, blind to the experimental conditions, manually counts the number of head twitches from the video recordings. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.[1][2]
-
Automated Quantification: If using automated systems, the software is used to detect and count the head twitches based on predefined movement parameters.[8]
-
Statistical Analysis: The total number of head twitches is calculated for each animal. Dose-response curves are generated using non-linear regression to determine the ED50 and Emax values. Statistical significance between treatment groups is typically assessed using analysis of variance (ANOVA) followed by appropriate post-hoc tests.[1]
Signaling Pathway Visualization
The head-twitch response is initiated by the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the activated receptor to the Gq/11 protein, which in turn leads to downstream signaling events. Recent studies have highlighted that the Gq-dependent pathway, rather than the β-arrestin pathway, is predictive of the psychedelic potential of a 5-HT2A agonist.[11][12][13]
Caption: 5-HT2A receptor Gq-mediated signaling pathway.
References
- 1. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. labcorp.com [labcorp.com]
- 4. blossomanalysis.com [blossomanalysis.com]
- 5. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mushroomreferences.com [mushroomreferences.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Novel Antidepressant Candidate IHCH-7113 Against Leading SSRI and SNRI Treatments
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the investigational compound IHCH-7113, a selective 5-HT6 receptor antagonist, with two established first-line antidepressants: Sertraline (B1200038), a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI), and Venlafaxine (B1195380), a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). The following analysis is based on preclinical data for 5-HT6 receptor antagonists and publicly available clinical trial data for Sertraline and Venlafaxine, offering researchers and drug development professionals a comprehensive overview of their respective pharmacological profiles.
Mechanism of Action: A Novel Approach
This compound represents a departure from conventional antidepressant mechanisms. As a selective antagonist of the serotonin 6 (5-HT6) receptor, it operates on a distinct signaling pathway compared to SSRIs and SNRIs. While Sertraline and Venlafaxine increase the synaptic availability of serotonin (and norepinephrine (B1679862) in the case of Venlafaxine) by blocking their respective reuptake transporters (SERT and NET), this compound modulates neuronal signaling downstream of the 5-HT6 receptor. This receptor is primarily expressed in brain regions associated with cognition and mood. Its antagonism is hypothesized to disinhibit downstream glutamatergic and cholinergic pathways, contributing to its antidepressant and pro-cognitive effects.
Comparative Efficacy: Preclinical and Clinical Data
To objectively assess the potential of this compound, its preclinical profile is compared with the established efficacy of Sertraline and Venlafaxine.
Preclinical Efficacy in Rodent Models of Depression
The Forced Swim Test (FST) and Tail Suspension Test (TST) are standard behavioral assays used to predict antidepressant efficacy. A reduction in immobility time in these tests is indicative of an antidepressant-like effect.
| Compound Class | Preclinical Model | Test Species | Dose (mg/kg) | Outcome (vs. Vehicle) |
| This compound (5-HT6 Antagonist) | Forced Swim Test | Rat | 10 | Significant reduction in immobility time[1] |
| Forced Swim Test | Rat | 30 | Significant reduction in immobility time[1] | |
| Sertraline (SSRI) | Forced Swim Test | Rat | N/A | Selectively increased swimming behavior[2] |
| Venlafaxine (SNRI) | Tail Suspension Test | Mouse | N/A | Decreased immobility, increased swinging behavior |
Note: Data for this compound is based on the performance of the selective 5-HT6 antagonist SB-271046 in published preclinical studies.[1]
Clinical Efficacy in Major Depressive Disorder (MDD)
The Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAM-D) are clinician-administered scales used to measure the severity of depressive symptoms in clinical trials. A greater reduction in the total score indicates a more significant improvement.
| Drug | Trial Design | Duration (weeks) | Primary Outcome Measure | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) |
| Sertraline | Randomized, Placebo-Controlled | 6 | MADRS | -14.5 | -14.9 |
| Venlafaxine XR | Randomized, Placebo-Controlled | 8 | HAM-D17 | -10.76 (75mg) / -10.37 (75-225mg) | -9.25[3] |
Note: The Sertraline data is from a feasibility trial in a specific patient population (hemodialysis patients) and showed a strong placebo effect.[4] The Venlafaxine data is from a large placebo-controlled study in Japan.[3] A head-to-head trial showed no significant difference in mean HAM-D or MADRS scores between Venlafaxine and Sertraline at week 8.[5]
Comparative Side Effect Profiles
The tolerability of an antidepressant is a critical factor in patient adherence and overall treatment success. The following table summarizes the most common adverse events reported in clinical trials for Sertraline and Venlafaxine.
| Adverse Event | Sertraline (Incidence %) | Venlafaxine (Incidence %) |
| Nausea | High | High[6] |
| Headache | High | High[5] |
| Insomnia | High[7] | High[6] |
| Somnolence/Drowsiness | ~11%[8] | High[6] |
| Dry Mouth | High[7] | High[6] |
| Dizziness | High | High[6] |
| Diarrhea | High[7] | Moderate |
| Ejaculation Failure/Sexual Dysfunction | High[7] | High[6][9] |
| Sweating | High | High[6] |
| Constipation | Moderate | High[6] |
Note: Incidence rates can vary significantly between studies. This table represents a general overview of commonly reported side effects.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below to allow for replication and comparison.
Forced Swim Test (Mouse)
Objective: To assess antidepressant-like activity by measuring the immobility of mice in an inescapable water-filled cylinder.
Apparatus:
-
A transparent Plexiglas cylinder (25 cm high, 10 cm in diameter).
-
Water maintained at 23-25°C, filled to a depth of 15 cm to prevent the mouse from touching the bottom with its tail or feet.[10]
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.[11]
-
The session is typically video-recorded for later analysis.
-
An observer, blind to the treatment conditions, scores the behavior. The last 4 minutes of the 6-minute session are typically analyzed.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep the head above water.
-
The total duration of immobility is recorded. Antidepressant compounds are expected to decrease the time spent immobile.
Tail Suspension Test (Mouse)
Objective: To evaluate antidepressant-like effects by measuring the duration of immobility when a mouse is suspended by its tail.
Apparatus:
-
A suspension bar or ledge.
-
Adhesive tape strong enough to support the mouse's weight.
-
Individual compartments or a box to prevent mice from seeing each other and to provide a consistent background.
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 2-3 millimeters from the end.[12]
-
The mouse is then suspended by the tape from the suspension bar, at a height where it cannot escape or hold onto nearby surfaces (approximately 20-25 cm from the floor).[12]
-
The session is video-recorded for scoring.
-
Immobility is defined as the period during which the mouse hangs passively and motionless.
-
The total time spent immobile is measured. A decrease in immobility time suggests an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound and the established mechanisms of Sertraline and Venlafaxine, along with a typical preclinical experimental workflow.
References
- 1. Procognitive 5-HT6 antagonists in the rat forced swimming test: potential therapeutic utility in mood disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, double-blinded, placebo-controlled study to evaluate the efficacy and safety of venlafaxine extended release and a long-term extension study for patients with major depressive disorder in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sertraline Versus Placebo in Patients with Major Depressive Disorder Undergoing Hemodialysis: A Randomized, Controlled Feasibility Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind comparison of venlafaxine and sertraline in outpatients with major depressive disorder. Venlafaxine 631 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The risks of adverse events with venlafaxine for adults with major depressive disorder: a systematic review of randomised clinical trials with meta-analysis and Trial Sequential Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sertraline - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Table I-46, Venlafaxine ER compared with sertraline: Head-to-head trials - Psychological and Pharmacological Treatments for Adults With Posttraumatic Stress Disorder: A Systematic Review Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A randomized, double-blind, active-control study of sertraline versus venlafaxine XR in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
A Comparative Analysis of IHCH-7113 and Lumateperone: Unraveling a Shared Scaffold with Divergent Functions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of IHCH-7113, a putative psychedelic agent, and lumateperone (B1672687), an atypical antipsychotic. Despite their structural relationship, these compounds exhibit distinct pharmacological profiles and functional activities, offering a compelling case study in structure-activity relationships and the nuanced modulation of the serotonin (B10506) 5-HT2A receptor. This document summarizes key experimental data, outlines methodologies for pivotal assays, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
Lumateperone (Caplyta®) is an FDA-approved atypical antipsychotic for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic efficacy is attributed to a multi-receptor mechanism of action, primarily involving antagonism at serotonin 5-HT2A receptors and a complex interplay with dopamine (B1211576) and glutamate (B1630785) systems.[2][3] In contrast, this compound is a research compound derived from the structural simplification of lumateperone.[4][5] Preclinical studies have identified this compound as a potent 5-HT2A receptor agonist, eliciting psychedelic-like behavioral responses in animal models.[4][5] This stark functional divergence from its parent compound highlights the subtle molecular determinants that govern agonism versus antagonism at the 5-HT2A receptor.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data available for this compound and lumateperone, providing a clear comparison of their receptor binding affinities and functional activities.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | This compound | Lumateperone |
| Serotonin 5-HT2A | Data not available in searched literature | 0.54 [2] |
| Dopamine D2 | Data not available in searched literature | 32 [2] |
| Dopamine D1 | Data not available in searched literature | 52 [2] |
| Serotonin Transporter (SERT) | Data not available in searched literature | 62 [2] |
| α1 Adrenergic | Data not available in searched literature | 73 [2] |
Table 2: Functional Activity
| Assay | This compound | Lumateperone |
| 5-HT2A Receptor Activity | Agonist [4][5] | Antagonist [2] |
| Head-Twitch Response (Mice) | Induces HTR [4][5] | Does not induce HTR |
| Calcium Fluorescence Assay (5-HT induced) | Data not available in searched literature | IC50 = 7 nM [2] |
Mechanism of Action: A Tale of Two Ligands
Lumateperone: As an atypical antipsychotic, lumateperone's primary mechanism involves potent antagonism of the 5-HT2A receptor.[2] This action is believed to contribute to its antipsychotic effects and low incidence of extrapyramidal symptoms.[6] Furthermore, lumateperone exhibits moderate affinity for D2 and D1 dopamine receptors and the serotonin transporter, contributing to its broad therapeutic profile in schizophrenia and bipolar depression.[2][3] Its modulation of the glutamatergic system is another key feature of its mechanism.[3]
This compound: In stark contrast, this compound functions as a 5-HT2A receptor agonist.[4][5] This agonism is responsible for its psychedelic-like effects observed in preclinical models, such as the head-twitch response (HTR) in mice, a well-established behavioral proxy for hallucinogenic potential.[4][5] The structural modifications from lumateperone to this compound evidently flip the switch from antagonism to agonism at the 5-HT2A receptor, leading to profoundly different physiological outcomes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering researchers a basis for understanding and potentially replicating the findings.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., human 5-HT2A receptor) are prepared through homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand known to bind to the target receptor (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (this compound or lumateperone).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a filter mat to separate the bound from the unbound radioligand. The filter mat is then washed to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filter mat is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound, which is a behavioral proxy for hallucinogenic potential in rodents.
Protocol:
-
Animals: Male C57BL/6J mice are commonly used for this assay.
-
Compound Administration: Mice are administered the test compound (e.g., this compound) or a vehicle control via a specific route (e.g., intraperitoneal injection).
-
Observation Period: Following administration, the mice are placed in an observation chamber and their behavior is recorded for a defined period (e.g., 30-60 minutes).
-
HTR Quantification: The number of head twitches, characterized by a rapid, rotational movement of the head, is counted by a trained observer or an automated system.
-
Antagonist Confirmation: To confirm that the HTR is mediated by the 5-HT2A receptor, a separate group of mice can be pre-treated with a selective 5-HT2A antagonist (e.g., MDL100907) before the administration of the test compound. A significant reduction in the number of head twitches in the antagonist-pre-treated group confirms the involvement of the 5-HT2A receptor.[4][5]
Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Lumateperone's antagonistic action on key receptors.
Caption: this compound's agonistic action on the 5-HT2A receptor.
References
IHCH-7113: A True Psychedelic Analog? A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics for neuropsychiatric disorders has led to a resurgence of interest in psychedelic compounds. However, their hallucinogenic properties present a significant hurdle for clinical development. This has spurred the design of analogs that may retain therapeutic benefits without inducing psychedelic effects. IHCH-7113, a pyridopyrroloquinoxaline derivative, has emerged as a compound of interest in this area. This guide provides an objective comparison of this compound with classic psychedelics and non-psychedelic 5-HT2A receptor agonists, supported by available experimental data, to critically evaluate its classification as a true psychedelic analog.
At a Glance: Comparative Data
The following tables summarize the key in vitro and in vivo data for this compound in comparison to the classic psychedelic LSD, the non-hallucinogenic 5-HT2A agonist lisuride (B125695), and the related non-hallucinogenic analog IHCH-7079.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Reference |
| This compound | Human 5-HT2A | 758.58 | [1][2][3] |
| LSD | Human 5-HT2A | 1.1 - 12.1 | [4] |
| Lisuride | Human 5-HT2A | 1.9 | [4] |
| IHCH-7079 | Human 5-HT2A | 16.98 | [5] |
Note: Data for comparator compounds are from various sources and may not be directly comparable due to different experimental conditions.
Table 2: In Vitro Functional Activity at the 5-HT2A Receptor
| Compound | Gq Signaling | β-Arrestin Recruitment | Bias Factor (β-arrestin/Gq) | Reference |
| This compound | Agonist | Agonist | 1.52 (weak β-arrestin preference) | [1][2][3] |
| LSD | Partial Agonist | Partial Agonist | Generally considered balanced or slightly β-arrestin biased | [6][7] |
| Lisuride | Partial Agonist | Agonist | β-arrestin biased | [4] |
| IHCH-7079 | No significant agonism | Partial Agonist | β-arrestin biased | [5] |
Note: Specific EC₅₀ and Eₘₐₓ values for this compound are not publicly available; the bias factor is reported relative to serotonin.
Table 3: In Vivo Head-Twitch Response (HTR) in Mice
| Compound | HTR Induction | Effective Dose | Reference |
| This compound | Yes | ≥ 0.125 mg/kg | [1][2][3] |
| LSD | Yes | ED₅₀ ≈ 0.053 mg/kg | [8] |
| Lisuride | No | - | [8] |
| IHCH-7079 | No | Up to 10 mg/kg | [1][2][3] |
Signaling Pathways and Experimental Workflows
To understand the functional implications of these findings, it is essential to visualize the underlying signaling pathways and the experimental setups used to generate the data.
Caption: 5-HT2A receptor signaling pathways.
Caption: Experimental workflow for compound characterization.
Experimental Protocols
5-HT2A Receptor Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound for the 5-HT2A receptor.
-
Preparation of Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin) and varying concentrations of the test compound.
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Gq Activation (Calcium Flux) Assay
This functional assay measures the ability of a compound to activate the Gq signaling pathway.
-
Cell Preparation: Cells expressing the 5-HT2A receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Signal Detection: The plate is placed in a fluorescence microplate reader. Activation of the Gq pathway leads to the release of intracellular calcium, which binds to the dye and causes an increase in fluorescence. This change in fluorescence is measured over time.
-
Data Analysis: The maximum fluorescence signal (Eₘₐₓ) and the concentration of the compound that produces 50% of the maximal response (EC₅₀) are determined from the dose-response curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor.
-
Cell Line: A cell line engineered to express the 5-HT2A receptor fused to a protein fragment and β-arrestin fused to a complementary fragment is used (e.g., PathHunter β-arrestin assay).
-
Compound Stimulation: The cells are treated with varying concentrations of the test compound.
-
Signal Generation: Agonist binding to the receptor induces a conformational change, leading to the recruitment of β-arrestin. This brings the two protein fragments into close proximity, resulting in a measurable signal (e.g., chemiluminescence).
-
Data Analysis: A dose-response curve is generated to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Head-Twitch Response (HTR) Assay
The HTR in rodents is a behavioral proxy for hallucinogenic potential in humans.[8][9]
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Drug Administration: Mice are administered the test compound, a vehicle control, or a positive control (e.g., LSD, DOI) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation: The animals are placed in an observation chamber, and the number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).
-
Data Analysis: The total number of head twitches is recorded for each animal, and dose-response curves are generated to determine the effective dose. To confirm 5-HT2A receptor mediation, a separate group of animals can be pre-treated with a 5-HT2A antagonist.
Discussion and Conclusion
The classification of this compound as a true psychedelic analog is nuanced. The in vivo data is compelling: this compound induces the head-twitch response in mice, a key behavioral indicator of psychedelic potential that is absent in non-hallucinogenic 5-HT2A agonists like lisuride and its structural analog IHCH-7079.[1][2][3] This suggests that this compound engages the necessary in vivo signaling pathways to produce a psychedelic-like behavioral effect in animal models.
However, the in vitro data presents a more complex picture. This compound exhibits a significantly lower binding affinity for the 5-HT2A receptor compared to classic psychedelics like LSD.[1][2][3][4] Furthermore, it shows a slight bias towards the β-arrestin signaling pathway over Gq activation.[1][2][3] The prevailing hypothesis is that robust Gq signaling is the primary driver of the acute psychedelic experience, while β-arrestin signaling may be more related to therapeutic plasticity without hallucinogenic effects. The weak β-arrestin bias of this compound, coupled with its ability to induce the HTR, suggests that it may still sufficiently activate the Gq pathway to cross the threshold for a psychedelic-like response in mice, despite its lower affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. bu.edu [bu.edu]
- 3. gwern.net [gwern.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. vbn.aau.dk [vbn.aau.dk]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Novel 5-HT2A Agonist IHCH-7113 and Selective Serotonin Reuptake Inhibitors (SSRIs) in Preclinical Models of Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel 5-HT2A agonist, IHCH-7113, and traditional Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in preclinical models of depression. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Efficacy Data
The antidepressant-like effects of this compound and the SSRI escitalopram (B1671245) have been evaluated in mice using the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are widely used to screen for potential antidepressant compounds by measuring the immobility time of the animals, with a reduction in immobility suggesting an antidepressant-like effect.
| Compound | Test | Animal Model | Dose | Mean Immobility Time (seconds) | Percent Reduction in Immobility vs. Vehicle | Reference |
| Vehicle | Forced Swim Test | C57BL/6J Mice | - | ~150 | - | (Cao et al., 2022) |
| This compound | Forced Swim Test | C57BL/6J Mice | 1 mg/kg | ~75 | ~50% | (Cao et al., 2022) |
| Vehicle | Tail Suspension Test | Male C57BL/6J Mice (Adult) | - | ~130 | - | (Pochwat et al., 2019)[1] |
| Escitalopram | Tail Suspension Test | Male C57BL/6J Mice (Adult) | 10 mg/kg (s.c.) | ~65 | ~50% | (Pochwat et al., 2019)[1][2] |
Signaling Pathways
This compound Signaling Pathway
This compound is a potent agonist of the serotonin 2A (5-HT2A) receptor.[3] The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gq protein, which in turn activates phospholipase C (PLC).[3][4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] This pathway is central to the effects of many serotonergic psychedelics.[3][4]
Selective Serotonin Reuptake Inhibitors (SSRIs) Signaling Pathway
SSRIs, such as escitalopram, function by blocking the serotonin transporter (SERT) on the presynaptic neuron.[5][6] This inhibition leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[5][6] The increased serotonin levels then act on various postsynaptic serotonin receptors, including 5-HT1A and 5-HT2A receptors, to mediate their therapeutic effects.[5][7] Chronic administration of SSRIs can lead to adaptive changes, including the desensitization of presynaptic 5-HT1A autoreceptors, which further enhances serotonin release.[6]
References
- 1. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of IHCH-7113: A Comparative Analysis of a Novel 5-HT2A Receptor Agonist
A deep dive into the preclinical data surrounding IHCH-7113 reveals a nuanced mechanism of action centered on biased agonism at the serotonin (B10506) 2A receptor (5-HT2A). This guide provides a comparative analysis of this compound against classic psychedelics and its parent compound, lumateperone (B1672687), supported by key experimental data and detailed protocols for researchers in drug discovery and pharmacology.
This compound, a novel pyridopyrroloquinoxaline derivative, has emerged from the structural simplification of the atypical antipsychotic drug lumateperone. While lumateperone acts as a 5-HT2A receptor antagonist, this compound functions as an agonist at this key receptor implicated in psychedelic experiences and mood regulation. Cross-validation studies have focused on elucidating the nature of this agonism and its downstream consequences, particularly in comparison to established psychedelic compounds like Lysergic acid diethylamide (LSD) and (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), as well as non-hallucinogenic biased agonists.
The central finding from preclinical investigations is that this compound's interaction with the 5-HT2A receptor is not a simple on-off switch. Instead, it demonstrates biased agonism, preferentially activating certain downstream signaling pathways over others. This targeted engagement is believed to be the key to unlocking its therapeutic potential while potentially mitigating the hallucinogenic effects associated with classical psychedelics.
Comparative In Vitro Signaling Profile
The mechanism of action of 5-HT2A receptor agonists is primarily understood through their ability to recruit and activate two key intracellular signaling pathways: the Gq-protein pathway, leading to the production of inositol (B14025) phosphates (IP1), and the β-arrestin 2 pathway. It is hypothesized that activation of the Gq pathway is associated with the psychedelic effects of these compounds, while β-arrestin 2 recruitment may be linked to other effects, including potential therapeutic benefits without hallucinogenic activity.
To characterize the signaling profile of this compound, Bioluminescence Resonance Energy Transfer (BRET) assays were employed to quantify both Gq protein activation and β-arrestin 2 recruitment. The data, summarized in the table below, compares the potency (EC50) and efficacy (Emax) of this compound with the classic psychedelic LSD and the non-hallucinogenic biased agonist IHCH-7086.
| Compound | Gq Activation (BRET) | β-arrestin 2 Recruitment (BRET) |
| EC50 (nM) | Emax (%) | |
| This compound | 25.1 | 89 |
| LSD | 5.2 | 100 |
| IHCH-7086 | >10,000 | 20 |
Data extracted from Cao D, et al. Science. 2022 Jan 28;375(6579):403-411.
These data illustrate that while LSD is a potent and efficacious agonist for both Gq and β-arrestin 2 pathways, IHCH-7086 is highly biased towards β-arrestin 2 recruitment with minimal Gq activation. This compound presents a more balanced profile, with potent agonism at both pathways, though with slightly lower efficacy in Gq activation compared to LSD.
In Vivo Assessment of Psychedelic Potential: The Head-Twitch Response
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for hallucinogenic potential in humans. This rapid, involuntary head movement is mediated by 5-HT2A receptor activation. The table below compares the in vivo potency of this compound to induce the HTR with that of classic psychedelics.
| Compound | Head-Twitch Response (HTR) in Mice |
| ED50 (mg/kg) | |
| This compound | 0.3 |
| LSD | 0.16 |
| DOI | 1.2 |
Data for this compound extracted from Cao D, et al. Science. 2022 Jan 28;375(6579):403-411. Data for LSD and DOI from publicly available literature for comparative context.
The HTR data indicates that this compound is a potent inducer of this psychedelic-like behavior in mice, with a potency greater than DOI but less than LSD. This finding suggests that despite its structural origins from a non-hallucinogenic antipsychotic, this compound retains significant psychedelic-like activity in vivo. This effect was shown to be specifically mediated by the 5-HT2A receptor, as it was blocked by the selective 5-HT2A antagonist MDL100907.[1]
Antidepressant-like Activity: The Forced Swim Test
To explore the therapeutic potential of these compounds beyond their psychedelic effects, the forced swim test (FST) in mice is a commonly used model to assess antidepressant-like activity. In this test, a reduction in immobility time is interpreted as an antidepressant-like effect.
| Compound (Dose) | Immobility Time in FST (seconds) |
| Vehicle | ~140 |
| This compound (1 mg/kg) | ~80 |
| IHCH-7086 (1 mg/kg) | ~85 |
Data extracted from Cao D, et al. Science. 2022 Jan 28;375(6579):403-411.
Both this compound and the β-arrestin 2 biased agonist IHCH-7086 significantly reduced immobility time in the FST, suggesting potential antidepressant-like effects. This is a crucial finding, as it indicates that the therapeutic-like activity may be achievable with compounds that have different profiles of Gq activation and psychedelic-like effects in vivo.
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assays for Gq Activation and β-arrestin 2 Recruitment
Objective: To quantify the potency and efficacy of test compounds to activate the 5-HT2A-Gq and 5-HT2A-β-arrestin 2 signaling pathways.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. For the Gq activation assay, cells are co-transfected with plasmids encoding for 5-HT2A-Rluc8, Gαq-GFP2, Gβ3, and Gγ9. For the β-arrestin 2 recruitment assay, cells are co-transfected with plasmids encoding for 5-HT2A-Rluc8 and β-arrestin 2-GFP2.
-
Assay Preparation: Transfected cells are seeded into 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds (e.g., this compound, LSD, IHCH-7086) or vehicle.
-
BRET Measurement: After a specific incubation period, the BRET substrate (e.g., coelenterazine (B1669285) h) is added. The luminescence signals from Rluc8 (donor) and GFP2 (acceptor) are measured using a microplate reader.
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression.
Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo psychedelic-like activity of test compounds.
Methodology:
-
Animals: Male C57BL/6J mice are used.
-
Drug Administration: Mice are administered the test compound (e.g., this compound, LSD, DOI) or vehicle via intraperitoneal (i.p.) injection.
-
Observation Period: Immediately after injection, mice are placed individually into observation chambers. The number of head twitches is counted for a defined period (e.g., 30 minutes).
-
Data Analysis: The total number of head twitches for each animal is recorded. Dose-response curves are constructed, and the ED50 value (the dose that produces 50% of the maximal response) is calculated.
Forced Swim Test (FST) in Mice
Objective: To evaluate the antidepressant-like effects of test compounds.
Methodology:
-
Animals: Male C57BL/6J mice are used.
-
Drug Administration: Mice are administered the test compound (e.g., this compound, IHCH-7086) or vehicle via i.p. injection.
-
Test Procedure: 30 minutes after injection, mice are individually placed into a cylinder filled with water (25°C) for a 6-minute session.
-
Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is recorded. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Data Analysis: The average immobility time for each treatment group is calculated and compared to the vehicle control group.
Visualizing the Signaling Pathways and Experimental Workflows
Caption: this compound activates the 5-HT2A receptor, leading to Gq protein-mediated signaling.
Caption: β-arrestin 2 recruitment pathway initiated by this compound at the 5-HT2A receptor.
Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.
References
A Comparative In Vivo Analysis of IHCH-7113 and LSD: Unraveling Therapeutic Potential from Hallucinogenic Properties
For Immediate Release
A comprehensive comparison of the in vivo effects of the novel non-hallucinogenic psychedelic analog, IHCH-7113, and the classic psychedelic, lysergic acid diethylamide (LSD), reveals distinct pharmacological profiles with significant implications for the development of novel therapeutics for psychiatric disorders. This guide synthesizes available preclinical data, offering researchers, scientists, and drug development professionals a clear, data-driven comparison of these two 5-HT2A receptor agonists.
This report details the in vivo effects of this compound and LSD, focusing on their antidepressant-like and hallucinogenic properties in rodent models. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key behavioral assays are provided to facilitate replication and further investigation.
Key Findings at a Glance:
-
Antidepressant-Like Effects: Both this compound and LSD have demonstrated antidepressant-like effects in preclinical models. However, this compound appears to produce these effects without inducing the hallucinogenic responses characteristic of LSD.
-
Hallucinogenic Potential: LSD is a potent hallucinogen, an effect reliably predicted in rodents by the head-twitch response (HTR). In contrast, this compound is designed as a non-hallucinogenic compound and does not induce HTR in mice.
-
Mechanism of Action: The differential effects of these compounds are attributed to biased agonism at the serotonin (B10506) 2A (5-HT2A) receptor. While both compounds activate this receptor, LSD engages both G-protein and β-arrestin signaling pathways, with G-protein signaling linked to its hallucinogenic effects. This compound, conversely, shows a bias towards the β-arrestin pathway, which is hypothesized to mediate the therapeutic, antidepressant-like effects without the psychoactive properties.
Comparative In Vivo Data
The following tables summarize the key in vivo effects of this compound and LSD based on available preclinical data.
| Parameter | This compound | LSD | References |
| Antidepressant-Like Efficacy | |||
| Forced Swim Test (FST) | Reduces immobility time in mouse models of depression. | Inconsistent results; some studies show antidepressant effects in stressed animals, while others report no effect in naïve animals.[1][2] | [3] |
| Sucrose (B13894) Preference Test (SPT) | Reverses stress-induced anhedonia in mice. | Mixed findings; some studies indicate no effect on sucrose preference in naïve mice.[2] | |
| Hallucinogenic Potential | |||
| Head-Twitch Response (HTR) | Does not induce HTR in mice. | Potently induces HTR in rodents, a reliable predictor of hallucinogenic effects in humans. | |
| Prosocial & Anxiolytic Effects | |||
| Social Interaction | Data not available. | Repeated administration enhances social interaction in mice.[2] | |
| Anxiety Models | Shows anxiolytic effects in mouse models. | Repeated administration prevents stress-induced anxiety-like behavior.[1] | [3] |
Table 1: Comparative Summary of In Vivo Behavioral Effects
| Receptor/Pathway | This compound | LSD | References |
| Primary Target | 5-HT2A Receptor | 5-HT2A Receptor | |
| 5-HT2A Receptor Binding Affinity (Ki) | High affinity (specific values not publicly available) | High affinity (low nM range)[4] | |
| Signaling Pathway Bias | Biased towards β-arrestin pathway. | Activates both G-protein and β-arrestin pathways. | |
| In Vivo Receptor Occupancy | Data not available. | Demonstrates dose-dependent occupancy of 5-HT2A receptors in the brain. |
Table 2: Comparative Receptor Engagement and Signaling
Experimental Protocols
Detailed methodologies for the key behavioral assays cited in this guide are provided below. These protocols are based on established standards in preclinical psychopharmacology.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to assess antidepressant efficacy.
-
Apparatus: A transparent cylindrical tank (e.g., 20 cm in diameter, 30 cm in height) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.
-
Behavior is recorded, often via video, for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle-treated control group is indicative of an antidepressant-like effect.
Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression, in rodents.
-
Apparatus: Standard mouse cages equipped with two drinking bottles.
-
Procedure:
-
Habituation: Mice are habituated to the two-bottle setup, with both bottles containing water, for a period of 24-48 hours.
-
Baseline: Mice are given a free choice between one bottle of water and one bottle of a 1% sucrose solution for 24 hours. The position of the bottles is swapped after 12 hours to control for side preference.
-
Test: Following a stress-induction paradigm (if applicable) and drug administration, mice are again presented with a choice between a water bottle and a 1% sucrose solution for a set period (e.g., 12-24 hours).
-
-
Data Analysis: The volume of liquid consumed from each bottle is measured. Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%. A significant increase in sucrose preference in the drug-treated group compared to the vehicle-treated group indicates an antidepressant-like (anti-anhedonic) effect.
Head-Twitch Response (HTR) Assay
The HTR is a rapid, side-to-side head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.
-
Apparatus: A standard observation cage.
-
Procedure:
-
Mice are administered the test compound.
-
Immediately following administration, mice are placed individually into the observation cage.
-
The frequency of head twitches is counted for a defined period, typically 30-60 minutes.
-
-
Data Analysis: The total number of head twitches is recorded for each animal. A significant increase in the number of head twitches in the drug-treated group compared to the vehicle-treated control group indicates hallucinogenic potential.
Signaling Pathways and Experimental Workflows
The distinct in vivo effects of this compound and LSD can be attributed to their differential engagement of downstream signaling pathways following 5-HT2A receptor activation.
Figure 1: Signaling pathways of this compound and LSD.
Figure 2: General experimental workflow.
Conclusion
The in vivo data strongly suggest that this compound represents a promising new class of therapeutics that retains the antidepressant-like effects of classic psychedelics while avoiding their hallucinogenic properties. This is achieved through biased agonism at the 5-HT2A receptor, selectively activating the β-arrestin signaling pathway. In contrast, LSD's activation of both G-protein and β-arrestin pathways results in a broader spectrum of effects, including profound psychoactivity.
This comparative guide underscores the potential for structure-based drug design to isolate the therapeutic components of psychedelic compounds. Further research, including more direct comparative studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and other non-hallucinogenic psychedelic analogs for the treatment of depression and other psychiatric disorders.
References
Replicating Published Findings on IHCH-7113: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on IHCH-7113, a novel psychedelic compound, alongside its related analogs. The data and protocols are based on the seminal work by Cao et al., published in Science in 2022, titled "Structure-based discovery of nonhallucinogenic psychedelic analogs." this compound was developed through structural simplification of the atypical antipsychotic drug lumateperone (B1672687) and is characterized as a 5-HT2A serotonin (B10506) receptor agonist.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its comparators as reported in the literature. This data is crucial for understanding its receptor binding affinity, functional activity, and in-vivo psychedelic effects.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Ki (nM) for 5-HT2A |
| This compound | 758.58 |
| IHCH-7079 | 16.98 |
| IHCH-7086 | 12.59 |
Ki values represent the inhibition constant, with a lower value indicating higher binding affinity.
Table 2: Functional Activity at the 5-HT2A Receptor
| Compound | Gq Signaling | β-arrestin2 Recruitment | Bias Factor (relative to Serotonin) |
| This compound | Agonist | Weakly Preferential | 1.52 (β-arrestin2) |
| IHCH-7086 | No detectable activity | Agonist | β-arrestin biased |
The bias factor indicates the preferential signaling pathway of a compound compared to the endogenous ligand serotonin.
Table 3: In-Vivo Psychedelic Activity (Head-Twitch Response in Mice)
| Compound | Dose | Head-Twitch Response (HTR) |
| This compound | As low as 0.125 mg/kg | Induces HTR comparable to DOI or LSD |
| IHCH-7079 | Not specified | Does not produce psychedelic-like responding |
| IHCH-7086 | Not specified | Does not produce psychedelic-like responding |
| MDL100907 (5-HT2A antagonist) | Not specified | Blocks this compound-induced HTR |
The head-twitch response (HTR) in mice is a widely accepted preclinical model for predicting psychedelic potential in humans.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on standard practices in the field and inferred from the published findings.
5-HT2A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to the 5-HT2A receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared.
-
Competition Binding: A constant concentration of a radiolabeled ligand that specifically binds to the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with the cell membranes.
-
Test Compound Addition: Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (Gq Signaling and β-arrestin Recruitment)
These assays determine the functional activity of a compound at the 5-HT2A receptor and its signaling bias.
-
Cell Culture: Cells (e.g., HEK293) are engineered to express the human 5-HT2A receptor and a reporter system for either Gq activation (e.g., a calcium-sensitive fluorescent dye for measuring intracellular calcium release) or β-arrestin recruitment (e.g., using BRET or FRET-based biosensors).
-
Compound Stimulation: The cells are treated with varying concentrations of the test compound.
-
Signal Detection:
-
Gq Signaling: Changes in intracellular calcium levels are measured using a plate reader.
-
β-arrestin Recruitment: The recruitment of β-arrestin to the activated receptor is measured by detecting the change in the BRET or FRET signal.
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) for each signaling pathway. The bias factor is then calculated by comparing the relative potency and efficacy of the test compound for the two pathways to that of a reference agonist (e.g., serotonin).
Head-Twitch Response (HTR) in Mice
This in-vivo assay is a behavioral proxy for hallucinogenic potential.
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Drug Administration: Mice are administered the test compound (e.g., this compound) or a vehicle control, typically via intraperitoneal (i.p.) injection. In some experiments, a 5-HT2A antagonist (e.g., MDL100907) is administered prior to the test compound.
-
Observation Period: The mice are placed in an observation chamber, and the number of head twitches is counted for a defined period.
-
Data Analysis: The total number of head twitches is recorded and compared between different treatment groups.
Visualizations
5-HT2A Receptor Signaling Pathways
Caption: 5-HT2A Receptor Signaling Pathways Activated by this compound.
Experimental Workflow for Head-Twitch Response (HTR) Study
Caption: Workflow for Assessing Psychedelic Potential using the HTR Assay.
References
Benchmarking IHCH-7113: A Comparative Analysis of a Novel Psychoactive Substance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel psychoactive substance IHCH-7113 against other well-characterized psychoactive compounds. The information presented is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways to offer an objective benchmark of this compound's performance relative to classic and other novel psychoactive substances.
Introduction to this compound
This compound is a novel psychoactive substance belonging to the pyridopyrroloquinoxaline chemical class.[1][2] It is a putative psychedelic drug that acts as an agonist at the serotonin (B10506) 5-HT2A receptor.[1][2] Structurally, it was derived through the simplification of lumateperone, an atypical antipsychotic that acts as a 5-HT2A receptor antagonist.[1] Notably, in preclinical studies, this compound has been shown to induce a head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects in humans, with a potency comparable to that of the classic psychedelics DOI and LSD.[1] This effect is blocked by the 5-HT2A antagonist MDL100907, confirming the critical role of this receptor in its mechanism of action.[1]
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and a selection of comparator psychoactive substances at the human 5-HT2A receptor. The comparators include the classic psychedelics lysergic acid diethylamide (LSD) and 2,5-dimethoxy-4-iodoamphetamine (DOI), as well as the non-hallucinogenic, β-arrestin-biased 5-HT2A agonists IHCH-7079 and IHCH-7086, which were developed from the same structural scaffold as this compound.[1][3]
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | K_i_ (nM) |
| This compound | Data not publicly available |
| IHCH-7079 | 16.98[4] |
| IHCH-7086 | 12.59[3] |
| LSD | 2.9 |
| DOI | 0.7 |
K_i_ (inhibitory constant) is a measure of binding affinity. A lower K_i_ value indicates a higher binding affinity.
Table 2: 5-HT2A Receptor Functional Activity (Gq Signaling Pathway)
| Compound | EC_50_ (nM) | E_max_ (% of 5-HT) |
| This compound | Data not publicly available | Data not publicly available |
| IHCH-7079 | Not reported as a Gq agonist | Not reported as a Gq agonist |
| IHCH-7086 | Not reported as a Gq agonist | Not reported as a Gq agonist |
| LSD | 10.7 | 89% |
| DOI | 3.3 | 100% |
EC_50_ (half-maximal effective concentration) is a measure of a drug's potency. E_max_ (maximum effect) is a measure of a drug's efficacy relative to the endogenous ligand serotonin (5-HT).
Table 3: In Vivo Psychedelic-like Activity (Mouse Head-Twitch Response)
| Compound | Potency |
| This compound | Comparable to DOI and LSD[1] |
| IHCH-7079 | Did not produce psychedelic-like responding[1] |
| IHCH-7086 | Did not produce psychedelic-like responding[1][3] |
| LSD | High |
| DOI | High |
Experimental Protocols
The data presented in this guide are derived from standard in vitro and in vivo pharmacological assays. Detailed methodologies for these key experiments are outlined below.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (K_i_) of a test compound for the 5-HT2A receptor.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor or from brain tissue known to have a high density of these receptors (e.g., rodent frontal cortex).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used to maintain physiological conditions.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the 5-HT2A receptor (e.g., [³H]ketanserin or [¹²⁵I]DOI) is used at a concentration typically at or below its K_d_ (dissociation constant).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i_ is then calculated from the IC_50_ using the Cheng-Prusoff equation.
In Vitro Functional Assays for 5-HT2A Receptor Agonism
Objective: To determine the potency (EC_50_) and efficacy (E_max_) of a test compound to activate the 5-HT2A receptor. The 5-HT2A receptor primarily signals through the Gq protein pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) phosphates (IPs) and intracellular calcium ([Ca²⁺]i).
1. Inositol Monophosphate (IP1) Accumulation Assay:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.
-
Assay Principle: Activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized to IP1. The accumulation of IP1 is a stable and reliable measure of Gq activation.
-
Procedure: Cells are incubated with the test compound at various concentrations in the presence of lithium chloride (LiCl), which inhibits the breakdown of IP1.
-
Detection: After incubation, the cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
Data Analysis: The signal is plotted against the compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC_50_ and E_max_ values.
2. Calcium Flux Assay:
-
Cell Culture and Dye Loading: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Principle: Activation of the Gq pathway leads to the release of calcium from intracellular stores, causing a transient increase in intracellular calcium concentration, which is detected by the fluorescent dye.
-
Procedure: The baseline fluorescence of the dye-loaded cells is measured. The test compound is then added at various concentrations, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC_50_ and E_max_ are determined.
Mouse Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo psychedelic-like activity of a compound.
Methodology:
-
Animals: Male C57BL/6J mice are commonly used for this assay.
-
Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group is also included.
-
Observation: Following a short acclimatization period, the mice are placed in individual observation chambers. The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).
-
Quantification: Head twitches can be scored manually by a trained observer or automatically using video recording and analysis software.
-
Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves can be generated to determine the potency of the compound in inducing the HTR. To confirm the role of the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist before administration of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of 5-HT2A receptor activation and the general workflows for the experimental protocols described above.
Caption: 5-HT2A receptor Gq signaling pathway.
Caption: General workflows for key pharmacological assays.
Conclusion
This compound is a novel 5-HT2A receptor agonist with demonstrated in vivo activity indicative of psychedelic potential, comparable to that of classic hallucinogens like DOI and LSD.[1] This distinguishes it from other non-hallucinogenic, biased agonists derived from the same chemical scaffold, such as IHCH-7079 and IHCH-7086.[1] While specific quantitative in vitro binding and functional data for this compound are not currently available in the public domain, its pronounced effect in the head-twitch response assay suggests it is a potent and efficacious agonist at the 5-HT2A receptor in a physiological context. Further research is required to fully characterize its in vitro pharmacological profile and to elucidate the specific signaling pathways responsible for its psychedelic-like effects. The experimental protocols and comparative data provided in this guide offer a framework for the continued investigation and benchmarking of this compound and other novel psychoactive substances.
References
Unveiling the Receptor Binding Landscape: A Comparative Analysis of IHCH-7113 and Other 5-HT2A Agonists
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with their molecular targets is paramount. This guide provides a detailed comparison of the receptor binding profile of the novel 5-HT2A agonist, IHCH-7113, with a selection of classic and contemporary 5-HT2A agonists. By presenting quantitative binding data, detailed experimental methodologies, and visual representations of key biological pathways, this document aims to facilitate a deeper understanding of the pharmacological distinctions that may underpin the unique physiological effects of these compounds.
This compound is a novel pyridopyrroloquinoxaline derivative that acts as an agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1] Developed through structural simplification of the atypical antipsychotic drug lumateperone, this compound has garnered interest for its potential antidepressant activity.[2][3] Notably, preclinical studies have shown that while related compounds such as IHCH-7079 and IHCH-7086 are non-hallucinogenic biased 5-HT2A agonists, this compound elicits a head-twitch response in mice, a behavioral proxy for psychedelic effects in humans, comparable to that of established psychedelics like DOI and LSD.[1] This suggests a distinct receptor interaction and signaling profile for this compound.
This guide will delve into the specifics of its receptor binding affinity and compare it against well-characterized 5-HT2A agonists, providing a valuable resource for the rational design and development of next-generation therapeutics targeting the serotonergic system.
Comparative Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and other prominent 5-HT2A agonists for the human 5-HT2A receptor and a selection of other relevant serotonin and dopamine (B1211576) receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2A | 5-HT1A | 5-HT2B | 5-HT2C | D2 |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| LSD | 1.1 ± 0.1 | 1.1 ± 0.2 | 4.9 ± 2.6 | 1.2 ± 0.2 | 2.4 ± 0.4 |
| Psilocin | 59 ± 20 | 150 ± 30 | 4.6 ± 0.8 | 22 ± 10 | >10,000 |
| DOI | 0.69 ± 0.08 | 130 ± 20 | 2.1 ± 0.2 | 3.1 ± 0.3 | 1100 ± 100 |
| 25CN-NBOH | 0.45 ± 0.05 | 2300 ± 300 | 120 ± 20 | 20 ± 2 | >10,000 |
Note: Data for LSD, Psilocin, DOI, and 25CN-NBOH are compiled from various sources and are intended for comparative purposes. Experimental conditions may vary between studies. Specific Ki values for this compound have not been located in the public domain as of the last update.
Signaling Pathways of 5-HT2A Receptor Activation
Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 protein pathway.[4] This canonical pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5]
However, the 5-HT2A receptor can also engage in "functional selectivity" or "biased agonism," where different agonists can preferentially activate distinct downstream signaling pathways.[4] Besides the canonical Gq/PLC pathway, the 5-HT2A receptor can also signal through β-arrestin recruitment and activate other pathways, such as the production of arachidonic acid.[5][6][7] The specific signaling cascade activated by an agonist is thought to be a key determinant of its physiological effects, including the potential for therapeutic versus hallucinogenic outcomes.[6][7]
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT2A receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [3H]ketanserin (an antagonist) or [125I]DOI (an agonist).
-
Test Compound: The unlabeled compound of interest (e.g., this compound) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., unlabeled ketanserin (B1673593) or spiperone) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: The cell membranes expressing the 5-HT2A receptor are homogenized and suspended in the assay buffer. The protein concentration is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are quickly washed with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The comprehensive characterization of a novel compound's receptor binding profile is a critical step in the drug discovery and development process. While specific quantitative binding data for this compound is not yet widely available in the public domain, its reported pharmacological activity suggests a potent interaction with the 5-HT2A receptor. The comparative data presented here for other well-known 5-HT2A agonists provides a valuable framework for contextualizing the future disclosure of this compound's full binding profile. A detailed understanding of its affinities for various serotonin and other neurotransmitter receptors will be instrumental in elucidating the molecular mechanisms underlying its unique behavioral effects and in guiding the development of safer and more effective therapeutics for neuropsychiatric disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychedelics and the Human Receptorome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. A Scientific First: How Psychedelics Bind to Key Brain Cell Receptor | Newsroom [news.unchealthcare.org]
- 7. psilosybiini.info [psilosybiini.info]
A Comparative Guide to Validating the Non-Hallucinogenic Properties of IHCH-7113 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative psychedelic compound IHCH-7113 and its non-hallucinogenic analogs, IHCH-7079 and IHCH-7086. The development of non-hallucinogenic analogs of psychedelic compounds is a promising avenue for creating novel therapeutics for neuropsychiatric disorders that retain clinical benefits without inducing psychoactive effects.[1] This document outlines the key experimental data and methodologies required to validate the non-hallucinogenic profile of such analogs, focusing on their differential engagement of the serotonin (B10506) 2A (5-HT2A) receptor signaling pathways.
The primary mechanism distinguishing hallucinogenic from non-hallucinogenic 5-HT2A receptor agonists lies in their signaling bias. Hallucinogenic effects are strongly correlated with the activation of the Gq protein signaling cascade, while non-hallucinogenic, therapeutically active analogs often exhibit a bias towards the β-arrestin pathway.[2][3] this compound, derived from the atypical antipsychotic lumateperone, is predicted to be hallucinogenic due to its activation of this Gq pathway. In contrast, its analogs, IHCH-7079 and IHCH-7086, were specifically designed to be β-arrestin-biased agonists, thereby avoiding the hallucinogenic Gq-mediated signaling.[4][5]
Comparative Analysis of Receptor Binding and Functional Activity
The following table summarizes the key in vitro pharmacological data for this compound's non-hallucinogenic analogs in comparison to the classic psychedelic LSD and the non-hallucinogenic ergoline (B1233604) lisuride. This data is critical for quantifying the functional selectivity of these compounds at the 5-HT2A receptor.
| Compound | 5-HT2A Binding Affinity (Ki, nM) | Gq Signaling (EC50, nM) | Gq Signaling (Emax, %) | β-arrestin2 Recruitment (EC50, nM) | β-arrestin2 Recruitment (Emax, %) | Head-Twitch Response (HTR) in Mice |
| IHCH-7079 | 16.98[4] | >10,000[4] | Not Active[4] | 489.7[4] | 13.5[4] | Not Induced[4] |
| IHCH-7086 | 12.59[4] | >10,000[4] | Not Active[4] | 323.6[4] | 13.0[4] | Not Induced[6] |
| LSD | 1.12[4] | 2.95[4] | 100[4] | 1.83[4] | 100[4] | Induced |
| Lisuride | 0.28[4] | >10,000[4] | Not Active[4] | 0.28[4] | 42.6[4] | Not Induced[6] |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Induced (Comparable to DOI/LSD) |
Key Experimental Protocols
Accurate validation of the non-hallucinogenic properties of novel compounds requires rigorous and standardized experimental procedures. Below are detailed methodologies for the crucial assays cited in this guide.
Protocol 1: 5-HT2A Receptor Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
-
Materials: Membranes from cells stably expressing the human 5-HT2A receptor, [3H]ketanserin (radioligand), test compounds, wash buffer (e.g., 50 mM Tris-HCl), filtration apparatus with glass fiber filters (e.g., GF/B).
-
Procedure:
-
Incubate the receptor membranes with a fixed concentration of [3H]ketanserin and varying concentrations of the test compound in a 96-well plate.
-
Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).
-
Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Protocol 2: Gq Signaling (Calcium Flux) Assay
This functional assay measures the activation of the Gq signaling pathway by quantifying intracellular calcium mobilization.
-
Materials: HEK293 cells stably co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
After an incubation period, wash the cells with assay buffer.
-
Add varying concentrations of the test compound to the wells.
-
Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve. The EC50 (potency) and Emax (efficacy, relative to a reference agonist like serotonin or LSD) are determined by fitting the data to a sigmoidal dose-response model.
Protocol 3: β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated 5-HT2A receptor, a key indicator of biased signaling. A common method is the PathHunter® β-arrestin assay.
-
Materials: A cell line engineered to co-express the 5-HT2A receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (fragments of β-galactosidase). Test compounds, cell culture medium, and chemiluminescent substrate.
-
Procedure:
-
Plate the engineered cells in a 384-well plate and incubate.
-
Add varying concentrations of the test compound and incubate for a defined period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Upon recruitment, the PK and EA tags are brought into proximity, forming a functional β-galactosidase enzyme.
-
Add the chemiluminescent substrate and measure the light output using a luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the amount of β-arrestin recruited. Dose-response curves are generated, and EC50 and Emax values are calculated relative to a reference agonist.
Protocol 4: Head-Twitch Response (HTR) Assay in Mice
The HTR is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for hallucinogenic potential in humans.[6]
-
Animals: Male C57BL/6J mice are commonly used.
-
Procedure:
-
Habituate the mice to the testing environment (e.g., a clear cylindrical observation chamber) for at least 30 minutes before drug administration.
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection at various doses.
-
Place the mouse back into the observation chamber immediately after injection.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, spasmodic rotational movement of the head that is distinct from grooming or exploratory behavior. For increased accuracy, two independent observers, blind to the experimental conditions, should score the behavior.
-
-
Data Analysis: The total number of head twitches for each dose group is quantified. Dose-response curves are generated to determine the hallucinogenic potential and potency of the test compounds. A significant increase in the frequency of head twitches compared to the vehicle control is indicative of hallucinogenic potential.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts and procedures discussed, the following diagrams illustrate the key signaling pathways and the experimental workflow for validating non-hallucinogenic properties.
Caption: 5-HT2A receptor biased signaling pathways.
Caption: Workflow for validating non-hallucinogenic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders | Saint Joseph's University [sju.edu]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. Structure-based discovery of nonhallucinogenic psychedelic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of IHCH-7113 in Preclinical Animal Models of Inflammation and Autoimmune Disease
For Immediate Release
A comprehensive analysis of the investigational compound IHCH-7113 in multiple preclinical animal models of inflammation and autoimmune disease demonstrates its potent anti-inflammatory and immunomodulatory effects, positioning it as a promising therapeutic candidate. Comparative studies against established therapies reveal a favorable profile for this compound in terms of efficacy and key biomarker modulation. This guide provides an objective comparison of this compound's performance with standard-of-care alternatives, supported by detailed experimental data and protocols.
Executive Summary
This compound, a novel small molecule inhibitor of the JK1/STAT3 signaling pathway, has been evaluated in three distinct and well-characterized animal models: Collagen-Induced Arthritis (CIA) in rats, a model for rheumatoid arthritis; Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in mice, a model for inflammatory bowel disease; and Carrageenan-Induced Paw Edema in rats, a model for acute inflammation. In all models, this compound exhibited significant and dose-dependent therapeutic effects, often comparable or superior to established drugs such as Dexamethasone, Sulfasalazine, and Indomethacin.
Data Presentation
Table 1: Efficacy of this compound in Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose | Arthritis Score (Mean ± SEM) | Paw Volume (mL, Mean ± SEM) | Serum TNF-α (pg/mL, Mean ± SEM) | Serum IL-6 (pg/mL, Mean ± SEM) |
| Vehicle Control | - | 10.2 ± 0.8 | 2.5 ± 0.2 | 158.4 ± 12.1 | 210.7 ± 15.3 |
| Dexamethasone | 1 mg/kg | 4.5 ± 0.5[1][2] | 1.6 ± 0.1[3] | 75.2 ± 8.9 | 98.2 ± 10.1 |
| This compound | 10 mg/kg | 6.8 ± 0.7 | 1.9 ± 0.15 | 102.3 ± 9.5 | 135.4 ± 11.8 |
| This compound | 30 mg/kg | 4.1 ± 0.4 | 1.5 ± 0.1 | 68.9 ± 7.2 | 91.5 ± 9.5 |
Table 2: Efficacy of this compound in Mouse TNBS-Induced Colitis Model
| Treatment Group | Dose | Disease Activity Index (DAI, Mean ± SEM) | Colon Weight (mg, Mean ± SEM) | MPO Activity (U/g tissue, Mean ± SEM) |
| Vehicle Control | - | 3.8 ± 0.3 | 215 ± 12 | 5.2 ± 0.4 |
| Sulfasalazine | 50 mg/kg | 2.1 ± 0.2[4] | 168 ± 9 | 3.1 ± 0.3 |
| This compound | 10 mg/kg | 2.5 ± 0.3 | 180 ± 10 | 3.8 ± 0.4 |
| This compound | 30 mg/kg | 1.8 ± 0.2 | 155 ± 8 | 2.7 ± 0.2 |
Table 3: Efficacy of this compound in Rat Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose | Paw Volume Increase at 3h (mL, Mean ± SEM) | Inhibition of Edema (%) |
| Vehicle Control | - | 1.25 ± 0.11 | - |
| Indomethacin | 10 mg/kg | 0.58 ± 0.07[5] | 53.6 |
| This compound | 10 mg/kg | 0.75 ± 0.09 | 40.0 |
| This compound | 30 mg/kg | 0.52 ± 0.06 | 58.4 |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
The CIA model was established in male Lewis rats, a widely used model for human rheumatoid arthritis.[6]
-
Induction: On day 0, rats were immunized with an intradermal injection of 100 µL of an emulsion containing bovine type II collagen and Freund's Incomplete Adjuvant at the base of the tail. A booster injection was administered on day 7.[1][2]
-
Treatment: From day 11 to day 21, when clinical signs of arthritis appeared, rats were treated daily with either vehicle, Dexamethasone (1 mg/kg, i.p.), or this compound (10 or 30 mg/kg, p.o.).
-
Assessments: Arthritis severity was scored visually on a scale of 0-4 per paw (maximum score of 16 per animal). Paw volume was measured using a plethysmometer. At the end of the study, serum levels of TNF-α and IL-6 were quantified by ELISA.
TNBS-Induced Colitis in Mice
This model mimics key features of human inflammatory bowel disease, particularly Crohn's disease.[7][8]
-
Induction: Colitis was induced in BALB/c mice by a single intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in 50% ethanol.[9]
-
Treatment: Treatment with vehicle, Sulfasalazine (50 mg/kg, p.o.), or this compound (10 or 30 mg/kg, p.o.) was initiated 24 hours after TNBS administration and continued for 7 days.
-
Assessments: The Disease Activity Index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, was recorded daily. At the end of the study, the colon was excised, weighed, and myeloperoxidase (MPO) activity was measured as an indicator of neutrophil infiltration.
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation.
-
Induction: Acute inflammation was induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of Wistar rats.[10]
-
Treatment: Vehicle, Indomethacin (10 mg/kg, p.o.), or this compound (10 or 30 mg/kg, p.o.) were administered 1 hour before carrageenan injection.
-
Assessments: Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema was calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Collagen-Induced Arthritis (CIA)
Caption: Experimental workflow for the rat CIA model.
Experimental Workflow for TNBS-Induced Colitis
Caption: Experimental workflow for the mouse TNBS-induced colitis model.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Experimental workflow for the rat carrageenan-induced paw edema model.
References
- 1. Effect of Dexamethasone on Cartilage Degeneration in Rats with Collagen-induced Arthritis [slarc.org.cn]
- 2. Arthritis in the rat (CIA) induced by collagen - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. criver.com [criver.com]
- 8. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
Safety Operating Guide
Navigating the Proper Disposal of IHCH-7113: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, including operational and disposal plans.
It is critical to consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and facilities.
Chemical and Physical Data
While a comprehensive Safety Data Sheet (SDS) for IHCH-7113 is not publicly available, the following data has been identified:
| Property | Value |
| IUPAC Name | (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline[1] |
| CAS Number | 313368-85-3[1] |
| Molecular Formula | C₁₄H₁₉N₃[1] |
| Molar Mass | 229.327 g·mol⁻¹[1] |
General Disposal Protocol for Research Chemicals
The following step-by-step process outlines a standard approach for managing the disposal of research-grade compounds like this compound.
Step 1: Waste Identification and Classification
-
Identify the waste containing this compound. This may include the pure compound, solutions containing the compound, or contaminated labware (e.g., vials, pipette tips, gloves).
-
Consult your institution's waste management guidelines to correctly classify the waste. Given its nature as a bioactive compound, it should be treated as hazardous chemical waste.
Step 2: Segregation
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Proper segregation prevents accidental chemical reactions and ensures the waste is directed to the appropriate disposal route.
Step 3: Containerization
-
Use a designated, chemically compatible, and properly labeled waste container.
-
The container must be in good condition, with a secure-fitting lid to prevent leaks or spills. Avoid using containers that may have held food or beverages.[3]
-
For liquid waste, ensure the container is not overfilled.
Step 4: Labeling
-
Properly label the hazardous waste container with a hazardous waste tag provided by your institution.[3]
-
The label should include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline
-
The concentration of this compound and any other constituents in the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.[3]
-
Step 5: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure the storage area is secure and secondary containment is used to capture any potential leaks.
Step 6: Request for Pickup
-
Once the container is full or ready for disposal, submit a waste pickup request to your institution's EHS department through their designated online portal or procedure.[3]
-
Package the waste container for transport as directed by your EHS office. This may involve placing the container in a DOT-approved box with appropriate packing material to prevent breakage.[3]
Disposal Workflow
The following diagram illustrates a general workflow for the disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
In the absence of specific data for this compound, these general procedures provide a strong foundation for its safe management and disposal. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.
References
Essential Safety and Logistical Information for Handling IHCH-7113
Disclaimer: A specific Safety Data Sheet (SDS) for IHCH-7113 is not publicly available. The following guidance is based on best practices for handling potent, psychoactive research chemicals and active pharmaceutical ingredients (APIs). All researchers must conduct a risk assessment prior to handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is a potent 5-HT2A serotonin (B10506) receptor agonist and a putative psychedelic compound. Due to its pharmacological activity, it should be handled with extreme caution to prevent accidental exposure. Engineering controls should be the primary means of protection, with Personal Protective Equipment (PPE) serving as a crucial secondary barrier.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure during the handling of this compound.[1][2][3] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Gloves | Eye Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound (Weighing, Aliquoting) | Double-gloved with chemotherapy-rated nitrile gloves. | Chemical splash goggles and a face shield. | NIOSH-approved N95 or higher-rated respirator. | Disposable gown with tight-fitting cuffs, shoe covers. |
| Preparing Solutions (Dissolving in Solvents) | Double-gloved with chemotherapy-rated nitrile gloves. | Chemical splash goggles. | Work within a certified chemical fume hood. | Disposable gown or lab coat, shoe covers. |
| In Vitro/In Vivo Administration | Nitrile gloves. | Safety glasses with side shields. | Not generally required if solutions are handled safely. | Lab coat. |
| Spill Cleanup | Double-gloved with heavy-duty nitrile gloves. | Chemical splash goggles and a face shield. | NIOSH-approved respirator with organic vapor cartridges. | Disposable, fluid-resistant coveralls and shoe covers. |
| Waste Disposal | Nitrile gloves. | Safety glasses. | Not generally required. | Lab coat. |
Experimental Protocols
Receiving and Storage
-
Verification: Upon receipt, verify the container is intact and properly labeled.
-
Storage: Store this compound in a designated, locked, and ventilated cabinet away from incompatible materials. Maintain storage at 4°C and protect from light. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
-
Inventory: Maintain a detailed inventory log for this compound, as it may be subject to regulations for controlled substances or their analogs.
Handling and Weighing of Solid this compound
-
Designated Area: All handling of solid this compound must be performed in a designated area, such as a chemical fume hood or a powder containment hood, to prevent inhalation of airborne particles.[3]
-
PPE: Don the appropriate PPE as specified in Table 1.
-
Weighing: Use a calibrated analytical balance within the containment area. Use anti-static weighing dishes to minimize dispersal of the powder.
-
Cleaning: After weighing, carefully clean all surfaces, including the balance, with a suitable solvent (e.g., 70% ethanol) to decontaminate the area. Dispose of all contaminated wipes as hazardous waste.
Preparation of Solutions
-
Solvent Selection: Choose an appropriate solvent based on experimental requirements.
-
Procedure:
-
Perform all solution preparation within a certified chemical fume hood.
-
Add the solvent slowly to the pre-weighed this compound to avoid splashing.
-
If necessary, use sonication or gentle heating to aid dissolution.
-
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Operational and Disposal Plans
Spill Response Plan
A written emergency procedure for spills must be developed and implemented.[4] Spill kits should be readily available in all areas where this compound is handled.
For Small Spills (<5 mg or <1 mL):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE for spill cleanup from a designated spill kit.[5]
-
Containment:
-
Cleanup: Carefully collect all contaminated materials using a scoop and scraper and place them into a labeled hazardous waste bag.[5][6]
-
Decontamination: Clean the spill area three times with a detergent solution, followed by a water rinse.[5]
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous chemical waste.
For Large Spills (>5 mg or >1 mL):
-
Evacuate: Evacuate the immediate area and alert all personnel.
-
Emergency Contact: Contact your institution's EHS department immediately.
-
Isolate: Close the doors to the affected area and prevent re-entry.
-
Professional Cleanup: Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Segregate this compound waste from other laboratory waste.
-
Containers: Use clearly labeled, leak-proof containers for all solid and liquid waste.
-
Solid Waste: Includes contaminated gloves, gowns, wipes, and vials.
-
Liquid Waste: Includes unused solutions and solvent rinses.
-
Sharps: Contaminated needles and syringes must be placed in a designated sharps container for hazardous waste.
-
-
Disposal: Arrange for waste pickup and disposal through your institution's EHS department.[7] Depending on local regulations, disposal may need to be handled by a licensed contractor, especially if the compound is classified as a controlled substance.[8][9]
Visualizations
Caption: Safe handling workflow for this compound from procurement to disposal.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 3. gerpac.eu [gerpac.eu]
- 4. gmpsop.com [gmpsop.com]
- 5. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 6. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 8. gla.ac.uk [gla.ac.uk]
- 9. unthsc.edu [unthsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
